molecular formula C23H34N8O7 B8106614 Gly-Gly-Gly-PEG4-methyltetrazine

Gly-Gly-Gly-PEG4-methyltetrazine

货号: B8106614
分子量: 534.6 g/mol
InChI 键: CITOQRBUELLAMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gly-Gly-Gly-PEG4-methyltetrazine is a useful research compound. Its molecular formula is C23H34N8O7 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-amino-N-[2-[[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N8O7/c1-17-28-30-23(31-29-17)18-2-4-19(5-3-18)38-13-12-37-11-10-36-9-8-35-7-6-25-21(33)15-27-22(34)16-26-20(32)14-24/h2-5H,6-16,24H2,1H3,(H,25,33)(H,26,32)(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITOQRBUELLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Gly-Gly-PEG4-methyltetrazine is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This molecule is meticulously designed with three key functional components: a tripeptide motif (Gly-Gly-Gly), a polyethylene (B3416737) glycol spacer (PEG4), and a methyltetrazine moiety.[4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.

The tripeptide sequence, Gly-Gly-Gly, serves as a minimal peptide linker that can be susceptible to enzymatic cleavage by proteases like cathepsins, which are often upregulated in the tumor microenvironment.[5][6] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the solubility and stability of the molecule and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance.[4][7] The methyltetrazine group is a highly reactive and stable bioorthogonal handle that participates in the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives, a cornerstone of "click chemistry".[7][8] This reaction is characterized by its exceptional speed and specificity, allowing for efficient conjugation in complex biological media.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C23H34N8O7[1][9]
Molecular Weight 534.6 g/mol [9]
CAS Number 2353409-82-0[1][9]
Purity > 96%[9]
Appearance Reddish solid (typical for tetrazines)Inferred from similar compounds
Solubility Soluble in aqueous buffers, DMSO, DMF[7]
Storage Conditions -20°C, desiccated[10]

Mechanism of Action: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary utility of this compound lies in its ability to undergo a highly efficient and bioorthogonal iEDDA reaction with a TCO-functionalized molecule. This [4+2] cycloaddition is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct.[7]

The methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines, a crucial feature for in vivo applications.[11][12]

iEDDA_Reaction Tetrazine This compound Conjugate Stable Conjugate (Dihydropyridazine) Tetrazine->Conjugate + TCO TCO-modified Antibody/Payload TCO->Conjugate N2 N₂ (gas)

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.

Reaction Kinetics
ReactantsSecond-Order Rate Constant (k₂)Conditions
Methyltetrazine derivatives and TCO derivatives~1,000 - 26,000 M⁻¹s⁻¹Aqueous buffer, 37°C
General Tetrazine-TCOUp to 10⁶ M⁻¹s⁻¹Optimized conditions

Note: The exact reaction rate will depend on the specific TCO derivative, solvent, and temperature.

Stability Data

The stability of the methyltetrazine moiety is a critical parameter for its use in bioconjugation. Electron-donating groups, such as the methyl group, generally increase the stability of the tetrazine ring against hydrolysis and nucleophilic attack.[11]

ConditionStabilityNotes
Aqueous Buffers (pH 6-9) Generally stableHydrolysis is a competing reaction, especially outside this pH range.[13]
Organic Solvents (anhydrous DMSO, DMF) Highly stableStock solutions can be stored for several days at -20°C.[13]
Plasma/Serum Moderate to high stabilityThe specific stability in plasma would need to be determined empirically.

Experimental Protocols

The following sections provide a general, multi-step protocol for the synthesis of an ADC using this compound. Note: These are generalized protocols and will require optimization based on the specific payload, antibody, and desired Drug-to-Antibody Ratio (DAR).

Step 1: Conjugation of a Payload to this compound

This protocol assumes the payload has a primary amine that can react with an activated ester (e.g., NHS ester) of this compound. If the linker has a free amine, it would be activated to an NHS ester first.

Materials:

  • This compound (with a reactive group, e.g., NHS ester)

  • Payload with a primary amine

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the payload in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the activated this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the activated linker solution to the payload solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing and protection from light if either component is light-sensitive.

  • Quenching:

    • (Optional) Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted linker. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted payload and linker.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS.

Step 2: Modification of an Antibody with a TCO Moiety

This protocol describes the labeling of an antibody with a TCO-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to a suitable buffer for the final conjugation step (e.g., PBS, pH 7.4).

Step 3: Final ADC Assembly via iEDDA Reaction

Materials:

  • TCO-modified antibody

  • This compound-payload conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Conjugation:

    • Add the this compound-payload conjugate to the TCO-modified antibody solution. A molar excess of the linker-payload (e.g., 1.5-5 fold) is typically used.

    • Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Purification:

    • Purify the final ADC using a suitable method, such as size exclusion chromatography (SEC), to remove excess linker-payload.

  • Characterization:

    • Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or LC-MS.[14][][16][17]

ADC_Synthesis_Workflow payload Payload (with amine) linker_payload Linker-Payload Conjugate payload->linker_payload NHS ester reaction linker GGG-PEG4-MeTet (activated) linker->linker_payload antibody Antibody tco_antibody TCO-Antibody antibody->tco_antibody NHS ester reaction tco_nhs TCO-NHS ester tco_nhs->tco_antibody adc Final ADC linker_payload->adc purification1 Purification (HPLC) linker_payload->purification1 purification2 Purification (Desalting) tco_antibody->purification2 purification3 Purification (SEC) adc->purification3 characterization1 Characterization (LC-MS) purification1->characterization1 purification2->adc iEDDA Reaction characterization2 Characterization (DAR) purification3->characterization2

Caption: Experimental workflow for ADC synthesis.

Signaling Pathways and Cleavage Mechanism

The Gly-Gly-Gly linker is designed to be cleaved by lysosomal proteases, such as cathepsins, following internalization of the ADC into the target cancer cell. This enzymatic cleavage releases the cytotoxic payload, which can then exert its therapeutic effect.

ADC_Cleavage_Pathway adc ADC binds to cell surface antigen internalization Receptor-mediated endocytosis adc->internalization endosome Early Endosome internalization->endosome lysosome Lysosome (low pH) endosome->lysosome cleavage Cathepsin-mediated cleavage of Gly-Gly-Gly linker lysosome->cleavage release Payload Release cleavage->release effect Therapeutic Effect (e.g., apoptosis) release->effect

Caption: ADC internalization and payload release pathway.

While the Gly-Gly-Gly sequence is generally considered cleavable, specific kinetic data for its cleavage by different cathepsins is not widely published and would likely need to be determined empirically for a given ADC construct. Studies on similar peptide linkers, such as GGFG, have shown that the cleavage efficiency and resulting products can vary between different cathepsins.[18]

Conclusion

This compound is a versatile and powerful tool for the construction of ADCs and other bioconjugates. Its well-defined structure, incorporating a cleavable peptide linker, a biocompatible spacer, and a highly efficient bioorthogonal handle, provides researchers with a robust platform for developing targeted therapeutics. The rapid and specific nature of the methyltetrazine-TCO iEDDA reaction allows for the assembly of complex biomolecules under mild conditions. A thorough understanding of its properties, reaction kinetics, and stability, as outlined in this guide, is essential for its successful implementation in drug development and other scientific research. Further empirical studies are often necessary to optimize conjugation protocols and to fully characterize the stability and cleavage of the resulting conjugates in a biological context.

References

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Gly-Gly-Gly-PEG4-methyltetrazine, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Structure and Properties

This compound is a heterobifunctional linker composed of three key moieties: a tri-glycine (Gly-Gly-Gly) peptide, a tetraethylene glycol (PEG4) spacer, and a methyltetrazine reactive group.[1] This unique combination of components imparts desirable properties for its use in creating stable and effective bioconjugates.[1]

The Gly-Gly-Gly tripeptide sequence can serve as a substrate for enzymatic cleavage, potentially enabling the controlled release of conjugated payloads within a cellular environment. It also contributes to the overall stability and can minimize the toxicity of the linker.[1] The hydrophilic PEG4 spacer enhances the aqueous solubility and stability of the molecule and the resulting conjugate, which is crucial for in vivo applications.[1][2][3] The methyltetrazine group is the bioorthogonal reactive handle that enables highly specific and rapid conjugation to molecules containing a trans-cyclooctene (B1233481) (TCO) moiety through an inverse electron demand Diels-Alder (IEDDA) reaction.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 2353409-82-0[1]
Molecular Formula C23H34N8O7[4]
Molecular Weight 534.6 g/mol [5]
Purity >96%[5]
Solubility Soluble in Water, DMSO, and DMF[6]
Storage Conditions -20°C[6]
Structural Representation

The chemical structure of this compound highlights the distinct functional components of the molecule.

G mol tripeptide Gly-Gly-Gly Tripeptide peg4 PEG4 Spacer methyltetrazine Methyltetrazine Moiety

Figure 1: Chemical structure of this compound.

The Methyltetrazine-TCO Bioorthogonal Reaction

The primary application of this compound is in bioconjugation, which is achieved through the highly efficient and specific reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) group. This reaction is a type of inverse electron demand Diels-Alder (IEDDA) cycloaddition.

Reaction Mechanism

The IEDDA reaction between methyltetrazine and TCO is characterized by its exceptionally fast kinetics and the formation of a stable dihydropyridazine (B8628806) bond, with the release of nitrogen gas as the only byproduct.[7] This reaction is bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Gly_PEG_Tetrazine This compound IEDDA Inverse Electron Demand Diels-Alder Reaction Gly_PEG_Tetrazine->IEDDA TCO_Molecule TCO-functionalized Molecule TCO_Molecule->IEDDA Conjugate Stable Bioconjugate IEDDA->Conjugate N2 Nitrogen Gas (N2) IEDDA->N2 byproduct

Figure 2: Reaction scheme of the methyltetrazine-TCO ligation.
Reaction Kinetics

Experimental Protocols

While a specific synthesis protocol for this compound is proprietary to commercial suppliers, a general experimental protocol for its use in protein bioconjugation is outlined below. This protocol is based on established methods for tetrazine-TCO ligation.

General Protocol for Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A and Protein B, using a TCO-linker and this compound.

Materials:

  • Protein A

  • Protein B

  • TCO-PEG-NHS ester (or other amine-reactive TCO linker)

  • This compound (assuming it has a free amine for conjugation or is modified with an NHS ester)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • 1M Sodium Bicarbonate (NaHCO3)

  • Spin desalting columns

  • Reaction tubes

Procedure:

  • Activation of Protein A with TCO:

    • Dissolve Protein A in PBS.

    • Add a molar excess of TCO-PEG-NHS ester.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCO linker using a spin desalting column.

  • Activation of Protein B with Methyltetrazine:

    • Dissolve Protein B in PBS.

    • Add a molar excess of an amine-reactive version of this compound (e.g., an NHS ester derivative).

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess tetrazine linker using a spin desalting column.

  • Conjugation of TCO-Protein A and Tetrazine-Protein B:

    • Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a reaction tube, typically at a 1:1 molar ratio.

    • Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by SDS-PAGE or other analytical techniques.

    • The resulting conjugate is now ready for purification or direct use.

G start Start proteinA_prep Prepare Protein A in PBS start->proteinA_prep proteinB_prep Prepare Protein B in PBS start->proteinB_prep add_TCO Add TCO-PEG-NHS ester proteinA_prep->add_TCO incubate_A Incubate 60 min at RT add_TCO->incubate_A desalt_A Desalt to remove excess TCO incubate_A->desalt_A mix Mix TCO-Protein A and Tetrazine-Protein B (1:1 molar ratio) desalt_A->mix add_Tetrazine Add this compound-NHS proteinB_prep->add_Tetrazine incubate_B Incubate 60 min at RT add_Tetrazine->incubate_B desalt_B Desalt to remove excess Tetrazine incubate_B->desalt_B desalt_B->mix incubate_final Incubate 1-2 hours at RT mix->incubate_final end Conjugate Ready for Purification/Use incubate_final->end

Figure 3: Experimental workflow for protein-protein conjugation.

Applications in Drug Development

This compound is particularly valuable in the development of next-generation therapeutics, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the ADC to a specific target, such as a cancer cell, and upon internalization, the cleavable Gly-Gly-Gly peptide can be hydrolyzed by lysosomal enzymes, releasing the drug payload. The bioorthogonal nature of the tetrazine-TCO ligation allows for site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.

As this compound is a chemical linker, it does not directly participate in biological signaling pathways. Instead, it serves as a crucial tool to connect molecules that do, such as antibodies and therapeutic agents. The design of any experiment involving this linker should consider the signaling pathways of the conjugated biomolecules.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its well-defined structure, incorporating a cleavable peptide, a solubilizing PEG spacer, and a highly reactive bioorthogonal handle, makes it an ideal component for the construction of sophisticated bioconjugates for a range of applications, from basic research to the development of targeted therapeutics. The rapid and specific nature of the methyltetrazine-TCO ligation ensures high efficiency and reproducibility in conjugation reactions.

References

The Role of PEG4 Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, is a cornerstone of modern bioconjugation, significantly enhancing the therapeutic potential of biomolecules. This technical guide provides a comprehensive overview of the function of short, discrete PEG spacers, specifically tetraethylene glycol (PEG4), in the design and performance of bioconjugates. We will delve into the core principles of how PEG4 spacers modulate the physicochemical and biological properties of molecules, present quantitative data to illustrate these effects, and provide detailed experimental protocols for key bioconjugation and characterization techniques. Furthermore, this guide will utilize Graphviz diagrams to visualize critical pathways and workflows where PEG4 spacers play a pivotal role.

Introduction: The Versatility of PEG Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a fundamental technology in drug development, diagnostics, and materials science.[1] The choice of the linker used to connect these molecular entities is critical and can profoundly influence the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[2] Polyethylene glycol (PEG) has emerged as the gold standard for linkers due to its biocompatibility, non-toxicity, and high water solubility.[1]

PEG spacers are composed of repeating ethylene (B1197577) glycol units (-CH2-CH2-O-). While long, polydisperse PEG chains have been traditionally used to increase the hydrodynamic size of proteins and shield them from the immune system, short, monodisperse PEG spacers, such as PEG4, offer a more precise tool to fine-tune the properties of bioconjugates.[1][3] A PEG4 spacer consists of four ethylene glycol units, providing a flexible and hydrophilic linkage between the conjugated molecules.[4][5]

This guide will specifically focus on the multifaceted functions of the PEG4 spacer in various bioconjugation applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Functions of the PEG4 Spacer

The incorporation of a PEG4 spacer into a bioconjugate imparts several advantageous properties that can significantly enhance its performance. These functions stem from the inherent chemical and physical characteristics of the polyethylene glycol chain.

Enhanced Solubility and Reduced Aggregation

A primary challenge in the development of bioconjugates, particularly ADCs, is the often-hydrophobic nature of the payload molecules.[5] Conjugation of these hydrophobic moieties to a biologic can lead to aggregation, reduced solubility, and accelerated clearance from circulation.[6] The hydrophilic nature of the PEG4 spacer acts as a solubilizing agent, mitigating these issues.[7][8] The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the hydrophobic payload and increasing the overall water solubility of the conjugate.[9] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[10]

Improved Pharmacokinetics and Stability

The presence of a PEG4 spacer can positively influence the pharmacokinetic (PK) profile of a bioconjugate.[3] By increasing the hydrophilicity of the molecule, PEG4 linkers can reduce non-specific interactions with other proteins and cell membranes, leading to a longer circulation half-life and increased accumulation at the target site.[10][11] Furthermore, the flexible PEG chain can provide a protective "shield" around the conjugated molecule, offering some protection from proteolytic degradation and enhancing its stability in vivo.[1][12]

Reduction of Immunogenicity

While PEG itself can be immunogenic in some cases, PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins.[7][13] The flexible PEG4 chain can mask immunogenic epitopes on the surface of the protein, preventing their recognition by the immune system and reducing the formation of anti-drug antibodies (ADAs).[1] However, it is important to note that the potential for an anti-PEG immune response should be assessed on a case-by-case basis.[8]

Optimized Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[14] The length, flexibility, and composition of the linker are critical determinants of the stability and geometry of this complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[14] PEG4 spacers provide the necessary flexibility and hydrophilicity to allow the two ends of the PROTAC to optimally engage their respective protein partners, thereby enhancing the efficiency of protein degradation.[9][14]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of the impact of PEG spacers on the properties of bioconjugates. It is important to note that direct head-to-head comparisons using the same antibody, payload, and experimental conditions are limited in the published literature.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

LinkerADC ModelAnimal ModelKey PK ParameterResultReference
No PEGNon-targeting MMAE ADCSprague-Dawley RatClearanceRapid[3]
PEG4 Trastuzumab-MMAEMouseHalf-life (t1/2)Significantly longer than non-PEGylated ADC[15]
PEG8Trastuzumab-MMAEMouseClearanceSlower than PEG4 ADC[15]
PEG12Brentuximab-MMAEMonkeyEfficacyEnhanced in vivo efficacy compared to non-PEGylated[16]
mPEG24RS7-MMAEMouseHalf-life (t1/2)Prolonged half-life and enhanced tolerability[5]

Table 2: Impact of PEG Spacer on ADC Stability and Aggregation

Linker TypeConjugation ChemistryDARAggregation (%)In Vitro Plasma Stability (Half-life)Reference
Non-PEG (Maleimide)Thiol4HigherShorter[17]
PEG4 (Maleimide) Thiol4LowerLonger[17]
PEG4 (DBCO - Click Chemistry) Azide4MinimalHigh[17]
Pendant PEG12Amide8LowSlower clearance rates[11]

Table 3: Influence of PEG Spacer Length on Binding Affinity

ConjugateLinkerTarget Antigen/ReceptorBinding Affinity (KD)Fold Change vs. UnconjugatedReference
Unconjugated AntibodyN/AJQL1.2 nM-[18]
H10NPEG4 H ADCPEG4 JQL1.5 nM~1.25x decrease[18]
H10TPEG8 ADCPEG8JQL1.3 nM~1.08x decrease[18]
Unconjugated aHISN/A6xHis peptide2.5 nM-[18]
aHISNPEG4 ADCPEG4 6xHis peptide2.8 nM~1.12x decrease[18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of bioconjugates containing a PEG4 spacer.

Protocol 1: Amine-Specific PEGylation of a Protein with a PEG4-NHS Ester

This protocol describes a general procedure for conjugating a PEG4-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG4-NHS Ester (e.g., NHS-PEG4-Maleimide)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer using a desalting column or dialysis.[19]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG4-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[20] The NHS-ester moiety is susceptible to hydrolysis, so it is crucial to minimize exposure to moisture.[19]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM PEG4-NHS ester solution to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[21][22]

    • Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[20]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[20]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted PEG4-NHS ester.[23]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[20][24]

  • Characterization: Characterize the PEGylated protein to determine the degree of labeling, purity, and biological activity using techniques such as SDS-PAGE, Western blot, and functional assays.[1][13]

Protocol 2: In Vitro Plasma Stability Assay of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

Materials:

  • ADC of interest

  • Plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate-Buffered Saline (PBS)

  • Incubator at 37°C

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • ADC Incubation: Incubate the ADC sample in plasma at 37°C for a defined period (e.g., up to 7 days).[20][23]

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), draw aliquots of the plasma-ADC mixture.[3][19]

  • Quenching: Terminate the reaction by adding cold acetonitrile containing an internal standard to the plasma aliquots.[9]

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.[9]

  • Analysis:

    • Quantification of Released Drug: Analyze the supernatant by LC-MS/MS to quantify the amount of free drug or drug-linker that has been released from the ADC over time.[20]

    • Intact ADC Analysis: Alternatively, the total antibody and conjugated antibody can be measured using ELISA to calculate the degree of drug loss.[20]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released drug over time to determine the in vitro plasma half-life of the ADC.[20]

Protocol 3: ELISA for Detection of Anti-PEG Antibodies

This protocol provides a general workflow for an enzyme-linked immunosorbent assay (ELISA) to detect the presence of anti-PEG antibodies in serum or plasma samples.

Materials:

  • Microtiter plates coated with a PEGylated protein (e.g., PEG-BSA)

  • Serum or plasma samples from the study subjects

  • Calibrators (e.g., a known concentration of anti-PEG antibody)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Diluent Buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Sample and Calibrator Preparation: Dilute the serum/plasma samples and calibrators in the diluent buffer. A starting dilution of 1:100 is common.[25][26]

  • Incubation: Add 100 µL of the diluted samples and calibrators to the PEG-BSA coated microtiter wells. Incubate for 1 hour at room temperature.[10]

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the wash buffer.[10]

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in diluent buffer) to each well. Incubate for 45-60 minutes at room temperature.[10]

  • Washing: Repeat the washing step as described in step 3.[10]

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[10]

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[10]

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[10]

  • Data Analysis: Generate a standard curve from the absorbance values of the calibrators. Use the standard curve to determine the concentration of anti-PEG antibodies in the samples.[25]

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to the function of PEG4 spacers in bioconjugation.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein of Interest (e.g., Antibody) Reaction Conjugation Reaction (pH 7.2-8.0) Protein->Reaction PEG_Linker PEG4-NHS Ester PEG_Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Removal of excess reagents Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of a bioconjugate using a PEG4-NHS ester linker.

PROTAC_Ternary_Complex cluster_PROTAC PROTAC Molecule cluster_Ternary_Complex Ternary Complex Formation Target_Ligand Target Protein Ligand PEG4_Linker PEG4 Linker Target_Ligand->PEG4_Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits PEG4_Linker->E3_Ligand Ternary_Complex Productive Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation and

Caption: The role of a PEG4 linker in facilitating the formation of a productive ternary complex in PROTAC-mediated protein degradation.

Conclusion

The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation, offering a precise means to enhance the properties of therapeutic and diagnostic molecules. Its ability to improve solubility, increase stability, reduce immunogenicity, and optimize the spatial orientation of conjugated moieties makes it an invaluable component in the design of advanced bioconjugates such as ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of PEG4 spacers in their bioconjugation strategies. As our understanding of the intricate interplay between linker chemistry and biological function continues to evolve, the rational design and application of well-defined spacers like PEG4 will be paramount in the development of the next generation of targeted therapeutics.

References

Methyltetrazine Moiety for Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methyltetrazine moiety and its application in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. We will delve into the core principles, quantitative data, experimental protocols, and key applications relevant to researchers in the life sciences and drug development.

Introduction to Methyltetrazine Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] Among the most powerful bioorthogonal reactions is the iEDDA cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of cytotoxic catalysts, making it an invaluable tool for in vivo applications.[4][5]

The methyltetrazine moiety, in particular, has emerged as a superior choice for many bioorthogonal applications due to its optimal balance of reactivity and stability in aqueous environments.[6][7] While other tetrazine derivatives may offer faster kinetics (e.g., H-tetrazine) or greater stability (e.g., tert-butyl-tetrazine), methyltetrazine provides a favorable combination of both, crucial for successful in vivo experiments.[6]

Core Principles of the Methyltetrazine-TCO Ligation

The reaction between a methyltetrazine and a TCO is a type of [4+2] cycloaddition.[8] The tetrazine acts as the electron-deficient diene, and the strained TCO serves as the electron-rich dienophile.[8] The reaction proceeds rapidly and irreversibly, forming a stable dihydropyridazine (B8628806) product and releasing nitrogen gas as the only byproduct.[3] This clean and efficient ligation can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorption band between 510 and 550 nm.[3]

Quantitative Data: A Comparative Analysis

The selection of a bioorthogonal pair is often dictated by quantitative parameters such as reaction kinetics and stability. The following tables summarize key data for methyltetrazine and other relevant click chemistry reagents.

Table 1: Comparative Reaction Kinetics of Various Tetrazine Derivatives with TCO

Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Key Characteristics
Methyltetrazine ~1,000 - 10,332[6][7]Optimal balance of reactivity and stability.[6]
H-TetrazineUp to 30,000[6]Fastest kinetics, but low in vivo stability.[6]
Phenyl-Tetrazine~1,000[6]Moderate stability.
tert-Butyl-TetrazineSlower than methyltetrazine[6]Very high stability, but slower kinetics.[6]
Pyridyl-TetrazineSlower than H-Tetrazine, but faster than Methyl-Tetrazine[7]High reactivity, but lower stability than methyltetrazine.[7]
Triazolyl-Tetrazine10,332[7]High reactivity and good stability.[7]

Table 2: In Vivo and In Vitro Stability of Tetrazine Derivatives

Tetrazine DerivativeIn Vivo StabilityStability in DMEM with 10% FBS (48h)
Methyltetrazine High[6]>63%[7]
H-TetrazineLow[6]<13%[7]
Phenyl-TetrazineModerate[6]N/A
tert-Butyl-TetrazineVery High[6]N/A
Pyridyl-TetrazineN/A<13%[7]
Triazolyl-TetrazineN/A>63%[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of methyltetrazine click chemistry in research. Below are key experimental protocols.

General Protein-Protein Conjugation via Methyltetrazine-TCO Ligation

This protocol describes the conjugation of two proteins using a methyltetrazine-TCO linkage.[3]

Materials:

  • Protein 1

  • Protein 2

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG-NHS ester

  • 1 M NaHCO₃

  • PBS buffer (pH 6-9)

  • Spin desalting columns

Procedure:

  • Protein 1 Activation with TCO:

    • Dissolve 100 µg of Protein 1 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of TCO-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-activated Protein 1 using a spin desalting column.

  • Protein 2 Activation with Methyltetrazine:

    • Dissolve 100 µg of Protein 2 in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of methyltetrazine-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the methyltetrazine-activated Protein 2 using a spin desalting column.

  • iEDDA Conjugation:

    • Mix the TCO-activated Protein 1 and the methyltetrazine-activated Protein 2 in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature.

    • The resulting protein-protein conjugate is now ready for use.[3]

In Vitro Stability Assay of Methyltetrazine Derivatives in Serum

This protocol allows for the assessment of the stability of a methyltetrazine derivative in a biological medium.[6]

Materials:

  • Methyltetrazine derivative

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • DMSO

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

  • Prepare a stock solution of the methyltetrazine derivative in DMSO.

  • Dilute the stock solution in DMEM containing 10% FBS to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 12, 24, 48 hours), take an aliquot of the solution.

  • Analyze the samples by HPLC to quantify the amount of remaining tetrazine derivative.

In Vivo Pretargeted PET Imaging Workflow

This protocol outlines a general workflow for in vivo Positron Emission Tomography (PET) imaging using the methyltetrazine-TCO ligation.[6][9]

Materials:

  • Tumor-bearing animal model

  • Antibody-TCO conjugate targeting a tumor-specific antigen

  • ¹⁸F-labeled methyltetrazine derivative

  • PET/CT scanner

  • Anesthesia

Procedure:

  • Pretargeting: Administer the antibody-TCO conjugate to the tumor-bearing animal via intravenous injection.

  • Accumulation and Clearance: Allow the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This timeframe is dependent on the specific antibody and should be empirically determined.

  • Tracer Administration: Administer the ¹⁸F-labeled methyltetrazine derivative intravenously.

  • In Vivo Click Reaction: The radiolabeled methyltetrazine will rapidly react with the TCO-functionalized antibody at the tumor site.

  • Imaging: Perform PET/CT imaging to visualize the distribution of the radiolabel, which will be concentrated at the tumor site.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes involving methyltetrazine click chemistry.

G cluster_0 In Vitro Protein Conjugation Protein1 Protein 1 Activated_Protein1 TCO-Activated Protein 1 Protein1->Activated_Protein1 Activation TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Activated_Protein1 Conjugate Protein 1-Protein 2 Conjugate Activated_Protein1->Conjugate iEDDA Ligation Protein2 Protein 2 Activated_Protein2 Methyltetrazine-Activated Protein 2 Protein2->Activated_Protein2 Activation MeTz_NHS Methyltetrazine-PEG-NHS Ester MeTz_NHS->Activated_Protein2 Activated_Protein2->Conjugate

Caption: Workflow for in vitro protein-protein conjugation.

G cluster_1 Pretargeted In Vivo Imaging Inject_Ab Inject Antibody-TCO into subject Accumulation Antibody accumulates at tumor site Inject_Ab->Accumulation Clearance Unbound antibody clears from circulation Accumulation->Clearance Inject_Tz Inject Radiolabeled Methyltetrazine Clearance->Inject_Tz Click In vivo click reaction at tumor Inject_Tz->Click Image PET/CT Imaging Click->Image

Caption: Workflow for pretargeted in vivo imaging.

Applications in Drug Development and Research

The unique characteristics of the methyltetrazine-TCO ligation have led to its widespread adoption in various research and development areas:

  • Targeted Drug Delivery: Methyltetrazine click chemistry can be used to construct antibody-drug conjugates (ADCs) where a therapeutic agent is attached to a tumor-targeting antibody. The bioorthogonal nature of the reaction allows for the assembly of these complex biomolecules with high precision.[5][10]

  • Molecular Imaging: As detailed in the protocol above, pretargeted imaging strategies that utilize the methyltetrazine-TCO reaction enable high-contrast imaging of specific biological targets in vivo.[6][9][11] This has significant implications for disease diagnosis and monitoring.

  • Live Cell Labeling: The rapid kinetics and biocompatibility of the reaction make it ideal for labeling and tracking biomolecules on the surface of or inside living cells without causing perturbation.[12][13][14]

  • Biomaterial Science: Click chemistry is employed to functionalize surfaces and hydrogels, creating materials with specific biological properties for applications in tissue engineering and regenerative medicine.

Conclusion

The methyltetrazine moiety represents a cornerstone of modern bioorthogonal chemistry. Its well-balanced properties of high reactivity and stability make it an exceptionally versatile tool for researchers, scientists, and drug development professionals. The inverse-electron-demand Diels-Alder reaction with trans-cyclooctene provides a robust and efficient method for the precise chemical modification of biomolecules in complex biological environments, paving the way for continued innovation in targeted therapeutics, advanced diagnostics, and fundamental biological research.

References

A Technical Guide to the Mechanism and Application of Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structure, mechanism of action, and application of Gly-Gly-Gly-PEG4-methyltetrazine, a heterobifunctional linker central to advancements in bioconjugation, therapeutic development, and molecular imaging.

Molecular Structure and Component Functions

This compound is a precisely engineered molecule composed of three distinct functional units: a methyltetrazine group, a polyethylene (B3416737) glycol spacer, and a tripeptide sequence. Each component serves a specific role in its overall function.[1]

  • Methyltetrazine: This is the highly reactive "warhead" of the linker. It serves as the bioorthogonal handle that participates in an exceptionally fast and specific chemical reaction with a complementary partner, typically a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][2] The 6-methyl-3-aryl tetrazine structure provides a balance of high stability in aqueous environments and rapid reactivity.[3]

  • PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer. Its primary functions are to enhance the solubility and stability of the molecule in aqueous buffers, which is critical for biological applications.[1][4][5] Furthermore, the PEG spacer mitigates potential immunogenicity and provides spatial separation between the conjugated molecules, preventing steric hindrance.[]

  • Gly-Gly-Gly (GGG) Tripeptide: This tripeptide sequence acts as a linker that can be designed for selective cleavage. In the context of antibody-drug conjugates (ADCs), peptide linkers like GGG are often engineered to be stable in systemic circulation but are cleaved by specific lysosomal proteases (e.g., Cathepsin B) once the ADC is internalized into a target cell.[7][8][9] This enzymatic cleavage ensures the controlled release of a cytotoxic payload at the site of action. The tripeptide can also contribute to molecular stability and reduced toxicity.[1]

cluster_Linker This compound cluster_Functions Component Functions Methyltetrazine Methyltetrazine Group F_Tz Bioorthogonal Reaction (Fast & Specific) Methyltetrazine->F_Tz PEG4 PEG4 Spacer PEG4->Methyltetrazine F_PEG ↑ Solubility ↑ Stability ↓ Immunogenicity PEG4->F_PEG GGG Gly-Gly-Gly Linker GGG->PEG4 F_GGG Enzymatic Cleavage Site (Payload Release) GGG->F_GGG Payload Attachment Point (e.g., to an antibody via amine coupling) Payload->GGG F_Payload Connects to Biomolecule Payload->F_Payload

Caption: Molecular components and their respective functions.

Core Mechanism of Action: Inverse Electron Demand Diels-Alder (IEDDA) Ligation

The mechanism of action is not pharmacological but chemical, centered on the bioorthogonal tetrazine ligation reaction. This reaction proceeds via an inverse electron demand Diels-Alder (IEDDA) cycloaddition between the electron-poor methyltetrazine ring and an electron-rich, strained dienophile, most notably trans-cyclooctene (TCO).[10][11]

The process involves two key steps:

  • [4+2] Cycloaddition: The tetrazine (a 4π-electron diene) rapidly reacts with the TCO (a 2π-electron dienophile) to form an unstable bicyclic intermediate. This is the rate-determining step.[11]

  • Retro-Diels-Alder Elimination: The intermediate undergoes a subsequent, irreversible retro-Diels-Alder reaction, which eliminates a molecule of nitrogen gas (N₂).[10] This step drives the reaction to completion and results in the formation of a highly stable dihydropyridazine (B8628806) or pyridazine (B1198779) conjugate.[11][12]

This ligation is renowned for its exceptional features:

  • Speed: It is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation even at low micromolar concentrations typical in biological systems.[12]

  • Selectivity: The tetrazine and TCO moieties are highly selective for each other and do not cross-react with native biological functional groups, ensuring precise and targeted conjugation.[2][12]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) and does not require cytotoxic catalysts like copper.[10][12]

Caption: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

Quantitative Data

The performance of the tetrazine-TCO ligation is characterized by its exceptionally high reaction rates. The specific kinetics can be influenced by the substituents on both the tetrazine and TCO rings.[11]

ParameterValueConditionsSignificance
Second-Order Rate Constant (k₂) 1,000 - 1,000,000 M⁻¹s⁻¹Aqueous media, Room TempRepresents one of the fastest bioorthogonal reactions, enabling conjugation at very low concentrations.[3][10]
Reaction pH Range 6.0 - 9.0PBS BufferCompatible with a wide range of physiological and experimental conditions.[10][13]
Reaction Monitoring Disappearance of absorbance at 510-550 nmSpectrophotometryThe tetrazine chromophore provides a convenient, non-invasive method to track reaction progress.[10][14]
Byproduct Nitrogen Gas (N₂)-The only byproduct is inert and diffuses away, ensuring a clean reaction.[10]

Experimental Protocols

Below is a generalized protocol for the conjugation of a TCO-modified protein to this compound.

A. Reagent Preparation

  • Tetrazine Linker Stock: Dissolve the this compound linker in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM).[3][13] Store aliquots at -20°C to minimize degradation from moisture.

  • TCO-Modified Protein: Prepare the TCO-functionalized protein in a non-amine-containing buffer, such as PBS (phosphate-buffered saline), at a pH between 7.0 and 8.5.[13] Ensure the protein concentration is accurately determined.

B. Conjugation Reaction

  • Combine the TCO-modified protein with the tetrazine linker stock solution in the reaction buffer.

  • A slight molar excess of the tetrazine linker (e.g., 1.1 to 5 equivalents relative to the protein) is often used to ensure complete consumption of the TCO-modified protein.[13]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 1-2 hours.[13] The reaction is often complete within minutes due to the fast kinetics.[15]

  • (Optional) Monitor the reaction by measuring the decrease in absorbance at ~520 nm until the signal plateaus.[10]

C. Purification

  • Following incubation, remove the excess, unreacted tetrazine linker and any solvent from the protein conjugate.

  • Common purification methods include spin desalting columns, dialysis, or size-exclusion chromatography (SEC), which separate the large protein conjugate from the small molecule linker.[10]

cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification p1 Dissolve Tetrazine Linker in DMSO r1 Mix Tetrazine and TCO-Protein Solutions p1->r1 p2 Prepare TCO-Protein in PBS Buffer p2->r1 r2 Incubate at Room Temp (30-60 min) r1->r2 r3 Monitor Reaction (Optional) Absorbance at ~520 nm r2->r3 u1 Remove Excess Linker via Spin Desalting Column r3->u1 u2 Characterize Final Conjugate (e.g., SEC, Mass Spec) u1->u2 Result Purified Bioconjugate u2->Result

Caption: General workflow for a tetrazine-TCO bioconjugation experiment.

Applications in Research and Drug Development

The unique properties of the this compound linker make it a powerful tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The tetrazine end allows for site-specific conjugation to a TCO-modified antibody, while the cleavable GGG peptide ensures the drug is released only after the ADC is internalized by a cancer cell.[7][8]

  • In Vivo Imaging: The fast kinetics of the tetrazine ligation are ideal for pre-targeted imaging techniques (PET or fluorescence).[12] In this strategy, a TCO-modified antibody is administered first and allowed to accumulate at the target site (e.g., a tumor). A smaller, rapidly clearing tetrazine-linked imaging agent is administered later, which "clicks" to the antibody in vivo for a high-contrast image.[11]

  • Live-Cell Labeling and Tracking: The bioorthogonality and speed of the reaction enable the specific labeling of biomolecules on the surface of or inside living cells without disrupting cellular processes, facilitating detailed studies of protein localization and interactions.[4]

  • Biomaterial and Surface Functionalization: The linker can be used to covalently attach biologically active molecules to the surfaces of materials, enhancing their biocompatibility or creating functionalized biosensors and tissue engineering scaffolds.[]

References

Introduction to Cleavable Linkers in Antibody-Drug Conjugates

References

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Gly-PEG4-methyltetrazine linker, a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This linker system offers a unique combination of a protease-cleavable peptide, a hydrophilic spacer, and a bioorthogonal handle for precise drug conjugation, addressing key challenges in ADC development.

Introduction to this compound

The this compound linker is a sophisticated chemical entity designed for the development of next-generation ADCs.[1][2][3] It comprises three key functional domains:

  • A Tri-glycine (Gly-Gly-Gly) Peptide: This sequence serves as a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] This enzymatic cleavage allows for the selective release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.[]

  • A Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that imparts favorable pharmacokinetic properties to the ADC.[7][8] It can enhance solubility, reduce aggregation, and potentially decrease the immunogenicity of the conjugate.[7]

  • A Methyltetrazine Moiety: This functional group is a key component for bioorthogonal chemistry.[9] It reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group via an inverse electron demand Diels-Alder (iEDDA) "click" reaction.[9] This highly efficient and selective ligation allows for the precise, covalent attachment of the drug-linker complex to a TCO-modified antibody under mild, physiological conditions.[10][11]

Properties and Specifications

The physicochemical properties of the this compound linker are summarized in the table below.

PropertyValueReference
Chemical Formula C23H34N8O7[3]
Molecular Weight 534.57 g/mol [12]
Purity >95%[12]
Solubility Soluble in DMSO, DMF[8]
Reactive Group Methyltetrazine[9]
Cleavage Mechanism Enzymatic (e.g., Cathepsin B)[4][5]

Synthesis of an ADC using this compound: A Step-by-Step Workflow

The synthesis of an ADC using this linker involves a three-stage process: modification of the antibody, preparation of the drug-linker conjugate, and the final click reaction.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Drug-Linker Conjugation cluster_2 Stage 3: Bioorthogonal Ligation Antibody Antibody TCO-modified_Antibody TCO-modified_Antibody Antibody->TCO-modified_Antibody TCO-NHS Ester, pH 8.5-9.0 TCO-NHS_Ester TCO-NHS_Ester TCO-NHS_Ester->TCO-modified_Antibody Drug_Payload Drug_Payload Drug-Linker_Complex Drug-Linker_Complex Drug_Payload->Drug-Linker_Complex Activation GGG-PEG4-MeTet Gly-Gly-Gly-PEG4- methyltetrazine GGG-PEG4-MeTet->Drug-Linker_Complex Final_ADC Final_ADC TCO-modified_Antibody_2 TCO-modified Antibody TCO-modified_Antibody_2->Final_ADC iEDDA Click Reaction Drug-Linker_Complex_2 Drug-Linker Complex Drug-Linker_Complex_2->Final_ADC

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis and characterization of an ADC using the this compound linker.

Protocol for TCO-Modification of Antibody

This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) group via reaction with a TCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (n=1-12)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate buffer (1M, pH 8.5)

  • Spin desalting columns (e.g., 40K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange of the antibody solution into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

  • TCO-NHS Ester Solution: Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO immediately before use.

  • Reaction Setup: In a microcentrifuge tube, add the antibody solution. Add 1/10th volume of 1M sodium bicarbonate buffer (pH 8.5) to raise the pH.

  • Conjugation: Add a 10-20 molar excess of the TCO-NHS ester solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification: Remove the unreacted TCO-NHS ester and byproducts using a spin desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody using MALDI-TOF mass spectrometry.

Protocol for Drug-Linker Conjugation

This protocol outlines the conjugation of a cytotoxic drug (e.g., MMAE) to the this compound linker.

Materials:

  • Cytotoxic drug with a reactive amine group (e.g., MMAE)

  • This compound with a reactive ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolution: Dissolve the cytotoxic drug and a 1.2 molar equivalent of the activated this compound linker in anhydrous DMF or DMSO.

  • Base Addition: Add 3-4 molar equivalents of DIPEA to the reaction mixture to facilitate the coupling.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, protected from light. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol for Methyltetrazine-TCO Ligation (Click Reaction)

This protocol describes the final conjugation of the drug-linker complex to the TCO-modified antibody.

Materials:

  • TCO-modified antibody

  • Drug-linker complex (e.g., MMAE-Gly-Gly-Gly-PEG4-methyltetrazine)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the TCO-modified antibody with a 1.5 to 3 molar excess of the drug-linker complex in PBS, pH 7.4.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove excess drug-linker complex and any aggregates.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the ADC

Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked or other site-specifically conjugated ADCs.[13][14]

Illustrative Data:

ADC SpeciesRetention Time (min)Peak Area (%)
Unconjugated Ab (DAR=0)5.25.1
DAR=28.924.8
DAR=412.560.3
DAR=615.18.2
DAR=817.31.6
Average DAR 3.9
In Vitro Plasma Stability

The stability of the ADC in plasma is crucial to prevent premature drug release and associated off-target toxicity.[15][16][17]

Illustrative Data:

Time (days)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0100100
198.295.5
395.189.7
790.382.1
In Vitro Cytotoxicity

The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines that express the target antigen.[18][19][20]

Illustrative Data:

Cell LineTarget Antigen ExpressionADC IC50 (nM)
SK-BR-3High0.5
BT-474Moderate2.1
MDA-MB-231Low/Negative>1000

Mechanism of Action and Cellular Processing

The mechanism of action of an ADC synthesized with a this compound linker involves several key steps.

ADC_MoA ADC ADC Receptor Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Enzymatic Cleavage Cellular_Target Cellular Target (e.g., Tubulin) Payload_Release->Cellular_Target 5. Drug Action Apoptosis Apoptosis Cellular_Target->Apoptosis 6. Cell Death

Caption: Cellular processing of the ADC.

  • Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

  • Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-Gly peptide linker.[21][22]

  • Payload Release: This cleavage initiates the release of the active cytotoxic payload into the cytoplasm.

  • Drug Action: The released payload interacts with its intracellular target (e.g., tubulin for MMAE), leading to cell cycle arrest and apoptosis.

Conclusion

The this compound linker represents a significant advancement in ADC technology. Its combination of a protease-cleavable peptide, a hydrophilic PEG spacer, and a bioorthogonal methyltetrazine handle enables the creation of highly potent, stable, and specific ADCs. The detailed protocols and characterization methods provided in this guide offer a framework for researchers and drug developers to effectively utilize this innovative linker in their pursuit of novel cancer therapeutics.

References

An In-Depth Technical Guide to Tetrazine-TCO Ligation: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. This guide provides a comprehensive overview of the tetrazine-TCO ligation, detailing its underlying mechanism, kinetic parameters, and practical applications, with a focus on empowering researchers in the fields of chemical biology and drug development.

Core Mechanism: A Rapid and Irreversible Bioorthogonal Reaction

The tetrazine-TCO ligation is a powerful conjugation strategy that proceeds via a [4+2] cycloaddition mechanism. In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, reacting with the strained, electron-rich trans-cyclooctene, which serves as the dienophile.[1][2] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible formation of a stable dihydropyridazine (B8628806) conjugate and the release of nitrogen gas as the sole byproduct.[1][3] This irreversible process drives the reaction to completion.[1]

The reaction's exceptional speed is a key advantage, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[4][5] This high reactivity allows for efficient ligation even at low micromolar or nanomolar concentrations, which is crucial for in vivo applications where reactant concentrations are inherently limited.[6] Furthermore, the reaction proceeds under mild, physiological conditions (aqueous media, room temperature, neutral pH) without the need for cytotoxic catalysts like copper, a significant advantage over other click chemistry reactions.[6]

Quantitative Data: A Comparative Look at Reactivity and Stability

The efficiency of the tetrazine-TCO ligation is highly dependent on the specific structures of the tetrazine and TCO derivatives used. The tables below summarize key quantitative data on reaction kinetics and stability for a variety of commonly used reactants.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) [M⁻¹s⁻¹]Conditions
3,6-di-(2-pyridyl)-s-tetrazined-TCO366,000 ± 15,00025 °C, pure water
3,6-dipyridyl-s-tetrazine derivatives-TCO3,300,000 ± 40,000Not specified
[¹¹¹In]In-labeled-TzTCO-conjugated CC49 antibody13,000 ± 8037 °C, PBS
Mono-substituted aryl-Tz (Phenyl)TCO10025 °C, 1,4-dioxane
Mono-substituted aryl-Tz (2-Pyridyl)TCO62025 °C, 1,4-dioxane
H-phenyl-Tz, pyrimidyl-phenyl-Tz, bis(pyridyl)-TzTCO>39,00037 °C, DPBS
Methyl-substituted TetrazineTCOup to 1000Not specified
Hydrogen substituted tetrazinesTCOup to 30,000Not specified

d-TCO: dioxolane-fused trans-cyclooctene; s-TCO: conformationally-strained trans-cyclooctene; PBS: Phosphate-Buffered Saline; DPBS: Dulbecco's Phosphate-Buffered Saline.

Table 2: Stability of Tetrazine and TCO Derivatives

DerivativeConditionStability
Alkyl substituted tetrazinesPBSHigh (>96% remaining after 10 h)
Electron-withdrawing group containing tetrazinesPBSLower stability
Methyl-substituted TetrazineFetal bovine serum, 37°CHigh (>90% remaining after 10 h)
H-TetrazineFetal bovine serum, 37°CModerate (~40% remaining after 10 h)
TCO-conjugated CC49 antibodyIn vivo75% remained reactive after 24 h
s-TCOHigh thiol concentrations (30 mM)Prone to isomerization
d-TCOAqueous solution, room temperatureNo decomposition observed

Experimental Protocols: Practical Guidance for Key Applications

This section provides detailed methodologies for common applications of the tetrazine-TCO ligation.

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using TCO and tetrazine derivatives.[1]

Materials:

  • Protein 1

  • Protein 2

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1 M NaHCO₃

  • PBS buffer (pH 6-9)

  • Spin desalting columns

Procedure:

  • Protein 1 Activation with TCO-NHS ester:

    • Mix 100 µg of Protein 1 with 5 µl of 1 M NaHCO₃ in a final volume of 100 µl with PBS-based solution.

    • Add 20 nmol of TCO-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-activated Protein 1 using a spin desalting column.

  • Protein 2 Activation with Methyl-tetrazine-NHS ester:

    • Mix 100 µg of Protein 2 with 5 µl of 1 M NaHCO₃ in a final volume of 100 µl with PBS-based solution.

    • Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Purify the tetrazine-activated Protein 2 using a spin desalting column.

  • Ligation Reaction:

    • Mix the purified TCO-Protein 1 and tetrazine-Protein 2 in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature.

    • The resulting protein-protein conjugate is now ready for use.

Protocol 2: Pretargeted In Vivo Imaging

This protocol describes a two-step pretargeting strategy for in vivo imaging using a TCO-modified antibody and a radiolabeled tetrazine.[7][8]

Materials:

  • TCO-functionalized targeting moiety (e.g., antibody)

  • Radiolabeled tetrazine

  • Animal model with the target of interest

  • Imaging modality (e.g., PET/CT or SPECT/CT)

Procedure:

  • Step 1: Administration of the Targeting Moiety:

    • Administer the TCO-functionalized antibody to the animal model.

    • Allow sufficient time for the antibody to accumulate at the target site and for unbound antibody to clear from circulation (typically 24-72 hours).[8]

  • Step 2: Administration of the Radiolabeled Tetrazine:

    • Administer the radiolabeled tetrazine to the animal. The tetrazine will rapidly circulate and react specifically with the TCO-modified antibody that has accumulated at the target site.[7]

  • Step 3: In Vivo Imaging:

    • After allowing for the clearance of unbound radiolabeled tetrazine, perform imaging using the appropriate modality (e.g., PET or SPECT).[7] The signal from the radiolabel will be concentrated at the target site, providing a high-contrast image.

Visualizing the Workflow: Pretargeted In Vivo Imaging

The following diagram illustrates the logical flow of a pretargeted in vivo imaging experiment using tetrazine-TCO ligation.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Imaging A Administer TCO-Antibody B Antibody Accumulation at Target Site A->B Targeting C Clearance of Unbound Antibody B->C Circulation D Administer Radiolabeled Tetrazine C->D Time Delay (24-72h) E In Vivo Tetrazine-TCO Ligation D->E Bioorthogonal Reaction F Clearance of Unbound Tetrazine E->F Circulation G High-Contrast Signal at Target F->G Image Acquisition H PET/SPECT Imaging G->H

References

Gly-Gly-Gly-PEG4-methyltetrazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Gly-Gly-Gly-PEG4-methyltetrazine, a key reagent in bioconjugation and antibody-drug conjugate (ADC) development. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols for researchers to determine these critical parameters.

Introduction

This compound is a heterobifunctional linker that combines a tripeptide motif, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive methyltetrazine moiety.[1][2] The Gly-Gly-Gly sequence can act as a substrate for certain proteases, allowing for cleavable linker designs in ADCs. The PEG4 spacer significantly enhances the hydrophilicity of the molecule, which is generally expected to improve aqueous solubility and reduce aggregation.[1][3][4] The methyltetrazine group participates in highly efficient and selective bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO). The methyl substituent on the tetrazine ring is known to increase its stability compared to unsubstituted tetrazines.[5]

Solubility Profile

Predicted Solubility Characteristics

Based on its structural components, the following solubility profile can be anticipated:

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers (e.g., PBS) HighThe hydrophilic PEG4 spacer and the peptide backbone contribute to good water solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are generally effective at dissolving a wide range of organic molecules, including those with polar functional groups.
Alcohols (e.g., Methanol, Ethanol) Moderate to HighThe polarity of alcohols should allow for good solvation of the molecule.
Non-polar Organic Solvents (e.g., Hexane, Toluene) LowThe high polarity of the peptide and PEG components will limit solubility in non-polar environments.
Experimental Protocol for Determining Thermodynamic Solubility

This protocol outlines a method to quantify the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant. To avoid transferring any solid particles, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of the dissolved compound in the supernatant using the calibration curve. This concentration represents the thermodynamic solubility.

G Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal (Solid & Solution, e.g., 60°C) A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze by stability-indicating HPLC method H->I J Quantify parent compound and degradation products I->J

References

An In-depth Technical Guide to the Chemical Properties of Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and application protocols for Gly-Gly-Gly-PEG4-methyltetrazine, a heterobifunctional linker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a thoughtfully designed molecule combining a protease-cleavable peptide, a hydrophilic spacer, and a bioorthogonal reactive group. This structure imparts specific functionalities crucial for its role in targeted therapies and bioconjugation.

The molecule consists of three key components:

  • Gly-Gly-Gly (Triglycine) Peptide: This tripeptide sequence serves as a substrate for lysosomal proteases, such as Cathepsin B.[1][2] This enzymatic cleavage is a critical mechanism for the controlled release of conjugated payloads within the target cell.[3][4] The triglycine (B1329560) linker is designed for stability in systemic circulation and selective cleavage in the tumor microenvironment.[1]

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic linker that enhances the aqueous solubility and stability of the molecule.[5][6] This PEGylation minimizes steric hindrance during conjugation and can improve the pharmacokinetic profile of the resulting bioconjugate.[6]

  • Methyltetrazine Moiety: This group is the bioorthogonal reactive handle.[5] It participates in an inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[7] This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 2353409-82-0[10]
Molecular Formula C₂₃H₃₄N₈O₇[10]
Molecular Weight 534.6 g/mol [10]
Purity >96%[10]
Solubility Soluble in Water, DMSO, DMF[11]
Storage Conditions -20°C[11]

Reactivity and Stability

The reactivity of this compound is dominated by the IEDDA reaction between the methyltetrazine and a TCO-functionalized molecule.

  • Reaction Kinetics: The IEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be in the range of 1 x 10³ to 1 x 10⁶ M⁻¹s⁻¹.[8][12] The specific rate constant for this compound is not publicly available, but it is expected to be within this range. The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520 nm.[8]

  • Stability: The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[11] However, tetrazines can be sensitive to harsh conditions, such as high pH and the presence of certain reducing agents.[11][13] The Gly-Gly-Gly peptide linker is generally stable in circulation but is susceptible to enzymatic cleavage by proteases like Cathepsin B, particularly in the acidic environment of lysosomes (pH 5.0-6.0).[3][4]

Experimental Protocols

Protocol 1: General Antibody Conjugation

This protocol describes a general method for conjugating this compound to an antibody via its N-terminus, which can then be reacted with a TCO-containing payload.

Materials:

  • Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Carboxylic acid activators (e.g., EDC, HATU)

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • Linker Activation: In a separate microfuge tube, dissolve this compound and a 1.5-fold molar excess of EDC and HATU in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the activated linker solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-tetrazine conjugate from excess linker and reagents using a desalting column or SEC.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~520 nm (for the tetrazine).

Protocol 2: Purification of the Conjugate by HPLC

Reversed-phase HPLC (RP-HPLC) can be used to purify and analyze the resulting bioconjugate.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in an appropriate solvent (e.g., 50% Acetonitrile/Water).

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using UV detection at 280 nm and 520 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired conjugate peak.

  • Solvent Removal: Lyophilize the collected fractions to remove the mobile phase and obtain the purified conjugate.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay determines the susceptibility of the Gly-Gly-Gly linker to enzymatic cleavage.

Materials:

  • Antibody-drug conjugate with the this compound linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Fluorescence plate reader or HPLC system

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Initiate the reaction by adding activated Cathepsin B.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analyze the release of the payload using a fluorogenic substrate cleavage assay or by quantifying the free payload via HPLC.[3]

Visualized Workflows

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

This diagram illustrates the mechanism of action for an ADC utilizing the this compound linker.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Fusion Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Proteolysis) Target Intracellular Target (e.g., Tubulin) Payload->Target 5. Target Engagement & Cell Death

Caption: Mechanism of ADC action from binding to payload release.

Experimental Workflow for Bioorthogonal Pre-targeting

This diagram outlines a pre-targeting strategy where a tetrazine-modified antibody is administered first, followed by a TCO-labeled imaging or therapeutic agent.[8][12]

Pretargeting_Workflow cluster_step1 Step 1: Administration & Targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Outcome Inject_mAb Inject Tetrazine-modified Antibody (mAb-Tz) Accumulation Antibody Accumulates at Tumor Site Inject_mAb->Accumulation 24-72 hours Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Inject_TCO Inject TCO-labeled Imaging/Therapeutic Agent Clearance->Inject_TCO IEDDA In Vivo IEDDA Click Reaction Inject_TCO->IEDDA Imaging Tumor-specific Imaging Signal IEDDA->Imaging Therapy Localized Therapeutic Effect IEDDA->Therapy

References

An In-depth Technical Guide to Gly-Gly-Gly-PEG4-methyltetrazine (CAS: 2353409-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Gly-Gly-Gly-PEG4-methyltetrazine (CAS: 2353409-82-0), a heterobifunctional linker molecule integral to advancements in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, and applications, and provides generalized experimental protocols for its use. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a specialized chemical linker designed for the precise and stable conjugation of biomolecules. It incorporates three key functional components: a tripeptide (Gly-Gly-Gly) sequence, a polyethylene (B3416737) glycol (PEG4) spacer, and a methyltetrazine moiety. This unique combination of features makes it an invaluable tool in the development of complex bioconjugates, such as ADCs, by offering a balance of stability, solubility, and specific reactivity.[1]

The methyltetrazine group participates in an inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in aqueous environments and at low concentrations without the need for a catalyst.[2][3] The PEG4 spacer enhances the aqueous solubility and stability of the molecule and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[4][5] The Gly-Gly-Gly tripeptide sequence can serve as a cleavable linker in the context of ADCs, designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, upon internalization into target cells.[6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 2353409-82-0[8]
Molecular Formula C23H34N8O7[8][9]
Molecular Weight 534.57 g/mol [8]
Purity >96%[9]
Appearance (Not specified in search results)
Solubility Enhanced solubility in aqueous solutions due to the PEG4 spacer.[4][5]
Stability The methyl group on the tetrazine ring enhances stability. Store at -20°C for long-term storage.[10]

Mechanism of Action and Applications

The primary application of this compound is in the construction of ADCs. The workflow and mechanism of action for an ADC utilizing this linker are illustrated below.

Bioconjugation via iEDDA Reaction

The core of this linker's utility lies in the bioorthogonal reaction between the methyltetrazine and a TCO-modified molecule, typically an antibody. This reaction is highly specific and proceeds rapidly under physiological conditions.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Ligation cluster_product Product Antibody_TCO TCO-modified Antibody Reaction iEDDA Click Reaction (Aqueous buffer, pH 6-9, RT) Antibody_TCO->Reaction Linker Gly-Gly-Gly-PEG4 -methyltetrazine Linker->Reaction Antibody_Linker Antibody-Linker Conjugate Reaction->Antibody_Linker Stable Dihydropyridazine Bond

Figure 1: Bioorthogonal conjugation workflow.
ADC Mechanism of Action

Once conjugated to a payload and an antibody, the resulting ADC targets specific antigens on cancer cells. The subsequent internalization and payload release are outlined in the following diagram.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Targeting & Binding Cancer_Cell Cancer Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsins) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Payload Action

References

Safety and handling of Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Gly-Gly-Gly-PEG4-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key reagent in bioconjugation and drug development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from supplier data and SDSs for structurally related methyltetrazine compounds to ensure safe laboratory practices.

Introduction

This compound is a molecule designed for applications in bioconjugation, drug delivery, and imaging.[1] It incorporates a tripeptide (Gly-Gly-Gly) to enhance stability and reduce toxicity, a polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, and a methyltetrazine group for highly reactive and specific bioorthogonal conjugation, particularly with trans-cyclooctene (B1233481) (TCO)-modified molecules.[1] This compound is frequently utilized as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs).[2][3][4]

Hazard Identification

Based on the safety data for similar methyltetrazine compounds, this compound should be handled with care in a laboratory setting.

Potential Hazards:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation. Avoid prolonged or repeated exposure.

  • Inhalation: May be harmful if inhaled. Avoid breathing dust or aerosols.

  • Ingestion: May be harmful if swallowed.

It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2353409-82-0[1][3]
Molecular Formula C23H34N8O7[3][6]
Molecular Weight 534.6 g/mol [6]
Purity >96%[6]
Solubility Soluble in Water, DMSO, DMF, DCM
Appearance Solid
SMILES CC1=NN=C(C2=CC=C(C=C2)OCCOCCOCCOCCNC(CNC(CNC(CN)=O)=O)=O)N=N1[6]

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound and to ensure user safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Wear tight-sealing safety goggles.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves.[5]

  • Skin/Body Protection: Wear appropriate protective clothing, such as a lab coat.[5]

  • Respiratory Protection: In case of insufficient ventilation, wear a respirator approved under appropriate government standards.[5]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid inhalation of dust or aerosols.[7]

  • Use only in areas with adequate exhaust ventilation.[7]

  • Handle in accordance with good industrial hygiene and safety practices.[5]

  • An accessible safety shower and eye wash station should be available.[7]

Storage Conditions
  • Recommended Storage Temperature: -20°C.[3]

  • Keep the container tightly sealed in a dry, cool, and well-ventilated area.[5][7]

  • Protect from direct sunlight and sources of ignition.[7]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[7]

  • The compound may be shipped at room temperature for short periods (less than 2 weeks).[7]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[7] The methyl group on the tetrazine moiety enhances its stability.[8]

  • Reactivity: The methyltetrazine group reacts with strained alkenes like trans-cyclooctene (TCO) via an inverse electron demand Diels-Alder (iEDDA) reaction to form a stable covalent bond.[2][9] This bioorthogonal reaction is highly selective and can be performed in aqueous environments.[9]

  • Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.[7]

Experimental Protocols

Reconstitution of the Compound

This protocol outlines the general steps for reconstituting this compound for use in experiments.

  • Preparation:

    • Allow the vial containing the compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Ensure all personal protective equipment is worn.

  • Solvent Selection:

    • Choose an appropriate solvent based on experimental requirements. The compound is soluble in water, DMSO, DMF, and DCM.

  • Reconstitution:

    • Add the desired volume of the chosen solvent to the vial.

    • Gently vortex or sonicate the vial to ensure the compound is fully dissolved.

  • Storage of Stock Solution:

    • If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C as recommended.[7]

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reconstitute Reconstitute Gly-Gly-Gly- PEG4-methyltetrazine Mix Mix reagents in appropriate buffer Reconstitute->Mix PrepareTCO Prepare TCO-modified biomolecule PrepareTCO->Mix Incubate Incubate at specified temperature and time Mix->Incubate Purify Purify conjugate (e.g., chromatography) Incubate->Purify Analyze Analyze conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A general workflow for a bioconjugation reaction.

First-Aid and Accidental Release Measures

First-Aid Measures
  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • After Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

Accidental Release Measures
  • Personal Precautions: Use full personal protective equipment.[7] Ensure adequate ventilation and evacuate personnel to safe areas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[7]

  • Methods for Cleaning Up: Absorb solutions with an inert liquid-binding material.[7] For solid spills, take up mechanically and place in appropriate containers for disposal.[5] Decontaminate surfaces with a suitable cleaning agent.[7]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, regional, and national regulations.[5] Avoid release to the environment.

Visualizations

Chemical Structure

G cluster_structure This compound GGG Gly-Gly-Gly PEG4 PEG4 Spacer GGG->PEG4 amide bond MeTet Methyltetrazine PEG4->MeTet ether linkage

Caption: Key functional components of the molecule.

Safe Handling Decision Tree

G Start Handling Gly-Gly-Gly- PEG4-methyltetrazine CheckPPE Are you wearing appropriate PPE? (Gloves, Goggles, Lab Coat) Start->CheckPPE WearPPE Wear required PPE CheckPPE->WearPPE No CheckVentilation Is the work area well-ventilated? CheckPPE->CheckVentilation Yes WearPPE->CheckPPE UseHood Work in a fume hood or ventilated enclosure CheckVentilation->UseHood No Proceed Proceed with experiment CheckVentilation->Proceed Yes UseHood->CheckVentilation

Caption: A decision tree for safe handling procedures.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All products should be handled by qualified individuals trained in laboratory safety procedures. For research use only. Not for use in humans or animals.[3][6]

References

Methodological & Application

Application Notes and Protocols for Gly-Gly-Gly-PEG4-methyltetrazine Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of Gly-Gly-Gly-PEG4-methyltetrazine to antibodies. This process is a cornerstone of modern bioconjugation, enabling the development of advanced diagnostics, antibody-drug conjugates (ADCs), and in vivo imaging agents.[1][2][3][4] The protocol leverages the bioorthogonal reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of "click chemistry."[5][6]

The this compound linker is comprised of three key components: a stabilizing tripeptide (Gly-Gly-Gly), a hydrophilic PEG4 spacer to enhance solubility and reduce aggregation, and a highly reactive methyltetrazine group for bioorthogonal conjugation.[3] This linker is typically supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester for direct conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody.[7]

Experimental Overview

The overall workflow for conjugating this compound to an antibody and its subsequent reaction with a TCO-containing molecule is a two-stage process. The first stage involves the covalent attachment of the methyltetrazine linker to the antibody. The second stage is the bioorthogonal "click" reaction with a TCO-modified molecule of interest.

G cluster_stage1 Stage 1: Antibody-Methyltetrazine Conjugation cluster_stage2 Stage 2: Bioorthogonal Click Reaction A Antibody Purification B Preparation of this compound-NHS Ester A->B Parallel Preparation C Conjugation Reaction A->C Input B->C D Purification of Antibody-Methyltetrazine Conjugate C->D F Click Reaction D->F Input E TCO-Modified Molecule E->F Input G Purification of Final Conjugate F->G H Characterization G->H

Figure 1: Overall Experimental Workflow.

Quantitative Data Summary

Successful antibody conjugation requires careful optimization of reaction parameters. The following tables summarize key quantitative data derived from typical methyltetrazine-antibody conjugation experiments.

ParameterRecommended RangeNotes
Molar Ratio (Linker:Antibody) 5:1 to 20:1Higher ratios increase the degree of labeling (DOL), but may impact antibody affinity and solubility.[6]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation.[8]
Reaction pH 7.0 - 9.0NHS ester reaction with primary amines is most efficient at slightly basic pH.[7]
Reaction Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times at lower temperatures can improve conjugation efficiency and antibody stability.[8]
Quenching Agent 50 - 100 mM Tris or GlycineUsed to stop the reaction by consuming unreacted NHS esters.[7]
Table 1: Recommended Reaction Conditions for Antibody-Methyltetrazine Conjugation.
ParameterTypical ValueMethod of Determination
Degree of Labeling (DOL) 2 - 8UV-Vis Spectroscopy, Mass Spectrometry
Conjugation Efficiency 40 - 70%SDS-PAGE, SEC-HPLC
Antibody Recovery > 80%UV-Vis Spectroscopy (A280)
Purity of Conjugate > 95%SEC-HPLC
Table 2: Typical Quantitative Outcomes of Antibody-Methyltetrazine Conjugation.

Experimental Protocols

Protocol 1: Antibody Preparation

Objective: To prepare the antibody for conjugation by removing any interfering substances.

Materials:

  • Antibody solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra Centrifugal Filter Units (30K MWCO) or Zeba Spin Desalting Columns (40K MWCO)[7]

  • Microcentrifuge

Procedure:

  • If the antibody solution contains stabilizers like BSA or amino acids such as glycine, it must be purified.[9]

  • Buffer Exchange:

    • Add the antibody solution to a centrifugal filter unit.

    • Add PBS to the unit and centrifuge according to the manufacturer's instructions.

    • Discard the flow-through.

    • Repeat the wash step 2-3 times.

    • Recover the purified antibody in PBS.[7]

  • Determine the concentration of the purified antibody using a NanoDrop spectrophotometer at 280 nm.[7]

  • Adjust the antibody concentration to 2-5 mg/mL in PBS.

Protocol 2: this compound-NHS Ester Conjugation to Antibody

Objective: To covalently attach the methyltetrazine linker to the antibody.

Materials:

  • Purified antibody in PBS

  • This compound-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Linker Solution:

    • Allow the vial of this compound-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the linker in anhydrous DMSO immediately before use.[7]

  • Calculate the required volume of the linker solution based on the desired molar excess (e.g., 10-fold molar excess) over the antibody.

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the antibody solution.

    • Mix gently by pipetting.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7]

  • Quench the Reaction:

    • Add 1M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[7]

G A Purified Antibody in PBS C Mix and Incubate (1-2h RT or O/N 4°C) A->C B This compound-NHS in DMSO B->C D Quench with Tris-HCl C->D E Purification D->E G A Antibody-Methyltetrazine Conjugate C Mix and Incubate (30-60 min RT) A->C B TCO-Modified Molecule B->C D Purification of Final Conjugate C->D

References

Application Notes and Protocols for Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Gly-Gly-Gly-PEG4-methyltetrazine in the development of antibody-drug conjugates (ADCs) and other bioconjugates. This document outlines the key features of this linker, detailed experimental protocols, and data presentation for reproducible results.

Introduction

This compound is a versatile linker that combines a cleavable tripeptide sequence, a hydrophilic PEG4 spacer, and a bioorthogonal methyltetrazine moiety.[1][2][3][4][5] This combination of features makes it an ideal component in the construction of ADCs, enabling the precise and stable conjugation of therapeutic payloads to antibodies. The methyltetrazine group participates in a highly efficient and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-modified antibody, a cornerstone of bioorthogonal "click chemistry".[6][7][8] The Gly-Gly-Gly tripeptide is designed to be susceptible to cleavage by intracellular enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment, ensuring targeted payload release.[9][10][11][12] The PEG4 spacer enhances the linker's aqueous solubility, which can reduce aggregation and potentially improve the pharmacokinetic properties of the resulting ADC.[13][14]

Key Features and Applications

  • Bioorthogonal Conjugation: The methyltetrazine group allows for a highly specific and rapid "click" reaction with TCO-modified biomolecules, even in complex biological media. This reaction is characterized by its high efficiency and the absence of toxic catalysts.[15][16]

  • Enzymatic Cleavage: The Gly-Gly-Gly tripeptide sequence serves as a substrate for lysosomal proteases, facilitating the release of the conjugated payload within the target cell.[9][11][17]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the overall solubility of the linker and the subsequent conjugate, which can be beneficial when working with hydrophobic payloads.[13][14]

  • Versatility: This linker is suitable for a two-step pre-targeting approach in which a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the administration of the smaller, faster-clearing linker-payload conjugate.[2][15][18][19][20]

Experimental Protocols

The development of an ADC using this compound typically involves a multi-stage process. The following protocols provide a step-by-step guide for the key experimental procedures.

Protocol 1: Conjugation of a Payload to this compound

This protocol describes the conjugation of a payload containing a suitable reactive group (e.g., a carboxylic acid) to the N-terminal amine of the Gly-Gly-Gly tripeptide.

Materials:

  • This compound

  • Payload with a carboxylic acid group (e.g., a cytotoxic drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of Payload: In a reaction vessel, dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the payload.

  • Conjugation Reaction: In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add the activated payload solution dropwise to the linker solution. Let the reaction proceed at room temperature overnight with gentle stirring.

  • Purification: Monitor the reaction progress by HPLC. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

  • Characterization and Storage: Characterize the purified product by mass spectrometry to confirm its identity. Lyophilize the pure fractions and store at -20°C under desiccated conditions.

ParameterValue
Reactants
Payload (with COOH)1 eq.
NHS1.1 eq.
DCC1.1 eq.
This compound1.2 eq.
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction TimeOvernight
Purification Reverse-Phase HPLC
Protocol 2: Preparation of a TCO-Modified Antibody

This protocol details the modification of a monoclonal antibody with a TCO-NHS ester to introduce the reactive handle for the iEDDA reaction.

Materials:

  • Monoclonal antibody (mAb)

  • TCO-NHS ester

  • Reaction Buffer: 1x Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 8.0-8.5

  • Desalting columns (e.g., PD-10)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any amine-containing buffers. Adjust the antibody concentration to 2-10 mg/mL.

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v). Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled tetrazine and measuring the absorbance.

ParameterValue
Reactants
Antibody Concentration2-10 mg/mL
TCO-NHS Ester5-20 molar excess
Reaction Conditions
BufferPBS with 5 mM EDTA, pH 8.0-8.5
Co-solvent<10% DMSO
TemperatureRoom Temperature
Reaction Time1-2 hours
Purification Desalting Column
Protocol 3: ADC Synthesis via iEDDA "Click" Reaction

This protocol describes the final conjugation of the payload-linker construct to the TCO-modified antibody.

Materials:

  • TCO-modified antibody (from Protocol 2)

  • Payload-Gly-Gly-Gly-PEG4-methyltetrazine conjugate (from Protocol 1)

  • Reaction Buffer: 1x PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the payload-linker conjugate to the TCO-modified antibody solution in PBS.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the resulting ADC from unreacted payload-linker using SEC with PBS as the mobile phase.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), or Mass Spectrometry.[21][22][23]

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • In vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC using relevant cancer cell lines.

ParameterValue
Reactants
Payload-Linker Conjugate1.5 - 3.0 molar excess over TCO groups
Reaction Conditions
BufferPBS, pH 7.4
TemperatureRoom Temperature or 4°C
Reaction Time1-4 hours or Overnight
Purification Size-Exclusion Chromatography (SEC)
Characterization DAR (HIC, RP-HPLC, MS), Purity (SEC)

Visualizing the Workflow and Mechanism

To better understand the experimental processes and the underlying biological mechanism, the following diagrams have been generated using the DOT language.

G cluster_payload_conjugation Protocol 1: Payload-Linker Conjugation cluster_antibody_modification Protocol 2: TCO-Modification of Antibody cluster_adc_synthesis Protocol 3: ADC Synthesis Payload Payload (e.g., MMAE) with COOH group Activated_Payload Activated Payload (NHS Ester) Payload->Activated_Payload DCC, NHS in DMF Payload_Linker Payload-Linker Conjugate Activated_Payload->Payload_Linker GGG_Linker This compound GGG_Linker->Payload_Linker ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC iEDDA 'Click' Reaction Antibody Monoclonal Antibody (mAb) TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody TCO_Antibody->ADC

Caption: Experimental workflow for the synthesis of an ADC.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Surface Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Cathepsin-mediated Cleavage of Gly-Gly-Gly Linker Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity

References

Application Notes and Protocols for Gly-Gly-Gly-PEG4-methyltetrazine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Gly-Gly-PEG4-methyltetrazine is a versatile bioorthogonal probe designed for live cell imaging applications. This molecule leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) functional group. The unique structure of this compound offers several advantages for researchers. The Gly-Gly-Gly tripeptide motif enhances stability and reduces cellular toxicity[1]. The PEG4 spacer increases hydrophilicity, improving solubility in aqueous buffers and minimizing non-specific binding, which contributes to a high signal-to-noise ratio in imaging experiments. The methyltetrazine moiety serves as a highly reactive handle for specific conjugation to TCO-modified biomolecules within the complex cellular environment[1].

These features make this compound an ideal tool for a variety of live cell imaging applications, including the study of protein trafficking, receptor internalization, and dynamic cellular processes. By pre-labeling a protein of interest with a TCO group, researchers can use this probe to fluorescently tag and visualize the protein's localization and movement in real-time without the need for genetic encoding of fluorescent proteins.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC23H34N8O7[2][3][4]
Molecular Weight534.57 g/mol [3]
Purity>96%[4]
Storage-20°C, protected from light and moisture[2]
Reaction Kinetics of Methyltetrazine-TCO Ligation

The bioorthogonal reaction between methyltetrazine and TCO is characterized by its exceptionally fast kinetics, enabling efficient labeling at low concentrations.

ReactantsSecond-Order Rate Constant (k)ConditionsReference
Methyltetrazine and TCO~1,000 - 2,000 M⁻¹s⁻¹Aqueous media[5]
Hydrogen-substituted Tetrazine and TCOUp to 30,000 M⁻¹s⁻¹Not specified[5]
Dipyridyl-s-tetrazines and TCO60-85% degraded after 12 hours1:9 DMSO/PBS, pH 7.4, 37°C
Phenyl tetrazines and TCO>75% remaining after 12 hours1:9 DMSO/PBS, pH 7.4, 37°C

Experimental Protocols

Protocol 1: General Live Cell Labeling of TCO-Modified Proteins

This protocol describes the general steps for labeling live cells expressing a TCO-modified protein of interest with this compound. This protocol assumes the target protein has been functionalized with a TCO group, for instance, through the genetic incorporation of a TCO-containing unnatural amino acid.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope equipped for live cell imaging

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence and desired confluency.

    • Ensure the expression of the TCO-modified protein of interest.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store any unused stock solution at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final labeling concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type and protein of interest.

  • Labeling Reaction:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time will depend on the reaction kinetics and the concentration of the probe.

  • Washing:

    • Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed PBS or live cell imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore conjugated to the this compound.

    • Time-lapse imaging can be performed to monitor dynamic processes.

Protocol 2: Cell Viability Assay Post-Labeling

To ensure that the labeling procedure does not adversely affect cell health, a cell viability assay is recommended.

Materials:

  • Labeled and unlabeled control cells

  • Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)

  • 96-well plate

  • Plate reader (for MTT/MTS assays) or fluorescence microscope (for live/dead staining)

Procedure (using MTT assay as an example):

  • Plate cells in a 96-well plate and perform the labeling protocol as described above. Include wells with unlabeled cells as a control.

  • After the final wash step, add 100 µL of fresh culture medium to each well.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well.

  • Mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Compare the absorbance values of the labeled cells to the unlabeled control cells to determine relative cell viability.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis cell_culture Culture cells expressing TCO-modified protein prepare_probe Prepare Gly-Gly-Gly-PEG4- methyltetrazine solution incubate Incubate cells with probe (15-60 min, 37°C) prepare_probe->incubate wash Wash to remove unbound probe incubate->wash image Live Cell Imaging wash->image data_analysis Image and Data Analysis image->data_analysis

Caption: Experimental workflow for live cell imaging.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor TCO-modified Receptor labeled_receptor Labeled Receptor probe This compound (Fluorophore-conjugated) probe->receptor Bioorthogonal Ligation endosome Early Endosome labeled_receptor->endosome Internalization lysosome Lysosome (Degradation) endosome->lysosome Trafficking

Caption: Visualizing receptor internalization and trafficking.

pulse_chase_workflow cluster_pulse Pulse cluster_chase Chase cluster_imaging Imaging & Analysis pulse_label Incubate with TCO-amino acid to label newly synthesized proteins chase_media Replace with normal media (Chase period) pulse_label->chase_media label_tetrazine Label with Gly-Gly-Gly-PEG4- methyltetrazine at different time points chase_media->label_tetrazine imaging Live Cell Imaging label_tetrazine->imaging analysis Analyze protein turnover and localization imaging->analysis

Caption: Pulse-chase analysis workflow.

References

In Vivo Applications of Gly-Gly-Gly-PEG4-methyltetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Gly-Gly-PEG4-methyltetrazine is a versatile heterobifunctional linker that plays a crucial role in the development of advanced in vivo bioconjugates. Its unique structure, comprising a stabilizing tri-glycine peptide, a solubility-enhancing polyethylene (B3416737) glycol (PEG4) spacer, and a highly reactive methyltetrazine moiety, enables the efficient and specific conjugation of molecules through bioorthogonal chemistry. This linker is particularly valuable in the fields of pre-targeted immunotherapy, antibody-drug conjugates (ADCs), and radioimmunotherapy, where the precise delivery of therapeutic or imaging agents to target tissues is paramount.

The core of its functionality lies in the inverse electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry," where the methyltetrazine group reacts rapidly and specifically with a trans-cyclooctene (B1233481) (TCO) moiety under physiological conditions. This reaction is characterized by its high speed, selectivity, and the absence of cytotoxic catalysts, making it ideal for in vivo applications.

These application notes provide an overview of the in vivo uses of this compound and detailed protocols for its implementation in pre-targeted radioimmunotherapy (PRIT) and the construction of antibody-drug conjugates.

Key Features of this compound:

  • Tri-glycine (Gly-Gly-Gly) Peptide: Enhances the stability of the molecule and is thought to minimize potential toxicity.[1]

  • PEG4 Spacer: The hydrophilic polyethylene glycol spacer improves the solubility and stability of the conjugate in aqueous environments, which is crucial for in vivo applications.[1]

  • Methyltetrazine Group: Provides a highly reactive site for bioorthogonal conjugation with TCO-modified molecules, enabling the formation of a stable covalent bond in complex biological systems.[1]

Applications

Pre-targeted Radioimmunotherapy (PRIT)

In PRIT, a tumor-targeting antibody modified with a TCO group is first administered. After the antibody has accumulated at the tumor site and cleared from circulation, a radiolabeled small molecule containing a tetrazine moiety, such as a derivative of this compound, is injected. The tetrazine then rapidly "clicks" with the TCO-modified antibody at the tumor site, delivering the radioactive payload with high precision and minimizing off-target radiation exposure.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a cleavable linker in the synthesis of ADCs.[2][3][4][5] In this approach, a cytotoxic drug is attached to the linker, which is then conjugated to a TCO-modified antibody. The resulting ADC combines the tumor-targeting specificity of the antibody with the potent cell-killing ability of the drug. The linker is designed to be stable in circulation but to release the drug upon internalization into the target cancer cell.

In Vivo Imaging

Similar to PRIT, this linker can be used to develop pre-targeted imaging strategies. An antibody-TCO conjugate is administered first, followed by the injection of a tetrazine-linked imaging agent (e.g., a fluorescent dye or a PET imaging agent). This approach can significantly enhance the signal-to-background ratio in molecular imaging.

Experimental Protocols

Protocol 1: Preparation of a TCO-Modified Monoclonal Antibody

This protocol describes the modification of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) moiety using an NHS ester for subsequent reaction with this compound.

Materials:

  • Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Amicon Ultra centrifugal filters (30K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS (pH 7.4) using a desalting column or dialysis.

    • Concentrate the antibody to 2-5 mg/mL using an Amicon Ultra centrifugal filter.

    • Determine the precise concentration of the antibody using a NanoDrop spectrophotometer at 280 nm.

  • TCO-PEG4-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Antibody Modification:

    • Transfer the antibody solution to a reaction tube.

    • Add the TCO-PEG4-NHS ester solution to the antibody solution at a 5 to 15-fold molar excess. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Purification of the TCO-Modified Antibody:

    • Remove the unreacted TCO-PEG4-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

    • Concentrate the purified TCO-modified antibody using an Amicon Ultra centrifugal filter.

    • Determine the final concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Radiolabeling of a DOTA-Functionalized Tetrazine Effector with Lutetium-177

This protocol details the radiolabeling of a DOTA-conjugated tetrazine molecule, a functional analog for a this compound-based radiopharmaceutical, with Lutetium-177 for use in PRIT.

Materials:

  • DOTA-PEGn-methyltetrazine

  • Lutetium-177 chloride (¹⁷⁷LuCl₃) in HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Sterile, metal-free reaction vials

  • Heating block

  • Radio-TLC system for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, add 5-10 µg of the DOTA-PEGn-methyltetrazine solution.

    • Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Carefully add the desired amount of ¹⁷⁷LuCl₃ (e.g., 185 MBq) to the reaction mixture.

  • Radiolabeling Reaction:

    • Gently vortex the reaction mixture.

    • Incubate the reaction vial in a heating block at 90-95°C for 30 minutes.[6]

  • Quality Control:

    • After incubation, allow the vial to cool to room temperature.

    • Determine the radiochemical purity (RCP) of the [¹⁷⁷Lu]Lu-DOTA-PEGn-Tz using a radio-TLC system. An RCP of >95% is typically required for in vivo studies.[6]

    • If necessary, the product can be purified using a C18 Sep-Pak cartridge.

  • Formulation for Injection:

    • For in vivo use, the final product should be formulated in a sterile, pyrogen-free saline solution.

Protocol 3: In Vivo Pre-targeted Radioimmunotherapy (PRIT) Study in a Xenograft Mouse Model

This protocol outlines a typical PRIT study in tumor-bearing mice using a TCO-modified antibody and a ¹⁷⁷Lu-labeled tetrazine effector.

Materials:

  • Tumor-bearing mice (e.g., nude mice with LS174T colorectal cancer xenografts)

  • TCO-modified monoclonal antibody (from Protocol 1)

  • [¹⁷⁷Lu]Lu-DOTA-PEGn-Tz (from Protocol 2)

  • Sterile saline for injection

  • Animal anesthesia (e.g., isoflurane)

  • SPECT/CT scanner for imaging

  • Gamma counter for biodistribution studies

Procedure:

  • Animal Model:

    • Establish subcutaneous tumors by injecting cancer cells (e.g., 5 x 10⁶ LS174T cells) into the flank of immunodeficient mice.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before starting the treatment.

  • Pre-targeting Step:

    • Administer the TCO-modified antibody (e.g., 100 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

    • Allow 24-72 hours for the antibody to accumulate in the tumor and clear from the bloodstream. The optimal time interval should be determined in preliminary studies.

  • Effector Molecule Administration:

    • After the pre-targeting interval, administer the [¹⁷⁷Lu]Lu-DOTA-PEGn-Tz (e.g., 9-10 MBq) via intravenous injection.

  • In Vivo Imaging (Optional):

    • At selected time points (e.g., 4, 24, 48, and 72 hours) post-injection of the radiotracer, perform SPECT/CT imaging to visualize the localization of the radioactivity.

  • Biodistribution Study:

    • At the final time point, euthanize the mice.

    • Collect major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle).

    • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Therapeutic Efficacy Study:

    • For therapy studies, mice are typically treated with higher doses of the radiolabeled effector.

    • Monitor tumor growth and body weight over several weeks.

    • The therapeutic response is evaluated by comparing the tumor volume in treated groups versus control groups (e.g., vehicle only, antibody only, or radiotracer only).

Quantitative Data Summary

The following tables present representative quantitative data from pre-targeted radioimmunotherapy studies using systems analogous to those constructed with this compound.

Table 1: Biodistribution of a ¹⁷⁷Lu-labeled Tetrazine Probe in LS174T Tumor-Bearing Mice Pre-targeted with a TCO-Antibody

Tissue% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 72h% Injected Dose per Gram (%ID/g) at 120h
Blood4.6 ± 0.80.5 ± 0.20.2 ± 0.1
Tumor8.9 ± 2.112.0 ± 5.316.8 ± 3.9
Liver1.5 ± 0.30.8 ± 0.20.6 ± 0.1
Kidneys2.1 ± 0.51.0 ± 0.30.7 ± 0.2
Spleen0.8 ± 0.20.5 ± 0.10.4 ± 0.1
Muscle0.5 ± 0.10.2 ± 0.10.1 ± 0.05
Data are presented as mean ± standard deviation and are based on similar studies in the literature for illustrative purposes.[5]

Table 2: Tumor-to-Tissue Ratios at Different Time Points

Ratio4 hours72 hours120 hours
Tumor-to-Blood1.924.084.0
Tumor-to-Liver5.915.028.0
Tumor-to-Kidney4.212.024.0
Tumor-to-Muscle17.860.0168.0
Ratios are calculated from the mean %ID/g values in Table 1.[5]

Visualizations

Pretargeted_Radioimmunotherapy_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Effector Administration cluster_step4 Step 4: In Vivo Click Reaction & Therapy mAb_TCO TCO-Modified Antibody injection1 Intravenous Injection mAb_TCO->injection1 time 24-72 hours tumor Tumor Accumulation click_reaction Bioorthogonal Click Reaction (at Tumor Site) tumor->click_reaction clearance Blood Clearance time->tumor time->clearance Tz_Radiotracer Radiolabeled Tetrazine Effector injection2 Intravenous Injection Tz_Radiotracer->injection2 injection2->click_reaction therapy Targeted Radiotherapy click_reaction->therapy

Caption: Workflow for in vivo pre-targeted radioimmunotherapy (PRIT).

ADC_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_modification Antibody Modification cluster_conjugation Bioorthogonal Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) mAb_TCO TCO-Modified mAb mAb->mAb_TCO TCO_NHS TCO-NHS Ester TCO_NHS->mAb_TCO Drug_Linker Drug-GGG-PEG4- methyltetrazine ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC mAb_TCO->ADC Purified_ADC Purified ADC ADC->Purified_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Application Note: Protocol for Tetrazine-TCO Click Reaction with Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry.[1][2][3] This "click" reaction is characterized by its exceptional speed, high specificity, and biocompatibility, proceeding rapidly in aqueous media without the need for cytotoxic catalysts like copper.[1][2][4] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[1] With second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹, the tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations.[1][5]

This application note provides a detailed protocol for the click reaction between a molecule functionalized with Gly-Gly-Gly-PEG4-methyltetrazine and a TCO-modified biomolecule. The inclusion of a methyl group on the tetrazine ring offers a good balance of high reactivity and stability in aqueous solutions.[6] The Gly-Gly-Gly peptide linker can offer benefits such as increased water solubility and, in some contexts, specific enzymatic cleavage sites, while the PEG4 spacer minimizes steric hindrance.[7] This protocol is broadly applicable for various bioconjugation applications, including antibody-drug conjugate (ADC) development, cell labeling, and proteomics.

Reaction Principle

The core of the protocol is the [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained electron-rich double bond of the TCO dienophile.[3] This reaction is highly selective, showing no cross-reactivity with other functional groups commonly found in biological systems, such as amines and thiols.[1] The progress of the reaction can often be monitored by the disappearance of the tetrazine's characteristic color or its UV-Vis absorbance peak between 510 and 550 nm.[1][8]

Experimental Protocol

This protocol is divided into two main stages:

  • Preparation of Reactants : Functionalization of a target molecule (e.g., a protein) with a TCO group.

  • Click Reaction : The conjugation of the TCO-functionalized molecule with the this compound probe.

Part 1: Preparation of TCO-Functionalized Protein

This section describes a general method for labeling a protein with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use)[4][9]

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[4][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4][9]

  • Desalting columns or dialysis equipment[4][9]

Procedure:

  • Buffer Exchange: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein is already in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using a desalting column.[4][9]

  • Labeling Reaction: Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the protein solution.[9] Incubate for 1 hour at room temperature.[4][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[4][9]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or through dialysis to purify the TCO-labeled protein.[4][9]

Part 2: Tetrazine-TCO Click Reaction

Materials:

  • TCO-functionalized molecule (from Part 1)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)[4]

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer). Determine the concentration of the TCO-labeled protein solution (e.g., by measuring absorbance at 280 nm).

  • Stoichiometry: A slight molar excess of the tetrazine reagent (1.05 to 1.5-fold) relative to the TCO-functionalized molecule is recommended to ensure complete conjugation.[4][9]

  • Conjugation: Mix the TCO-labeled molecule and the this compound in the reaction buffer.

  • Incubation: The reaction is typically very fast and can be completed within 30 to 60 minutes at room temperature.[4] For more dilute samples or less reactive partners, the incubation time can be extended up to 2 hours or performed at 4°C overnight.[4] Incubation at 37°C or 40°C can also be used to accelerate the reaction.[4]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.[4]

  • Storage: Store the final conjugate at 4°C.[4]

Data Presentation: Reaction Parameters

ParameterRecommended ConditionNotes
Stoichiometry 1.05 - 1.5 molar equivalents of tetrazine per TCOA slight excess of tetrazine is often beneficial for driving the reaction to completion.[4][9]
Reaction Buffer Phosphate-Buffered Saline (PBS) or other aqueous buffersThe reaction is robust in a variety of aqueous buffers.[4]
pH Range 6.0 - 9.0The ligation proceeds efficiently within this pH range.[1][4]
Temperature Room Temperature (20-25°C)The reaction is very fast at room temperature. Incubation at 37°C can further accelerate it.[4]
Duration 30 - 60 minutesReaction times can be extended for dilute samples or less reactive partners.[4]
Catalyst Not requiredThis is a catalyst-free bioorthogonal reaction.[2][4]

Visualizations

Experimental Workflow for Tetrazine-TCO Bioconjugation

Tetrazine_TCO_Workflow cluster_0 Part 1: TCO Functionalization cluster_1 Part 2: Click Reaction Prot Protein Labeled_Prot TCO-Labeled Protein Prot->Labeled_Prot  + TCO-NHS Ester  RT, 1 hr TCO_NHS TCO-NHS Ester Purify_1 Purification (Desalting/Dialysis) Labeled_Prot->Purify_1 Quench & Purify Purified_TCO_Prot Purified TCO-Protein Purify_1->Purified_TCO_Prot Tetrazine Gly-Gly-Gly-PEG4 -methyltetrazine Conjugate Final Conjugate Purify_2 Purification (Optional) (SEC/Dialysis) Conjugate->Purify_2 Purify Purified_TCO_Prot->Conjugate  + Tetrazine  RT, 30-60 min Tetrazine_TCO_Reaction cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Diene) Dihydropyridazine Dihydropyridazine (Stable Adduct) Tetrazine->Dihydropyridazine Inverse Electron-Demand Diels-Alder TCO trans-Cyclooctene (TCO) (Dienophile) Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder (N₂ Release)

References

Application Notes and Protocols for Drug-Linker Synthesis using Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the cleavable Gly-Gly-Gly-PEG4-methyltetrazine linker. This linker system leverages bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for the precise and efficient conjugation of a cytotoxic payload to a monoclonal antibody (mAb). The linker's design incorporates a hydrophilic PEG4 spacer to enhance solubility and a cathepsin-cleavable Gly-Gly-Gly (GGG) tripeptide sequence for selective payload release within the lysosomal compartment of target cancer cells.[1][2][3][4][5]

The methyltetrazine moiety on the linker reacts with a trans-cyclooctene (B1233481) (TCO)-modified payload in a highly specific and rapid manner, without the need for a catalyst, making it ideal for bioconjugation in complex biological mixtures.[6] The GGG tripeptide is designed for cleavage by lysosomal proteases, such as cathepsin B, ensuring that the cytotoxic drug is released intracellularly, thereby minimizing off-target toxicity.[1][2][7][]

Components of the this compound Linker

The this compound linker is a trifunctional molecule designed for optimal performance in ADC development.

ComponentFunctionKey Features
Gly-Gly-Gly (GGG) Tripeptide Enzymatic Cleavage SiteDesigned for selective cleavage by lysosomal proteases like cathepsin B, ensuring targeted drug release.[1][7][]
PEG4 Spacer Hydrophilicity and Solubility EnhancerA four-unit polyethylene (B3416737) glycol chain that improves the solubility and pharmacokinetic properties of the ADC.[9][10]
Methyltetrazine Bioorthogonal Reactive GroupEnables highly specific and rapid conjugation to a TCO-modified payload via the iEDDA reaction.[6]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of an antibody-drug conjugate using the this compound linker.

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the linker to the antibody via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation:

    • Dissolve the this compound-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified antibody-linker conjugate.

  • Characterization:

    • Determine the concentration of the antibody-linker conjugate using a UV-Vis spectrophotometer at 280 nm.

    • The degree of labeling (linker-to-antibody ratio) can be estimated by MALDI-TOF mass spectrometry.

Protocol 2: Payload Modification with a TCO Moiety

This protocol outlines the introduction of a trans-cyclooctene (TCO) group to the cytotoxic payload. The specific chemistry will depend on the functional groups available on the payload. This example assumes the payload has a primary amine for reaction with a TCO-NHS ester.

Materials:

  • Cytotoxic payload with a reactive handle (e.g., primary amine)

  • TCO-PEGn-NHS ester (the PEG length can be varied to optimize properties)

  • Anhydrous DMSO or other suitable organic solvent

  • Reaction buffer (e.g., DIPEA in DMF for non-aqueous conditions)

  • HPLC for purification

Procedure:

  • Payload Preparation:

    • Dissolve the cytotoxic payload in a suitable anhydrous solvent.

  • TCO-NHS Ester Preparation:

    • Dissolve the TCO-PEGn-NHS ester in the same solvent to a known concentration.

  • Conjugation Reaction:

    • Add a slight molar excess (e.g., 1.1 equivalents) of the TCO-NHS ester to the payload solution.

    • If necessary, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Purification:

    • Purify the TCO-modified payload using preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the TCO-payload by LC-MS and NMR.

Protocol 3: Bioorthogonal Ligation of TCO-Payload to Antibody-Linker Conjugate

This protocol describes the final step of ADC synthesis, the iEDDA reaction between the methyltetrazine-functionalized antibody and the TCO-modified payload.

Materials:

  • Purified antibody-Gly-Gly-Gly-PEG4-methyltetrazine conjugate

  • Purified TCO-modified payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) system for analysis

  • LC-MS system for characterization

Procedure:

  • Ligation Reaction:

    • Dissolve the TCO-payload in a minimal amount of a water-miscible solvent (e.g., DMSO) and add it to the antibody-linker conjugate solution in PBS.

    • A molar excess of the TCO-payload (typically 1.5-3 equivalents per linker) is recommended to ensure complete reaction.

    • Incubate the reaction for 1-4 hours at room temperature or 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.

  • Purification:

    • Purify the resulting ADC from excess TCO-payload and other small molecules using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC).[11][12] The increasing hydrophobicity with each conjugated drug allows for the separation of species with different DARs.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.

    • Mass Confirmation: Confirm the molecular weight of the ADC and its different drug-loaded species using native mass spectrometry.[13]

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of an ADC using the this compound linker.

Table 1: TCO-Tetrazine Ligation Kinetics

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000

Table 2: Representative ADC Characterization Data

Characterization MethodParameterTypical Result
Hydrophobic Interaction Chromatography (HIC)Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0
Size-Exclusion Chromatography (SEC)Purity (monomer content)> 95%
Native Mass SpectrometryMajor Species ObservedDAR 0, 2, 4, 6, 8
Endotoxin LevelsEndotoxin Units (EU)/mg< 1.0 EU/mg

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Modification cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Purification & Analysis mAb Monoclonal Antibody mAb_Linker Antibody-Linker Conjugate mAb->mAb_Linker NHS Ester Reaction (pH 8.5) Linker GGG-PEG4-MeTet-NHS Linker->mAb_Linker ADC_unpurified Crude ADC mAb_Linker->ADC_unpurified iEDDA Reaction (PBS, pH 7.4) Payload Cytotoxic Payload Payload_TCO TCO-Payload Payload->Payload_TCO NHS Ester Reaction TCO TCO-PEG-NHS TCO->Payload_TCO Payload_TCO->ADC_unpurified ADC_purified Purified ADC ADC_unpurified->ADC_purified SEC Analysis Characterization (HIC, SEC, MS) ADC_purified->Analysis G cluster_0 Extracellular Space cluster_1 Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Payload_Released Released Cytotoxic Payload Lysosome->Payload_Released 4. Cathepsin B Cleavage of GGG Linker Apoptosis Cell Death (Apoptosis) Payload_Released->Apoptosis 5. Induction of Cytotoxicity

References

Application Note: Gly-Gly-Gly-PEG4-methyltetrazine for Pre-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gly-Gly-Gly-PEG4-methyltetrazine is a chemical linker used in the development of advanced targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1][2][3] It incorporates three key components: a tripeptide (Gly-Gly-Gly) sequence, a polyethylene (B3416737) glycol (PEG4) spacer, and a methyltetrazine moiety.[4] This unique structure facilitates a powerful, two-step "pre-targeting" approach that leverages bioorthogonal chemistry—specifically, the inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine and a trans-cyclooctene (B1233481) (TCO).[5][6][7]

The pre-targeting strategy aims to overcome limitations of traditional ADCs, where a large, drug-conjugated antibody can exhibit poor pharmacokinetics and lead to off-target toxicity.[8] In this improved method, a targeting molecule (like an antibody) modified with TCO is administered first. After this antibody accumulates at the target site (e.g., a tumor) and unbound antibodies are cleared from circulation, a much smaller, fast-clearing molecule carrying the therapeutic payload and a tetrazine handle is administered.[5][9] The tetrazine and TCO moieties then undergo a rapid and highly specific "click" reaction in vivo, concentrating the drug precisely at the target site and minimizing systemic exposure.[10][11]

Key Features & Advantages:

  • Tripeptide Sequence (Gly-Gly-Gly): This sequence can act as a cleavable element by certain proteases in the tumor microenvironment, while also helping to stabilize the molecule and reduce toxicity.[4]

  • PEG4 Spacer: The four-unit PEG linker enhances the solubility and stability of the conjugate in biological fluids, improving its pharmacokinetic properties.[4][12]

  • Methyltetrazine Group: This moiety is the key to the bioorthogonal reaction. The IEDDA reaction with TCO is one of the fastest known bioorthogonal reactions, proceeding efficiently at physiological conditions without the need for a catalyst.[7][10][13]

  • Improved Safety & Efficacy: By separating the targeting and drug-delivery steps, pre-targeting can significantly improve the tumor-to-blood ratio of the payload, potentially allowing for higher, more effective tumor doses while reducing side effects in healthy tissues.[8][9]

Visualizing the Pre-Targeting Workflow

The following diagrams illustrate the core concepts of the tetrazine-TCO ligation and the experimental workflow for a pre-targeted drug delivery system.

cluster_0 Tetrazine-TCO Ligation Tetrazine Methyltetrazine (on drug linker) Plus + Tetrazine->Plus TCO Trans-Cyclooctene (TCO) (on antibody) Product Stable Dihydropyridazine Adduct (Drug linked to Antibody) TCO->Product  IEDDA Click Reaction  (Rapid & Bioorthogonal) Plus->TCO cluster_workflow In Vivo Pre-Targeting Experimental Workflow Step1 Step 1: Administer TCO-Antibody Step2 Step 2: Accumulation & Clearance (24-72 hours) Step1->Step2 Antibody targets tumor antigen Step3 Step 3: Administer Tetrazine-Drug Step2->Step3 Unbound antibody clears Step4 Step 4: In Vivo Ligation (Click Reaction at Target) Step3->Step4 Drug rapidly finds TCO-Ab Step5 Step 5: Analysis (Imaging / Biodistribution) Step4->Step5 Payload concentrated at tumor

References

Site-Specific Protein Modification with Gly-Gly-Gly-PEG4-methyltetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biopharmaceutical research and development, enabling the creation of precisely engineered protein conjugates with enhanced therapeutic or diagnostic properties. The Gly-Gly-Gly-PEG4-methyltetrazine (GGG-PEG4-mTz) linker is a versatile tool designed for the site-specific labeling of proteins and other biomolecules. This linker leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine (mTz) moiety and a trans-cyclooctene (B1233481) (TCO) group.

This document provides detailed application notes and protocols for the use of GGG-PEG4-mTz in site-specific protein modification. It is intended for researchers, scientists, and drug development professionals working on applications such as antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted protein therapeutics.

The GGG-PEG4-mTz linker is comprised of three key functional components:

  • Gly-Gly-Gly (GGG) Tripeptide: This peptide sequence can enhance the stability of the linker and the resulting conjugate. Peptide linkers are widely used in ADC design to ensure stability in circulation and allow for specific cleavage at the target site if desired (though this particular linker is generally considered non-cleavable by common proteases).[1]

  • PEG4 Spacer: The tetra-polyethylene glycol spacer is hydrophilic, which improves the solubility and stability of the linker and the final protein conjugate in aqueous environments.[2][3][4] This can help to prevent aggregation and reduce potential immunogenicity.[2] The flexibility of the PEG spacer also minimizes steric hindrance during the conjugation reaction.

  • Methyltetrazine (mTz) Group: This moiety provides a highly reactive and specific handle for bioorthogonal conjugation with TCO-modified molecules. The iEDDA reaction between methyltetrazine and TCO is exceptionally fast and proceeds under mild, biocompatible conditions without the need for a catalyst.[3][5][6]

Applications

The unique properties of the GGG-PEG4-mTz linker make it suitable for a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The stability of the GGG peptide and the hydrophilicity of the PEG4 spacer can contribute to the overall efficacy and safety profile of the ADC.[7][8][9][10]

  • In Vivo Imaging: Fluorophores or imaging agents can be conjugated to targeting proteins or antibodies for diagnostic and research applications in living organisms. The bioorthogonal nature of the tetrazine-TCO ligation allows for pre-targeting strategies, where the labeled antibody is administered first, followed by a smaller, rapidly clearing imaging agent.[1]

  • Protein-Protein Conjugation: The linker can be used to create well-defined protein-protein conjugates for various research purposes, such as studying protein interactions or creating bifunctional proteins.

  • Surface Immobilization: Proteins can be site-specifically immobilized on surfaces functionalized with TCO for applications in biosensors and diagnostics.

Quantitative Data

The efficiency and kinetics of the protein modification process are critical parameters. The following tables summarize key quantitative data related to the methyltetrazine-TCO ligation and protein conjugation.

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
Methyltetrazine - TCO~20009:1 Methanol/Water[11]
General Tetrazine - TCOup to 1 x 10⁶Aqueous media[5]
Lipophilic Tetrazines - TCO-functionalized polymer77-fold enhancement compared to small molecule TCOPBS[12]

Note: The reaction kinetics can be influenced by the specific structure of the tetrazine and TCO derivatives, as well as the reaction conditions.

Table 2: Typical Parameters for Antibody Labeling with Tetrazine-NHS Esters

ParameterRecommended RangeNotesReference
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Tetrazine:Antibody)5:1 to 30:1The optimal ratio should be determined empirically for each antibody.[13]
Reaction BufferAmine-free buffer (e.g., PBS)pH 7.2 - 9.0[14]
Reaction Time1 - 4 hours at room temperature, or overnight at 4°C
Quenching ReagentTris or GlycineTo stop the reaction by consuming excess NHS ester.[13]

Experimental Protocols

The following are detailed protocols for the site-specific modification of a protein using a two-step approach: first, introduction of a TCO group onto the target protein, and second, the bioorthogonal ligation with GGG-PEG4-mTz.

Protocol 1: Introduction of a TCO Moiety onto a Protein (via NHS Ester Chemistry)

This protocol describes the labeling of a protein with a TCO-PEG-NHS ester, targeting primary amines (lysine residues and the N-terminus).

Materials:

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography (SEC) column like a PD-10 desalting column, or a centrifugal filter with an appropriate molecular weight cutoff)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified. Buffer exchange into an amine-free buffer like PBS at a concentration of 1-10 mg/mL using a desalting column or centrifugal filtration.[14]

    • Determine the precise concentration of the protein solution using a spectrophotometer (A280) or a protein concentration assay (e.g., BCA).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO. For example, dissolve the reagent to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the desired molar excess of the TCO-PEG-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point.

    • Gently mix the reaction mixture by pipetting up and down or by gentle vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the TCO-labeled Protein:

    • Remove the excess, unreacted TCO-PEG-NHS ester and quenching reagent by size-exclusion chromatography (e.g., a PD-10 desalting column) or by repeated washing with the storage buffer using a centrifugal filter.

    • The purified TCO-labeled protein is now ready for conjugation with the GGG-PEG4-mTz linker.

Protocol 2: Bioorthogonal Ligation of TCO-labeled Protein with GGG-PEG4-mTz

This protocol describes the reaction between the TCO-functionalized protein and the GGG-PEG4-mTz linker.

Materials:

  • Purified TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • GGG-PEG4-mTz

  • Anhydrous DMF or DMSO

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GGG-PEG4-mTz in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Ligation Reaction:

    • Add the GGG-PEG4-mTz stock solution to the TCO-labeled protein solution. A slight molar excess of the tetrazine reagent (e.g., 1.5 to 5 equivalents relative to the TCO groups on the protein) is recommended to ensure complete reaction.

    • Gently mix the reaction.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the Final Conjugate:

    • If necessary, remove any unreacted GGG-PEG4-mTz by size-exclusion chromatography or centrifugal filtration. For many applications, if only a small excess of the tetrazine reagent is used, a final purification step may not be necessary due to the high efficiency of the reaction.

Protocol 3: Characterization of the Protein Conjugate

It is crucial to characterize the final conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.

1. Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached payload (if it has a chromophore).

  • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the linker/payload at 280 nm.

2. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the precise mass of the conjugate.

  • The difference in mass between the unmodified and modified protein will indicate the number of linker-payload molecules attached.

3. SDS-PAGE Analysis:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugate. A shift in the molecular weight compared to the unmodified protein will be observed.

4. High-Performance Liquid Chromatography (HPLC):

  • Size-exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and detect any aggregation.

  • Reversed-phase HPLC (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to separate species with different DOLs.

Visualizations

Experimental Workflow for Site-Specific Protein Modification

experimental_workflow cluster_protein_prep Protein Preparation cluster_tco_labeling TCO Labeling cluster_ligation Bioorthogonal Ligation cluster_analysis Characterization Protein Target Protein Purification Buffer Exchange (Amine-free buffer) Protein->Purification TCO_NHS TCO-PEG-NHS Ester Reaction1 Labeling Reaction (1-4h, RT or 4°C) Purification->Reaction1 TCO_NHS->Reaction1 Quench1 Quench Reaction (Tris or Glycine) Reaction1->Quench1 Purify1 Purification (SEC or Spin Filter) Quench1->Purify1 TCO_Protein TCO-labeled Protein Purify1->TCO_Protein Reaction2 Ligation Reaction (1-2h, RT) TCO_Protein->Reaction2 GGG_Tetrazine GGG-PEG4-mTz GGG_Tetrazine->Reaction2 Purify2 Purification (optional) (SEC or Spin Filter) Reaction2->Purify2 Final_Conjugate Final Protein Conjugate Purify2->Final_Conjugate Analysis DOL (UV-Vis) Mass Spectrometry SDS-PAGE HPLC Final_Conjugate->Analysis

Caption: Workflow for site-specific protein modification.

Logical Relationship of GGG-PEG4-mTz Components

linker_components Linker Gly-Gly-Gly (GGG) PEG4 Methyltetrazine (mTz) Function_GGG - Enhances stability - Potential cleavage site (context-dependent) Linker:f0->Function_GGG Function_PEG4 - Increases solubility and stability - Reduces aggregation and immunogenicity - Provides flexible spacer Linker:f1->Function_PEG4 Function_mTz - Highly reactive with TCO - Enables bioorthogonal ligation Linker:f2->Function_mTz

Caption: Functional components of the GGG-PEG4-mTz linker.

Signaling Pathway for Antibody-Drug Conjugate (ADC) Action

adc_pathway ADC GGG-PEG4-mTz ADC Binding Binding to Tumor Antigen ADC->Binding 1. Circulation Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization 2. Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome 3. Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage (if applicable) Drug Cytotoxic Drug Drug_Release->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC utilizing a cleavable linker.

References

Application Notes and Protocols for Labeling Proteins with Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern bioconjugation, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and novel diagnostics. The Gly-Gly-Gly-PEG4-methyltetrazine linker is a state-of-the-art reagent designed for this purpose. It leverages the power of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) handle.

This linker possesses several key features that make it highly advantageous for protein labeling:

  • Methyltetrazine Moiety: Provides a highly reactive and specific handle for the iEDDA reaction, which is known for its exceptionally fast kinetics and biocompatibility. This reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts.[1][2]

  • PEG4 Spacer: The hydrophilic tetra-polyethylene glycol spacer enhances the solubility of the linker and the resulting protein conjugate, which can help prevent aggregation and improve pharmacokinetic properties.[]

  • Gly-Gly-Gly (GGG) Peptide: This tripeptide sequence can act as a stabilizer, potentially reducing toxicity and influencing the stability and cleavage of the linker in biological systems, a crucial aspect in the design of ADCs.[][5]

These application notes provide a detailed overview, experimental protocols, and expected outcomes for the successful labeling of proteins using this compound.

Data Presentation

Table 1: Properties of the this compound Linker
PropertyValueReference
Molecular Formula C23H34N8O7[6]
Molecular Weight 534.57 g/mol []
Reactive Group Methyltetrazine[]
Spacer Arm PEG4 (4 units of ethylene (B1197577) glycol)[]
Peptide Component Gly-Gly-Gly[]
Purity Typically >95%N/A
Storage Store at -20°C upon receipt[1]
Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation
ParameterRecommended ConditionNotesReference
Reaction Buffer Phosphate-buffered saline (PBS)Amine-free buffers are crucial when using NHS ester chemistry for initial protein modification.[2]
pH Range 6.0 - 9.0The reaction is robust across a range of physiological pH.[2]
Temperature Room Temperature (20-25°C)Incubation at 37°C can further accelerate the reaction.N/A
Reaction Time 30 - 60 minutesThe reaction is often complete within this timeframe due to fast kinetics.[1]
Molar Ratio (Tetrazine:TCO) 1.05 to 1.5-fold excess of tetrazineA slight excess of the tetrazine reagent is recommended for efficient conjugation.N/A
Catalyst Not requiredThis is a catalyst-free bioorthogonal reaction.[2]
Table 3: Kinetic Data for Methyltetrazine-TCO Reactions
Reaction PairSecond-Order Rate Constant (k₂)Solvent/MediumReference
Methyltetrazine & TCO~1 - 1 x 10⁶ M⁻¹s⁻¹Aqueous media[2]
Dipyridyl Tetrazine & TCO2000 (±400) M⁻¹s⁻¹9:1 Methanol/Water[7]
Methyltetrazine-functionalized mRuby3 & BCN-functionalized EGFP~70 M⁻¹s⁻¹In vitro protein conjugation[8]

Note: Reaction kinetics are highly dependent on the specific tetrazine and dienophile derivatives, as well as the solvent and temperature.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling Strategy

This protocol outlines a common two-step strategy for labeling a protein of interest. First, the protein is modified with a trans-cyclooctene (TCO) group, typically via an amine-reactive TCO-NHS ester. Second, the TCO-modified protein is reacted with the this compound linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or size-exclusion chromatography (SEC) system

Step 1: Introduction of the TCO Handle onto the Protein

  • Prepare Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of TCO-labeled Protein: Remove excess, unreacted TCO-NHS ester using a desalting column or SEC equilibrated with PBS, pH 7.4.

Step 2: Conjugation with this compound

  • Prepare Tetrazine Linker Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

  • iEDDA Reaction:

    • To the purified TCO-labeled protein solution, add a 1.5- to 3-fold molar excess of the this compound stock solution.

    • Incubate for 1 hour at room temperature with gentle agitation. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520-540 nm.[2]

  • Purification of the Final Conjugate: Remove the excess unreacted tetrazine linker using a desalting column or SEC equilibrated with PBS, pH 7.4.

  • Characterization: Confirm the final conjugate formation and purity using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR).

Protocol 2: Characterization of the Labeled Protein

1. SDS-PAGE Analysis:

  • Run samples of the unlabeled protein, TCO-labeled protein, and the final conjugate on an SDS-PAGE gel.

  • A successful conjugation will result in a noticeable molecular weight shift for the final conjugate compared to the starting protein.

2. Mass Spectrometry (LC-MS):

  • Liquid chromatography-mass spectrometry is a powerful tool for confirming the identity and purity of the conjugate.

  • It allows for the determination of the number of linker molecules attached to the protein, which is crucial for calculating the drug-to-antibody ratio (DAR) in ADC development.

3. UV-Vis Spectroscopy for DAR Calculation:

  • The average number of conjugated linker-payloads per antibody (DAR) can be determined using UV-Vis spectroscopy if the payload has a distinct absorbance.

  • The concentrations of the protein and the payload are measured, and the DAR is calculated from their molar extinction coefficients.

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Installation cluster_step2 Step 2: Tetrazine Ligation Protein Protein of Interest Reaction1 Incubate 1-2h, RT Protein->Reaction1 TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Reaction1 Purification1 Purification (SEC/Desalting) Reaction1->Purification1 TCO_Protein TCO-labeled Protein Purification1->TCO_Protein Reaction2 Incubate 1h, RT TCO_Protein->Reaction2 Tetrazine_Linker GGG-PEG4-Methyltetrazine Tetrazine_Linker->Reaction2 Purification2 Purification (SEC/Desalting) Reaction2->Purification2 Final_Conjugate Final Labeled Protein Purification2->Final_Conjugate

Caption: Detailed experimental workflow for two-step protein labeling.

signaling_pathway TCO_Protein TCO-Modified Protein Reaction Inverse Electron Demand Diels-Alder Reaction (Click Chemistry) TCO_Protein->Reaction Tetrazine_Linker GGG-PEG4-Methyltetrazine Linker Tetrazine_Linker->Reaction Labeled_Protein Covalently Labeled Protein Reaction->Labeled_Protein Stable Covalent Bond Nitrogen N₂ Gas (byproduct) Reaction->Nitrogen

Caption: Bioorthogonal reaction between a TCO-protein and methyltetrazine linker.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Insufficient molar excess of the labeling reagent.- Presence of primary amines (e.g., Tris) in the protein buffer.- Prepare NHS ester stock solution immediately before use.- Increase the molar ratio of the labeling reagent to the protein.- Ensure the protein is in an amine-free buffer during the NHS ester reaction.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF) from the stock solutions.- Aggregation upon modification.- Keep the volume of the organic solvent below 10% of the total reaction volume.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time).- The PEG4 spacer is designed to mitigate this, but optimization may still be needed.
Non-specific Labeling - Some tetrazine derivatives can show reactivity towards nucleophiles on proteins under certain conditions.- Ensure the use of a high-purity methyltetrazine linker.- Optimize reaction stoichiometry and time to minimize side reactions.

Conclusion

The this compound linker is a powerful tool for the site-specific labeling of proteins, offering a combination of high reactivity, specificity, and favorable physicochemical properties. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this linker in their work, from initial labeling to the characterization of the final conjugate. Successful application of this technology will continue to drive innovation in the fields of targeted therapeutics, diagnostics, and fundamental biological research.

References

Application Note: Gly-Gly-Gly-PEG4-Methyltetrazine for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of proteomics continually seeks more efficient and specific methods for protein labeling and enrichment to study complex biological processes. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder cycloaddition between methyltetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), offers an exceptional combination of rapid kinetics and high specificity in biological systems.

This application note describes the use of Gly-Gly-Gly-PEG4-methyltetrazine , a novel reagent designed for the targeted labeling of TCO-modified proteins. This reagent features:

  • A methyltetrazine moiety for highly specific and rapid covalent reaction with TCO-tagged proteins.

  • A hydrophilic PEG4 spacer to enhance solubility and minimize non-specific binding.

  • A Gly-Gly-Gly tripeptide sequence , which can potentially serve as a recognition motif or simply as a flexible spacer to improve accessibility.

This combination of features makes this compound a powerful tool for various proteomics applications, including protein enrichment for mass spectrometry-based identification and quantification.

Principle of TCO-Tetrazine Ligation

The core of this methodology is the bioorthogonal reaction between a methyltetrazine-functionalized probe and a TCO-modified protein. Proteins can be metabolically labeled by introducing a TCO-containing unnatural amino acid, such as TCO-lysine, into the cellular proteome during protein synthesis. Following cell lysis, the TCO-labeled proteins can be specifically captured by the this compound reagent.

Experimental Workflow

The overall workflow for utilizing this compound for quantitative proteomics is depicted below. It involves metabolic labeling of cells, cell lysis, bioorthogonal labeling of the proteome, enrichment of labeled proteins (using a biotinylated version for this example), on-bead digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Bioorthogonal Reaction cluster_3 Enrichment & Digestion cluster_4 Analysis A 1. Culture cells in lysine-deficient media B 2. Add TCO-Lysine to media A->B C 3. Incubate for protein synthesis & incorporation B->C D 4. Harvest and lyse cells C->D E 5. Quantify protein concentration D->E F 6. Add GGG-PEG4-Tetrazine-Biotin to cell lysate E->F G 7. Incubate for TCO ligation F->G H 8. Add Streptavidin beads G->H I 9. Wash beads to remove non-specific binders H->I J 10. On-bead tryptic digestion I->J K 11. Collect peptides J->K L 12. LC-MS/MS Analysis K->L M 13. Database Search & Data Analysis L->M

Caption: Workflow for proteomic analysis using TCO-lysine and a biotinylated tetrazine probe.

Detailed Protocols

The following protocols provide a step-by-step guide for the application of a biotinylated version of this compound for the enrichment of newly synthesized proteins.

Protocol 1: Metabolic Labeling of Mammalian Cells with TCO-Lysine

Materials:

  • HEK293T cells (or other cell line of interest)

  • DMEM for SILAC, lysine (B10760008) deficient

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-TCO-lysine

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

Procedure:

  • Culture HEK293T cells to ~70% confluency in standard DMEM supplemented with 10% FBS.

  • Aspirate the standard media, wash the cells once with sterile PBS.

  • Replace the media with lysine-deficient DMEM supplemented with 10% dFBS.

  • Add L-TCO-lysine to a final concentration of 1 mM.

  • Incubate the cells for 4-16 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells by washing with ice-cold PBS and scraping. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Store the cell pellet at -80°C until ready for lysis.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

Procedure:

  • Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

Protocol 3: Bioorthogonal Labeling and Enrichment

Materials:

  • TCO-labeled protein lysate (from Protocol 2)

  • This compound-Biotin (prepared as a 10 mM stock in DMSO)

  • Streptavidin magnetic beads

  • Wash Buffer (e.g., 1% SDS in PBS)

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Dilute the protein lysate to 1 mg/mL in PBS.

  • Add the this compound-Biotin stock solution to a final concentration of 100 µM.

  • Incubate for 1 hour at room temperature with gentle rotation.[1]

  • Equilibrate the streptavidin magnetic beads by washing them three times with PBS.

  • Add the equilibrated streptavidin beads to the labeled lysate and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads extensively: twice with 1% SDS in PBS, twice with 8 M urea (B33335) in PBS, and three times with PBS to remove non-specifically bound proteins.

  • Resuspend the beads in 50 mM ammonium bicarbonate.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature, then add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

  • Peptide Collection: Place the tube on a magnetic rack and collect the supernatant containing the digested peptides. Elute the beads once more with 80% acetonitrile/0.1% formic acid and combine the supernatants.

  • Dry the peptides in a vacuum centrifuge and store at -20°C for LC-MS/MS analysis.

Quantitative Data and Expected Results

The efficiency of the labeling and enrichment process is critical for successful proteomic analysis. The following tables present hypothetical data to illustrate expected outcomes.

Table 1: Ligation Efficiency of GGG-PEG4-methyltetrazine-Biotin

This table shows the reaction efficiency as a function of time and reagent concentration, measured by the percentage of TCO-labeled protein that is successfully pulled down.

Tetrazine Conc. (µM)Incubation Time (min)Pull-down Efficiency (%)
503075.2 ± 3.1
506088.5 ± 2.5
1003092.1 ± 1.8
100 60 97.3 ± 1.2
2006097.8 ± 1.5

Data are represented as mean ± standard deviation (n=3).

Table 2: Summary of Protein Identifications from LC-MS/MS

This table compares the number of identified proteins and peptides between a control sample (no tetrazine probe) and an experimental sample. The significant increase in identifications in the experimental sample demonstrates the specificity of the enrichment.

Sample GroupTotal SpectraPeptide-Spectrum Matches (PSMs)Unique Peptides IdentifiedProtein Groups Identified
Control (No Probe)150,2348,1231,254210 (background)
Experimental 155,891 65,789 15,432 2,890

Application in Signaling Pathway Analysis

This methodology can be applied to study dynamic changes in protein synthesis in response to stimuli. For example, one could investigate the EGF signaling pathway.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (e.g., c-Fos, c-Jun) Nucleus->Transcription

Caption: Simplified EGFR signaling pathway leading to gene transcription.

By treating cells with EGF and co-incubating with TCO-lysine, researchers can specifically label and quantify newly synthesized proteins that are downstream of EGFR activation. Comparing the proteomes of EGF-treated versus untreated cells allows for the identification of key proteins whose synthesis is regulated by this pathway, providing insights into cellular growth, proliferation, and differentiation.

References

Application Notes and Protocols for Gly-Gly-Gly-PEG4-methyltetrazine in Imaging Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Gly-Gly-Gly-PEG4-methyltetrazine as a versatile linker for the creation of advanced imaging probes. This reagent is particularly well-suited for pre-targeted imaging strategies, leveraging the highly efficient and bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO)-modified targeting molecule.

Introduction to this compound

This compound is a heterobifunctional linker designed for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and imaging agents.[1][2][3][4] Its structure is meticulously designed with three key functional components:

  • Gly-Gly-Gly (GGG) Tripeptide: This peptide sequence serves to enhance the stability of the molecule and is suggested to minimize potential toxicity.[2] Flexible linkers composed of small amino acids like glycine (B1666218) are known to provide structural flexibility.

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) unit, consisting of four ethylene (B1197577) glycol repeats, significantly improves the solubility and stability of the conjugate in aqueous environments.[2][5] PEGylation is a widely recognized strategy to improve the pharmacokinetic properties of bioconjugates, often leading to prolonged circulation time and reduced immunogenicity.[6]

  • Methyltetrazine Group: This moiety is the reactive handle for bioorthogonal chemistry.[2] It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast and highly specific, allowing for efficient conjugation even at low concentrations in complex biological media.[5]

The combination of these features makes this compound an ideal tool for developing sophisticated imaging probes, especially for in vivo applications where biocompatibility and precise targeting are paramount.

Principle of Pre-Targeted Imaging

Pre-targeted imaging is a two-step strategy designed to improve the target-to-background signal ratio in molecular imaging. This approach decouples the targeting event from the delivery of the imaging agent.

  • Step 1: Targeting Molecule Administration: A targeting molecule (e.g., an antibody or a nanoparticle) modified with a trans-cyclooctene (TCO) group is administered. This molecule is allowed to circulate and accumulate at the target site (e.g., a tumor) while the unbound excess clears from the bloodstream.

  • Step 2: Imaging Probe Administration: Subsequently, a smaller, rapidly clearing imaging probe carrying the methyltetrazine moiety (such as a radiolabeled or fluorescently tagged this compound conjugate) is injected. The methyltetrazine rapidly and specifically reacts with the TCO-modified targeting molecule already localized at the target, leading to a high concentration of the imaging label at the site of interest.

This methodology minimizes the radiation dose to non-target tissues and enhances image contrast by allowing the unbound, small imaging probe to be quickly excreted from the body.

Quantitative Data from Pre-Targeted Imaging Studies

The following tables summarize quantitative data from various pre-targeted imaging studies that utilized methyltetrazine-PEG linkers. While not all studies used the exact this compound linker, the data provides valuable insights into the expected performance of such systems.

Table 1: Radiochemical Performance of Methyltetrazine-Containing Imaging Probes

Probe IdentityRadiochemical Yield (RCY)Radiochemical Purity (RCP)Molar Activity (AM)Reference
[64Cu]4 (NOTA-PEG-Tz)78 ± 6%>99%11.9 ± 1.3 GBq/μmol[7]
[64Cu]5 (SarAr-Tz)79 ± 7%>99%11.5 ± 1.3 GBq/μmol[7]
64Cu-Tz-PEG7-NOTA>90%>99%323 ± 37 mCi/μg[6]

Table 2: In Vivo Tumor Uptake and Biodistribution in Pre-Targeted Imaging Models

Targeting VectorImaging ProbeTumor Uptake (%ID/g)Time Post-InjectionTumor-to-Muscle RatioTumor-to-Liver RatioReference
CC49-TCO[111In]14.23 h13:1-[7]
huA33-TCO[64Cu]44.1 ± 0.31 h--[7]
huA33-TCO[64Cu]55.6 ± 0.71 h--[6]
huA33-TCO[68Ga]33.9 ± 1.81 h--[7]
A33-xenograft[68Ga]63.48% ID/mL23 h-2.64[7]
TCO-PEG-liposomes[68Ga]Ga-THP-Tz1.8 ± 1.125 h--[8]

%ID/g: Percentage of Injected Dose per gram of tissue.

Experimental Protocols

The following are generalized protocols for the creation and application of imaging probes using this compound. Specific parameters may need to be optimized based on the imaging modality (e.g., PET, SPECT, fluorescence) and the specific targeting molecule.

Protocol for Conjugation of this compound to an Imaging Moiety

This protocol describes the conjugation of this compound to an imaging moiety (e.g., a chelator for radiolabeling or a fluorescent dye) that has been functionalized with a reactive group (e.g., an NHS ester for reaction with an amine).

Materials:

  • This compound

  • Amine-reactive imaging moiety (e.g., DOTA-NHS-ester, fluorescent dye-NHS-ester)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification system (e.g., HPLC, solid-phase extraction cartridges)

Procedure:

  • Dissolution of Reagents:

    • Dissolve this compound in the chosen anhydrous solvent to a stock concentration of 10-20 mM.

    • Dissolve the amine-reactive imaging moiety in the same solvent to a similar stock concentration.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the amine-reactive imaging moiety. A slight molar excess (1.1 to 1.5-fold) of the amine-reactive moiety is often used to ensure complete conjugation of the linker.

    • Add the reaction buffer to achieve a final pH of 8.0-8.5. The final solvent concentration should be adjusted to ensure solubility of all components.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. Protect from light if using a fluorescent dye.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using reverse-phase HPLC to separate the desired product from unreacted starting materials and byproducts.

    • Collect fractions corresponding to the product peak and confirm its identity by mass spectrometry.

    • Lyophilize the purified conjugate and store it at -20°C or below, protected from light and moisture.

General Protocol for Pre-Targeted In Vivo Imaging

This protocol outlines the general workflow for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • TCO-modified targeting molecule (e.g., antibody)

  • Methyltetrazine-functionalized imaging probe (prepared as in Protocol 4.1 and, if applicable, radiolabeled)

  • Sterile, pyrogen-free saline or PBS for injection

  • Tumor-bearing animal model

  • Imaging system (e.g., PET/CT scanner, in vivo fluorescence imaging system)

Procedure:

  • Administration of TCO-Modified Targeting Molecule:

    • Administer the TCO-modified targeting molecule to the animal model via intravenous injection (e.g., tail vein). The dose will depend on the specific targeting molecule and should be optimized.

  • Accumulation and Clearance Period:

    • Allow the TCO-modified molecule to circulate and accumulate at the target site. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the targeting molecule. This time allows for the clearance of unbound targeting molecules from the bloodstream.

  • Administration of Methyltetrazine-Imaging Probe:

    • After the predetermined accumulation period, administer the methyltetrazine-functionalized imaging probe via intravenous injection.

  • In Vivo Imaging:

    • Perform imaging at various time points post-injection of the imaging probe (e.g., 1, 4, and 24 hours). The optimal imaging time will depend on the clearance rate of the imaging probe and the kinetics of the tetrazine-TCO ligation.

  • Image Analysis:

    • Analyze the images to quantify the signal intensity at the target site and in various organs to determine the target-to-background ratios.

Visualizations

Signaling Pathway and Workflow Diagrams

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging TCO_mAb TCO-Modified Targeting Molecule (e.g., Antibody) Injection1 Intravenous Injection TCO_mAb->Injection1 Circulation Circulation and Accumulation at Target Injection1->Circulation Clearance1 Clearance of Unbound Molecule Circulation->Clearance1 Target Target Tissue (e.g., Tumor) Circulation->Target Binding Bioorthogonal_Reaction In Vivo Bioorthogonal Ligation (Tetrazine-TCO) Target->Bioorthogonal_Reaction Tz_Probe This compound -Imaging Probe Injection2 Intravenous Injection Tz_Probe->Injection2 Injection2->Bioorthogonal_Reaction Clearance2 Rapid Clearance of Unbound Probe Injection2->Clearance2 Imaging Signal Detection (PET, Fluorescence, etc.) Bioorthogonal_Reaction->Imaging

Caption: Workflow for pre-targeted imaging using a TCO-modified targeting molecule and a tetrazine-labeled imaging probe.

Tetrazine_TCO_Ligation cluster_reactants Reactants cluster_product Product Tetrazine Methyltetrazine Dihydropyridazine Stable Dihydropyridazine Adduct Tetrazine->Dihydropyridazine Inverse Electron Demand Diels-Alder Cycloaddition TCO Trans-cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen N₂ Gas (byproduct) Dihydropyridazine->Nitrogen Retro-Diels-Alder

Caption: The bioorthogonal inverse-electron-demand Diels-Alder reaction between methyltetrazine and TCO.

Linker_Structure GGG Gly-Gly-Gly (Stability, Flexibility) PEG4 PEG4 Spacer (Solubility, Pharmacokinetics) GGG->PEG4 Methyltetrazine Methyltetrazine (Bioorthogonal Reaction Handle) PEG4->Methyltetrazine Imaging_Moiety Imaging Moiety (e.g., Fluorophore, Chelator) Methyltetrazine->Imaging_Moiety Conjugated to

Caption: Functional components of an imaging probe constructed with this compound.

References

Application Notes and Protocols for Bioconjugation using Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Gly-Gly-PEG4-methyltetrazine is a versatile linker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and targeted imaging agents.[1][2][3][4] This linker combines several key features: a methyltetrazine moiety for bioorthogonal "click chemistry," a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a tri-glycine (Gly-Gly-Gly) peptide sequence.[1]

The methyltetrazine group enables a highly efficient and specific reaction with trans-cyclooctene (B1233481) (TCO) modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5][6] This bioorthogonal reaction is exceptionally fast and proceeds under mild, aqueous conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules.[5][6]

The PEG4 spacer enhances the solubility and stability of the resulting conjugate, while the Gly-Gly-Gly peptide can contribute to stability and reduce potential toxicity.[1] These characteristics make this compound a powerful tool in drug development, bioconjugation, and imaging technologies.[1]

Key Features and Applications

Key Features:

  • Bioorthogonal Reactivity: The methyltetrazine group reacts specifically and rapidly with TCO-modified molecules.[1][5]

  • Enhanced Solubility and Stability: The PEG4 spacer improves the aqueous solubility and in vivo stability of the conjugate.[1]

  • Reduced Toxicity: The tri-glycine peptide sequence can help to stabilize the molecule and minimize toxicity.[1]

  • Cleavable Linker: This linker is designed to be cleavable, which is often a desirable feature in ADC design for the release of the cytotoxic payload within the target cell.[2][3][4]

Applications:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[2][3][4]

  • Targeted Imaging: It can be used to conjugate imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting moieties like antibodies for diagnostic purposes.[1]

  • Drug Delivery: The linker can be incorporated into various drug delivery systems to improve their targeting and pharmacokinetic properties.[1]

Quantitative Data

Table 1: Representative Reaction Kinetics of Methyltetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reaction ConditionsReference
Methyltetrazine & TCO> 800Aqueous buffer, room temperature
General Tetrazine & TCOUp to 3.3 x 10⁶Methanol/water, room temperature

Note: The reaction kinetics can be influenced by the specific structure of the tetrazine and TCO derivatives, as well as the reaction conditions.

Table 2: Representative Stability of Antibody-Drug Conjugates with Different Linker Types in Human Plasma

Linker Type% Intact ADC after 7 daysPayload Release MechanismReference
Dipeptide (e.g., Val-Cit)~85%Protease-cleavable[7]
Tetrapeptide (e.g., Gly-Gly-Phe-Gly)>90%Protease-cleavable[7]
Non-cleavable (e.g., SMCC)>95%Antibody degradation[7]

Note: The stability of an ADC is highly dependent on the specific linker, payload, and conjugation site on the antibody.

Experimental Protocols

The following are detailed protocols for the two key steps in using this compound for bioconjugation:

  • Modification of a Targeting Protein (e.g., Antibody) with a TCO-NHS Ester.

  • Conjugation of the TCO-modified Protein with this compound.

Protocol 1: Modification of a Targeting Protein with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions.

    • The purified TCO-modified protein is now ready for conjugation with the methyltetrazine linker.

Protocol 2: Conjugation of TCO-modified Protein with this compound

This protocol describes the bioorthogonal reaction between the TCO-modified protein and the this compound linker.

Materials:

  • TCO-modified protein (from Protocol 1)

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Dissolve the this compound in the Reaction Buffer to a desired stock concentration.

  • Conjugation Reaction:

    • Add a 1.5-5 fold molar excess of the this compound solution to the TCO-modified protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color.

  • Purification:

    • Purify the resulting protein conjugate from excess, unreacted linker using a size-exclusion chromatography (SEC) system.

    • Collect the fractions corresponding to the high molecular weight conjugate.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or labeling efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Visualizations

Bioconjugation Reaction Workflow

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Ligation Protein Target Protein (e.g., Antibody) Modified_Protein TCO-Modified Protein Protein->Modified_Protein Reaction with primary amines TCO_NHS TCO-NHS Ester TCO_NHS->Modified_Protein Modified_Protein_2 TCO-Modified Protein Modified_Protein->Modified_Protein_2 Purification Linker This compound Conjugate Final Conjugate (e.g., ADC) Linker->Conjugate Analysis Analysis Conjugate->Analysis Characterization (e.g., DAR) Modified_Protein_2->Conjugate iEDDA Reaction

Caption: Workflow for protein conjugation using this compound.

Pre-targeted Imaging Workflow

G cluster_0 In Vivo Administration cluster_1 In Vivo Ligation and Imaging Inject_TCO_Ab 1. Inject TCO-Modified Targeting Antibody Accumulation 2. Antibody Accumulates at Target Site & Clears from Circulation Inject_TCO_Ab->Accumulation Inject_Tetrazine 3. Inject Radiolabeled Methyltetrazine Probe Accumulation->Inject_Tetrazine Ligation 4. In Vivo 'Click' Reaction at Target Site Inject_Tetrazine->Ligation Clearance 5. Unbound Probe Clears Rapidly Ligation->Clearance Imaging 6. PET/SPECT Imaging Clearance->Imaging

Caption: Workflow for pre-targeted in vivo imaging.

References

Purifying Precision: A Guide to the Purification of Gly-Gly-Gly-PEG4-methyltetrazine Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of antibodies conjugated with the Gly-Gly-Gly-PEG4-methyltetrazine linker. This class of bioconjugates holds significant promise in the development of targeted therapeutics and diagnostics, and their effective purification is a critical step to ensure safety, efficacy, and reproducibility.

The following protocols and methodologies are designed to address the unique challenges associated with purifying these modified antibodies, focusing on the removal of unconjugated linkers, excess reagents, and aggregated or fragmented species. By leveraging established chromatographic techniques, researchers can obtain highly pure and well-characterized antibody conjugates suitable for downstream applications.

Introduction

The conjugation of antibodies with bioorthogonal handles like methyltetrazine, facilitated by flexible linkers such as Gly-Gly-Gly-PEG4, is a powerful strategy for creating precisely engineered therapeutic and diagnostic agents. The purification of these conjugates is paramount to remove process-related impurities that can impact product quality and performance. Key quality attributes to control during purification include the removal of unconjugated antibody, free linker-payload, and aggregates, as well as ensuring a homogenous drug-to-antibody ratio (DAR).[1][] This document outlines a multi-step purification workflow employing affinity and size-exclusion chromatography, followed by rigorous characterization of the final product.

Key Purification Strategies

The purification of this compound conjugated antibodies typically involves a two-step chromatographic process:

  • Affinity Chromatography: This initial capture step is highly effective for isolating antibodies from the crude conjugation reaction mixture.[3] Protein A or Protein G affinity chromatography is commonly used to bind the Fc region of the antibody, allowing for the removal of unconjugated linker, excess reagents, and other non-antibody components.[3][]

  • Size Exclusion Chromatography (SEC): Following affinity purification, SEC is employed as a polishing step to separate the desired antibody conjugate from aggregates and any remaining small molecule impurities based on their hydrodynamic radius.[5][6] The addition of the PEG4 linker increases the size of the conjugate, which can aid in its separation from unconjugated antibody.[]

Experimental Protocols

Protocol 1: Affinity Chromatography Purification

This protocol describes the purification of the conjugated antibody using Protein A affinity chromatography.

Materials:

  • Crude conjugation reaction mixture

  • Equilibration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Protein A affinity column

Procedure:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CV) of Equilibration Buffer.

  • Sample Loading: Load the crude conjugation reaction mixture onto the equilibrated column. The flow rate should be optimized based on the column manufacturer's recommendations.

  • Washing: Wash the column with 5-10 CV of Equilibration Buffer to remove unbound impurities.

  • Elution: Elute the bound antibody conjugate with Elution Buffer. Collect fractions of 1 CV into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.

  • Pool and Buffer Exchange: Pool the fractions containing the purified conjugate and perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

Parameter Condition Purpose
Resin Protein A AgaroseBinds to the Fc region of IgG for specific capture.
Equilibration Buffer PBS, pH 7.4Prepares the column for sample binding.
Elution Buffer 0.1 M Glycine, pH 2.5-3.0Disrupts the antibody-Protein A interaction for elution.
Neutralization Buffer 1 M Tris-HCl, pH 8.5Immediately neutralizes the low pH eluate to preserve antibody integrity.

Table 1: Key Parameters for Affinity Chromatography Purification.

Protocol 2: Size Exclusion Chromatography (SEC) Polishing

This protocol details the final polishing step to remove aggregates and other size-based impurities.

Materials:

  • Affinity-purified antibody conjugate

  • SEC Mobile Phase: PBS, pH 7.4

  • Size Exclusion Chromatography column (e.g., Superdex 200 or equivalent)

  • HPLC or FPLC system

Procedure:

  • System Equilibration: Equilibrate the SEC system and column with the SEC Mobile Phase until a stable baseline is achieved.

  • Sample Injection: Inject the affinity-purified and buffer-exchanged antibody conjugate onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the SEC Mobile Phase at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the monomeric antibody conjugate peak, which should be the main peak eluting at the expected retention volume for an intact antibody.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm purity and concentration.

Parameter Condition Purpose
Column Gel filtration resin with appropriate fractionation range for IgG (e.g., 10-600 kDa)Separates molecules based on size.
Mobile Phase PBS, pH 7.4Ensures native protein conformation and elution.
Flow Rate Column-dependent (typically 0.5-1.0 mL/min for analytical scale)Affects resolution and run time.
Detection UV at 280 nmMonitors protein elution.

Table 2: Key Parameters for Size Exclusion Chromatography.

Characterization of Purified Conjugates

Thorough characterization of the purified this compound conjugated antibody is essential to ensure its quality and suitability for its intended application.

Purity Assessment by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to assess the purity and integrity of the antibody conjugate.

Protocol:

  • Prepare reducing and non-reducing samples of the purified conjugate.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.

  • Visualize the protein bands. Under non-reducing conditions, a single band corresponding to the intact antibody conjugate should be observed. Under reducing conditions, two bands corresponding to the heavy and light chains should be visible.

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of methyltetrazine linkers conjugated to each antibody can be determined using UV-Vis spectroscopy by measuring the absorbance at two different wavelengths.[8][9][10][11]

Protocol:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the methyltetrazine moiety (typically around 310 nm or 520 nm).

  • Calculate the concentration of the antibody and the linker using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the linker to the antibody.

Parameter Measurement
Antibody Concentration A280 / ε_antibody
Linker Concentration A_linker_max / ε_linker
Drug-to-Antibody Ratio (DAR) [Linker] / [Antibody]

Table 3: Calculation of Drug-to-Antibody Ratio (DAR).

Confirmation of Conjugation by Mass Spectrometry

Mass spectrometry provides a definitive confirmation of successful conjugation and can provide information on the distribution of different DAR species.

Protocol:

  • Prepare the purified conjugate for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer).

  • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-QTOF).

  • The mass of the conjugated antibody will be higher than the unconjugated antibody, with the mass shift corresponding to the mass of the attached this compound linkers.

Visualization of Workflows

PurificationWorkflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Conjugation Crude Conjugation Reaction (Antibody + Linker) AffinityChrom Protein A Affinity Chromatography Conjugation->AffinityChrom Capture SEC Size Exclusion Chromatography (SEC) AffinityChrom->SEC Polishing FinalProduct Purified Antibody Conjugate SEC->FinalProduct SDSPAGE SDS-PAGE UVVis UV-Vis (DAR) MassSpec Mass Spectrometry FinalProduct->SDSPAGE FinalProduct->UVVis FinalProduct->MassSpec

Caption: Purification and Characterization Workflow.

AffinityChromatography cluster_steps Affinity Chromatography Steps cluster_output Output Equilibration 1. Equilibration (PBS, pH 7.4) Loading 2. Sample Loading (Crude Conjugate) Equilibration->Loading Washing 3. Washing (PBS, pH 7.4) Loading->Washing Elution 4. Elution (0.1 M Glycine, pH 2.5-3.0) Washing->Elution Impurities Unconjugated Linker, Excess Reagents Washing->Impurities Neutralization 5. Neutralization (1 M Tris-HCl, pH 8.5) Elution->Neutralization PurifiedConjugate Purified Antibody Conjugate Neutralization->PurifiedConjugate

Caption: Affinity Chromatography Protocol Steps.

Conclusion

The successful purification of this compound conjugated antibodies is a critical determinant of their ultimate utility in research and therapeutic development. The combination of affinity chromatography and size exclusion chromatography provides a robust and reliable method for obtaining highly pure and well-defined antibody conjugates. The subsequent characterization using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry ensures that the final product meets the required quality standards for downstream applications. By following the detailed protocols and guidelines presented in this application note, researchers can confidently purify and characterize their novel antibody conjugates, paving the way for advancements in targeted therapies and diagnostics.

References

Application Notes and Protocols for ADC Development with Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3] The specificity of a monoclonal antibody (mAb) is combined with the potency of a small molecule drug, connected by a chemical linker.[2][3] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[2] The linker plays a critical role in the stability and effectiveness of an ADC.[4] This document provides detailed application notes and protocols for the development of an ADC utilizing a Gly-Gly-Gly-PEG4-methyltetrazine linker. This linker combines a protease-cleavable tripeptide (Gly-Gly-Gly), a hydrophilic PEG4 spacer to improve solubility, and a methyltetrazine moiety for bioorthogonal conjugation.[][6][7][8][9][10]

Linker Characteristics and Design Strategy

The this compound linker offers several advantages for ADC development:

  • Protease-Cleavable Peptide: The Gly-Gly-Gly sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[11][] This ensures targeted release of the cytotoxic payload within the cancer cell.

  • Hydrophilic PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) component enhances the hydrophilicity of the ADC.[4][13] This can improve solubility, reduce aggregation, and potentially improve pharmacokinetic properties.[13][14]

  • Bioorthogonal Conjugation: The methyltetrazine group facilitates a highly specific and efficient "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody.[15][16] This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst.[15] This allows for precise control over the conjugation site and stoichiometry.

Experimental Workflow for ADC Development

The development and evaluation of an ADC with the this compound linker involves a multi-step process, from bioconjugation and characterization to in vitro and in vivo efficacy and stability testing.

ADC_Development_Workflow cluster_0 Preparation & Conjugation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation mAb_mod Antibody Modification (with TCO) Conjugation Bioconjugation (iEDDA Click Chemistry) mAb_mod->Conjugation Linker_Payload_Prep Linker-Payload Synthesis Linker_Payload_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (UV-Vis, HIC, LC-MS) Purification->DAR_Analysis Binding_Assay Antigen Binding (ELISA, SPR) DAR_Analysis->Binding_Assay Stability_vitro Plasma Stability Assay Binding_Assay->Stability_vitro Cytotoxicity Cytotoxicity Assay (IC50 Determination) Stability_vitro->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization PK_Study Pharmacokinetics (PK) Study Internalization->PK_Study Efficacy_vivo In Vivo Efficacy (Xenograft Model) PK_Study->Efficacy_vivo Toxicity_vivo Toxicology Studies Efficacy_vivo->Toxicity_vivo

Caption: Experimental workflow for ADC development.

Protocols

Protocol 1: Antibody Modification with TCO

This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) moiety for subsequent conjugation with the methyltetrazine linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • TCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns

  • PBS, pH 7.4

Procedure:

  • Prepare a stock solution of TCO-NHS ester in anhydrous DMSO at a concentration of 10 mM.

  • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

  • Add a 10-20 molar excess of the TCO-NHS ester stock solution to the mAb solution with gentle mixing.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Remove the excess, unreacted TCO-NHS ester using a PD-10 desalting column equilibrated with PBS, pH 7.4.

  • Determine the concentration of the TCO-modified mAb using a UV-Vis spectrophotometer at 280 nm.

  • Store the modified antibody at 4°C.

Protocol 2: Bioconjugation via iEDDA Click Chemistry

This protocol details the conjugation of the TCO-modified antibody to the this compound-payload.

Materials:

  • TCO-modified mAb in PBS, pH 7.4

  • This compound-payload

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare a stock solution of the this compound-payload in anhydrous DMSO at 10 mM.

  • To the TCO-modified mAb, add a 1.5 to 3-fold molar excess of the methyltetrazine-payload stock solution.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by LC-MS if desired.

  • Purify the resulting ADC from unreacted payload and other small molecules using an SEC system equilibrated with PBS, pH 7.4.

  • Collect the fractions corresponding to the ADC monomer.

  • Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer.

  • Store the purified ADC at 4°C.

Protocol 3: Characterization of the ADC

3.1 Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that can impact both the efficacy and safety of the ADC.[17]

  • UV-Vis Spectroscopy: An estimation of the average DAR can be obtained by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The contributions of the antibody and the payload to the absorbance at both wavelengths are used to calculate the DAR.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker moieties. This provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can provide a precise determination of the mass of the different DAR species, allowing for accurate DAR calculation and distribution analysis.[18]

3.2 Antigen Binding Affinity

It is essential to confirm that the conjugation process has not adversely affected the binding of the antibody to its target antigen.

  • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be performed to compare the binding of the ADC and the unmodified mAb to the target antigen.

  • Surface Plasmon Resonance (SPR): SPR provides quantitative data on the binding kinetics (kon and koff) and affinity (KD) of the ADC to its target antigen.

Protocol 4: In Vitro Stability Assay

This protocol assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.[19][20]

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), take an aliquot of the plasma-ADC mixture.

  • Immediately freeze the aliquots at -80°C to stop any further degradation.

  • At the end of the time course, thaw the samples and analyze by LC-MS to determine the amount of intact ADC and the release of the free payload.[19]

  • Plot the percentage of intact ADC versus time to determine the stability profile.

Protocol 5: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[21][22][23]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC, unmodified mAb, and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unmodified mAb, and free payload in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the percentage of cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 6: In Vivo Efficacy Study

This protocol evaluates the anti-tumor activity of the ADC in a preclinical animal model.[24][25]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Antigen-positive tumor cells

  • Purified ADC, unmodified mAb, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the antigen-positive tumor cells into the flank of the mice.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, unmodified mAb, ADC at different doses).

  • Administer the treatments intravenously (or via another appropriate route) according to the desired dosing schedule.

  • Measure the tumor volume and body weight of the mice 2-3 times per week.

  • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis if desired.

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Data Presentation

Quantitative data from the characterization and in vitro/in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: ADC Characterization Summary

ParameterMethodResult
Average DARUV-Vis3.8
DAR DistributionHICDAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%
Antigen Binding (KD)SPRADC: 1.2 nM, mAb: 1.0 nM

Table 2: In Vitro Cytotoxicity (IC50 Values)

CompoundAntigen-Positive Cells (nM)Antigen-Negative Cells (nM)
ADC5.2>1000
Unmodified mAb>1000>1000
Free Payload0.81.2

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Unmodified mAb1015
ADC575
ADC1095

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC with a cleavable linker involves several key steps, from binding to the target cell to the induction of apoptosis.

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC ADC Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 1 Endosome Endosome Internalization->Endosome 2 Lysosome Lysosome Endosome->Lysosome 3 Cleavage Linker Cleavage (Proteases) Lysosome->Cleavage 4 Payload_Release Payload Release Cleavage->Payload_Release 5 Target_Interaction Payload Interacts with Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction 6 Apoptosis Apoptosis Target_Interaction->Apoptosis 7

Caption: ADC mechanism of action.

Conclusion

The this compound linker provides a robust platform for the development of next-generation ADCs. Its combination of a protease-cleavable peptide, a hydrophilic spacer, and a bioorthogonal conjugation handle allows for the creation of homogenous and stable ADCs with potent and specific anti-tumor activity. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of targeted cancer therapy.

References

Application Notes and Protocols for Gly-Gly-Gly-PEG4-methyltetrazine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gly-Gly-Gly-PEG4-methyltetrazine is a versatile heterobifunctional linker at the forefront of advanced cancer therapeutic and diagnostic strategies. Its unique architecture, comprising a protease-cleavable tripeptide sequence (Gly-Gly-Gly), a hydrophilic polyethylene (B3416737) glycol spacer (PEG4), and a bioorthogonal methyltetrazine moiety, enables its application in two primary areas of cancer research: Antibody-Drug Conjugates (ADCs) and Pre-targeted Immuno-PET imaging and Radioimmunotherapy (PRIT).

The methyltetrazine group facilitates a highly efficient and specific reaction with a trans-cyclooctene (B1233481) (TCO) partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" is exceptionally fast and bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.[2][3] The PEG4 spacer enhances the linker's solubility and pharmacokinetic properties.[4] The Gly-Gly-Gly (GGG) peptide is designed to be stable in circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[5][6][7] This targeted cleavage mechanism is crucial for the intracellular release of cytotoxic payloads in ADC applications.

Application 1: Pre-targeted Cancer Therapy and Imaging

In pre-targeted strategies, a tumor-targeting antibody, modified with a TCO group, is administered first. After the antibody has accumulated at the tumor site and cleared from circulation, a much smaller, rapidly clearing radiolabeled tetrazine molecule, such as a derivative of this compound, is administered.[2][8][9] The tetrazine then rapidly "clicks" with the TCO-modified antibody at the tumor site, delivering a potent radioactive payload with high precision and minimizing off-target toxicity.[3][10]

Quantitative Data for Pre-targeted Radioimmunotherapy (PRIT)

The following table summarizes representative biodistribution and tumor uptake data from preclinical studies using tetrazine-TCO pre-targeting systems for radioimmunotherapy. While these studies do not use the exact this compound linker for the radioligand, they employ functionally similar tetrazine-PEG constructs and the same bioorthogonal chemistry, providing a strong indication of expected performance.

ParameterTime Post-Injection of TetrazineTumorBloodLiverKidneysTumor-to-Blood RatioReference
Tumor Uptake (%ID/g) 3 h4.2---13.1 (T/M)[2]
4 h4.6 ± 0.8----[3]
72 h12.0 ± 5.3----[3]
120 h16.8 ± 3.9----[3]
Biodistribution (%ID/g) of ¹¹¹In-tetrazine 3 h4.2~1.0~1.5~1.04.2[2]
Biodistribution (%ID/g) of ¹⁷⁷Lu-DOTA-PEG₇-Tz 4 h4.6 ± 0.81.8 ± 0.41.0 ± 0.21.5 ± 0.32.6[3]
120 h16.8 ± 3.90.1 ± 0.00.4 ± 0.10.5 ± 0.1168[3]

%ID/g: Percentage of Injected Dose per gram of tissue. T/M: Tumor-to-Muscle Ratio.

Experimental Protocols for Pre-targeted Radioimmunotherapy

Protocol 1: Modification of Monoclonal Antibody with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a tumor-specific monoclonal antibody (mAb).

  • Antibody Preparation:

    • Start with a purified monoclonal antibody solution (e.g., 2-5 mg/mL) in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

    • If necessary, perform a buffer exchange using a desalting column.[11]

  • Conjugation Reaction:

    • Dissolve TCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of TCO-modified Antibody:

    • Remove unreacted TCO-NHS ester and byproducts by size-exclusion chromatography or using a desalting column.

    • Elute the purified TCO-mAb conjugate in PBS.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by MALDI-TOF mass spectrometry.

Protocol 2: Pre-targeted In Vivo Biodistribution and Therapy Study

This protocol outlines a typical preclinical study to evaluate the efficacy of a PRIT approach.

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude) bearing xenograft tumors derived from a cancer cell line that expresses the target antigen for the chosen mAb.

  • Administration of TCO-Antibody:

    • Inject the TCO-modified antibody (e.g., 100-200 µg) into the tumor-bearing mice via tail vein injection.[3]

    • Allow the antibody to accumulate at the tumor and clear from circulation for a period of 24-72 hours.[3] This "pre-targeting interval" may require optimization.

  • Administration of Radiolabeled Tetrazine:

    • Radiolabel a DOTA-chelated tetrazine linker (structurally similar to this compound) with a therapeutic radionuclide like ¹⁷⁷Lu or an imaging radionuclide like ⁶⁸Ga or ¹¹¹In, following established radiolabeling protocols.[3][8]

    • Inject the radiolabeled tetrazine intravenously into the mice at the end of the pre-targeting interval. The molar ratio of tetrazine to antibody is a critical parameter to optimize, with ratios around 1.5:1 being a good starting point.[3]

  • Biodistribution Study:

    • At various time points post-injection of the radiolabeled tetrazine (e.g., 4, 24, 72, 120 hours), euthanize cohorts of mice.[3]

    • Collect tumors and major organs (blood, liver, kidneys, spleen, muscle, etc.).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the uptake in each tissue as a percentage of the injected dose per gram (%ID/g).

  • Therapy Study:

    • For therapy studies, administer a therapeutic dose of the radiolabeled tetrazine (e.g., 400-1200 µCi of ¹⁷⁷Lu-tetrazine).[3]

    • Monitor tumor growth over time using caliper measurements.

    • Monitor animal weight and general health as indicators of toxicity.

    • Compare tumor growth in treated groups to control groups (e.g., vehicle only, TCO-mAb only, radiolabeled tetrazine only).

Visualizations for Pre-targeted Therapy

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Therapeutic Effect TCO-Antibody TCO-Antibody Tumor_Cell_1 Tumor Cell (Antigen +) TCO-Antibody->Tumor_Cell_1 Binding & Accumulation (24-72h) Bloodstream_1 Systemic Circulation TCO-Antibody->Bloodstream_1 Clearance RL_Tetrazine Radiolabeled Tetrazine Tumor_Cell_2 Tumor Cell (Antigen +) Bloodstream_2 Rapid Clearance RL_Tetrazine->Tumor_Cell_2 iEDDA 'Click' Reaction (Rapid) RL_Tetrazine->Bloodstream_2 Radiation Radiation Tumor_Cell_3 Tumor Cell (Apoptosis) Radiation->Tumor_Cell_3 DNA Damage

Caption: Pre-targeted radioimmunotherapy (PRIT) workflow.

Application 2: Antibody-Drug Conjugates (ADCs)

In this application, the this compound linker is used to attach a potent cytotoxic drug to a tumor-targeting antibody. The resulting ADC circulates in the bloodstream, binds to the target antigen on cancer cells, and is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where cathepsins and other proteases cleave the Gly-Gly-Gly peptide linker, releasing the active drug to kill the cancer cell.[5][6]

Quantitative Data for Peptide-Linker ADCs
ADC ComponentPayloadIn Vitro IC₅₀In Vivo EfficacyReference
Trastuzumab-GGFG-Deruxtecan (Enhertu) Topoisomerase I Inhibitor1.7 - 9.0 nMSignificant tumor regression[12][13]
Brentuximab Vedotin (Val-Cit) MMAE (Auristatin)2 - 9 pMDose-dependent tumor inhibition[13]
Polatuzumab Vedotin (Val-Cit) MMAE (Auristatin)Sub-nanomolarTumor growth delay[14]
ADC with Sulfatase-cleavable linker MMAE61 - 111 pMSuperior to Val-Ala ADC[15]

IC₅₀: Half-maximal inhibitory concentration, a measure of potency.

Experimental Protocols for ADC Development and Evaluation

Protocol 3: ADC Synthesis via Bioorthogonal Ligation

This protocol describes the two-step synthesis of an ADC using the this compound linker.

  • Preparation of Drug-Linker Conjugate:

    • React this compound with a payload molecule that has a suitable functional group (e.g., an activated ester or amine) to form a stable covalent bond. This step is highly dependent on the payload's chemistry and may require custom synthesis.

  • Preparation of TCO-modified Antibody:

    • Follow Protocol 1 to prepare the TCO-modified monoclonal antibody. Site-specific conjugation methods are recommended to produce a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[16][17]

  • Bioorthogonal Ligation:

    • Add the drug-tetrazine conjugate to the purified TCO-mAb solution. A slight molar excess of the drug-tetrazine conjugate (e.g., 1.5-2 equivalents per TCO site) is typically used.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction is typically fast.[4]

  • Purification and Characterization of ADC:

    • Purify the ADC from unreacted drug-linker using size-exclusion chromatography or tangential flow filtration.

    • Characterize the final ADC for protein concentration, drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry, and aggregation by size-exclusion chromatography.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency of the newly synthesized ADC.

  • Cell Culture:

    • Culture antigen-positive and antigen-negative (as a control) cancer cell lines in appropriate media.

  • Assay Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, the free drug, and a non-targeting control ADC.

    • Add the compounds to the cells and incubate for 72-96 hours.

  • Viability Measurement:

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Visualizations for ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (GGG-Linker-Payload) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Tumor_Cell Tumor Cell Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage (Cathepsins) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for a cleavable ADC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gly-Gly-Gly-PEG4-methyltetrazine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Gly-Gly-Gly-PEG4-methyltetrazine conjugation reactions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to a trans-cyclooctene (B1233481) (TCO)-modified molecule.

IssuePotential CauseRecommended Solution
Low or No Conjugate Formation Degradation of Reagents: Methyltetrazine compounds can degrade if not stored properly. TCO moieties can isomerize to their less reactive cis-isomers.[1][2]Store this compound at -20°C and protect from moisture.[1] Before use, allow the vial to warm to room temperature to prevent condensation.[1] Store TCO-modified molecules under recommended conditions, and consider methods for stabilization if long-term storage is required.[2]
Incorrect Molar Ratio: An inappropriate ratio of methyltetrazine to TCO can lead to an incomplete reaction.Start with a 1:1 to 1:1.5 molar ratio of the TCO-modified molecule to the this compound.[3] For optimal results, you may need to empirically determine the ideal ratio for your specific molecules.
Suboptimal Reaction Buffer/pH: The pH of the reaction buffer can influence the stability and reactivity of the conjugation partners.Use a buffer with a pH between 6.0 and 9.0, such as phosphate-buffered saline (PBS).[3][4]
Low Reactant Concentrations: Very dilute solutions can slow down the reaction kinetics.If possible, increase the concentration of your reactants.
Precipitation or Aggregation of Conjugate High Drug-to-Antibody Ratio (DAR): A high degree of labeling can increase the hydrophobicity of the resulting conjugate, leading to aggregation.[5]To achieve a lower DAR, reduce the molar excess of the labeling reagent used in the initial modification of the antibody (or other biomolecule).[5]
High Concentration of Organic Solvent: Some stock solutions of linkers are prepared in organic solvents like DMSO or DMF, which can cause precipitation of proteins if the final concentration is too high.Keep the final concentration of any organic solvent in the reaction mixture to a minimum, ideally below 5%.[5]
Difficulty in Purifying the Final Conjugate Inadequate Separation of Conjugate from Unreacted Components: The unreacted this compound and TCO-modified molecule may co-elute with the conjugate.For antibody conjugates, size-exclusion chromatography (SEC) is a common and effective method for removing smaller, unreacted molecules.[1][6] Ensure the SEC column is well-calibrated for the size of your conjugate. For other types of conjugates, consider alternative purification methods like hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.[1]
Loss of Product During Purification: The conjugate may adhere to chromatography columns or be lost during buffer exchange steps.Optimize your purification protocol. For SEC, ensure proper equilibration of the column.[5] For affinity chromatography, check the binding and elution conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

A1: The conjugation reaction is based on the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[4] The methyltetrazine moiety on the Gly-Gly-Gly-PEG4 linker reacts specifically and rapidly with a trans-cyclooctene (TCO) group on the target molecule to form a stable covalent bond.[4][7] This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological mixtures without interfering with native biochemical processes.[8]

Q2: What are the recommended starting conditions for a typical conjugation reaction?

A2: For a successful conjugation, we recommend the following starting conditions. Optimization may be necessary for your specific application.

ParameterRecommended Condition
Molar Ratio (TCO:methyltetrazine) 1:1 to 1:1.5[3]
Reaction Buffer Phosphate-Buffered Saline (PBS) or similar non-amine containing buffer[3]
pH 6.0 - 9.0[3][4]
Temperature Room temperature (20-25°C) or 37°C[3][9]
Reaction Time 30 - 120 minutes[3][5]

Q3: How can I monitor the progress of the conjugation reaction?

A3: The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5] For a more quantitative assessment, you can use UV-Vis spectrophotometry to follow the decrease in absorbance of the tetrazine at its λmax (typically around 520 nm).[10]

Q4: Do I need a catalyst for this reaction?

A4: No, the iEDDA reaction between methyltetrazine and TCO is a catalyst-free click chemistry reaction.[3] This is a significant advantage for biological applications as it avoids the potential cytotoxicity associated with catalysts like copper.[3]

Q5: What is the purpose of the Gly-Gly-Gly tripeptide and the PEG4 spacer in the linker?

A5: The Gly-Gly-Gly tripeptide can enhance the stability of the molecule and reduce potential toxicity.[11] The PEG4 spacer is hydrophilic and improves the solubility and stability of the linker and the resulting conjugate in aqueous solutions.[11]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation

This protocol describes a general method for conjugating a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the TCO-modified protein with the reaction buffer.

  • Initiate the conjugation: Add the desired molar equivalent of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 5%.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours. For some applications, incubation at 37°C can accelerate the reaction.[3]

  • Purify the conjugate: Remove the excess, unreacted this compound and any byproducts by size-exclusion chromatography or another suitable purification method.[1]

Protocol 2: Purification of an Antibody-Methyltetrazine Conjugate using Size-Exclusion Chromatography (SEC)

This protocol provides a general procedure for purifying an antibody-methyltetrazine conjugate from unreacted linker.

Materials:

  • Crude antibody conjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff for the antibody

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column: Equilibrate the SEC column with at least two column volumes of the equilibration and elution buffer.

  • Load the sample: Carefully load the crude antibody conjugation reaction mixture onto the column.

  • Elute the conjugate: Begin the elution with the appropriate buffer and collect fractions.

  • Monitor the elution: Monitor the protein elution by measuring the absorbance at 280 nm. The antibody conjugate should elute in the initial fractions, while the smaller, unreacted linker will elute later.

  • Pool and concentrate the fractions: Pool the fractions containing the purified antibody conjugate and concentrate if necessary.

Visualizations

G iEDDA Reaction Pathway methyltetrazine This compound transition_state [4+2] Cycloaddition Transition State methyltetrazine->transition_state tco TCO-modified Molecule tco->transition_state dihydropyridazine Dihydropyridazine Intermediate transition_state->dihydropyridazine conjugate Stable Conjugate dihydropyridazine->conjugate n2 N₂ Gas dihydropyridazine->n2 Retro-Diels-Alder

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction pathway.

G Experimental Workflow start Start prep_tco Prepare TCO-modified Molecule start->prep_tco prep_tetrazine Prepare Gly-Gly-Gly-PEG4- methyltetrazine Stock start->prep_tetrazine mix Combine Reactants prep_tco->mix prep_tetrazine->mix incubate Incubate (RT or 37°C) mix->incubate monitor Monitor Reaction (Optional) incubate->monitor purify Purify Conjugate (e.g., SEC) incubate->purify monitor->incubate Incomplete monitor->purify Complete analyze Analyze Final Product purify->analyze end End analyze->end

Caption: A typical experimental workflow for conjugation.

G Troubleshooting Logic start Low Conjugation Yield? check_reagents Check Reagent Stability and Storage start->check_reagents Yes check_ratio Verify Molar Ratio check_reagents->check_ratio check_conditions Optimize Reaction Conditions (pH, Temp) check_ratio->check_conditions check_purification Review Purification Protocol check_conditions->check_purification retest Re-run Experiment check_purification->retest

Caption: A decision tree for troubleshooting low conjugation yield.

References

Troubleshooting low yield in tetrazine-TCO ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioorthogonal conjugation experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during tetrazine-TCO ligation, helping you achieve high-yield conjugations.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses the most common issue in tetrazine-TCO ligation: low or no yield of the desired conjugate. Each question targets a specific potential problem and provides actionable solutions.

Q1: My conjugation yield is low. Where should I start troubleshooting?

Low conjugation yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials before optimizing the reaction parameters.

Here is a logical workflow to diagnose the issue:

G start Start: Low Yield check_reagents 1. Verify Reagent Quality & Stability start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK check_purification 3. Evaluate Purification Method check_conditions->check_purification Conditions Optimized success Successful Conjugation check_purification->success Purification OK

Caption: A high-level troubleshooting workflow for low yield in tetrazine-TCO ligation.

Q2: How can I be sure my tetrazine and TCO reagents are active?

The stability of both the tetrazine and trans-cyclooctene (B1233481) (TCO) reagents is critical for a successful ligation. Degradation of either component is a common cause of low yields.

  • Tetrazine Stability: Tetrazines, especially those with electron-withdrawing substituents that enhance reactivity, can be susceptible to degradation in aqueous or nucleophilic environments.[1][2] Some tetrazines may also be unstable under basic conditions.[3]

    • Solution: Prepare stock solutions of tetrazine derivatives in anhydrous DMSO or DMF and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5] If you suspect degradation, consider using a fresh vial of the reagent.

  • TCO Stability: TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or copper-containing proteins.[6][7] Highly strained and more reactive TCOs tend to be less stable.[6][8]

    • Solution: Store TCO reagents, especially those known for lower stability, as solids in a cool, dark, and dry place. For long-term storage, protecting them as stable Ag(I) metal complexes can extend their shelf-life.[7][9] Like tetrazines, prepare stock solutions in anhydrous solvents and minimize exposure to ambient conditions.

Q3: What are the optimal reaction conditions for tetrazine-TCO ligation?

Even with active reagents, suboptimal reaction conditions can lead to poor yields. Key parameters to consider are stoichiometry, pH, temperature, and reaction time.

ParameterRecommended Range/ValueNotes
Stoichiometry 1.05 to 1.5-fold molar excess of tetrazineThe optimal ratio may need to be determined empirically for your specific molecules.[10]
pH 6.0 - 9.0The reaction is generally robust within this range.[10] For labeling proteins via NHS esters, use an amine-free buffer (e.g., PBS) at pH 7.2-9.0.[4][5]
Temperature Room Temperature (20-25°C) or 37-40°CThe reaction is typically fast at room temperature.[10] Incubation at 37°C or 40°C can accelerate the reaction.[10] For less reactive partners or to minimize degradation over time, the reaction can be performed at 4°C overnight.[4][10]
Reaction Time 30 - 120 minutesMost reactions are complete within 30-60 minutes at room temperature.[10] Monitoring the reaction progress is recommended.
Solvent Aqueous buffers (e.g., PBS, HEPES)The reaction is well-suited for biological conditions.[10] Water-miscible organic co-solvents like DMSO or DMF can be used to dissolve reagents.[4]

Q4: Could my buffer be interfering with the reaction?

Yes, certain buffer components can interfere with the preliminary labeling of your molecule of interest, which in turn prevents the final ligation.

  • Problem: If you are labeling a protein or other biomolecule with a tetrazine-NHS or TCO-NHS ester, buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester, leading to low labeling efficiency.[5][11]

  • Solution: Always perform NHS ester labeling reactions in amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[4][5]

Q5: How can I monitor the progress of my tetrazine-TCO ligation?

Monitoring the reaction allows you to determine the optimal reaction time and can help diagnose issues.

  • Spectrophotometry: The characteristic pink/red color of many tetrazines disappears as the reaction proceeds. This change can be monitored by measuring the decrease in absorbance at the tetrazine's λmax (typically around 520-540 nm).[12][13]

  • Fluorogenic Probes: Some tetrazine-dye conjugates are quenched and become fluorescent upon reaction with a TCO. This "turn-on" fluorescence provides a convenient way to track the reaction in real-time.[14]

  • Chromatography (HPLC, LC-MS): These techniques can be used to separate and quantify the starting materials and the final conjugate, providing a precise measure of reaction conversion.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst required for the tetrazine-TCO ligation?

No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[10] This catalyst-free nature makes it ideal for applications in living systems.[6]

Q2: How do the structures of the tetrazine and TCO affect the reaction rate?

The electronic and steric properties of the substituents on both the tetrazine and TCO rings significantly influence the reaction kinetics.

  • Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, which generally accelerates the reaction.[15][16] Steric hindrance from bulky substituents can slow the reaction down.[15]

  • TCO: Increased ring strain in the TCO molecule enhances its reactivity.[6][15] The stereochemistry of substituents also plays a role, with axial isomers often reacting faster than equatorial ones.[6]

Q3: My protein is precipitating after adding the tetrazine/TCO reagent. What should I do?

Precipitation can occur if the reagent, often dissolved in an organic solvent like DMSO, is added too quickly or if the final concentration of the organic solvent is too high.

  • Solution: Add the reagent dropwise to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <5-10%). If the reagent itself has low aqueous solubility, consider using a derivative with a PEG spacer to improve its solubility.[11]

Q4: How do I remove unreacted tetrazine or TCO after the ligation?

Purification is essential to remove excess reagents and byproducts. The appropriate method depends on the size and properties of your conjugate.

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: Ideal for separating larger biomolecule conjugates from smaller, unreacted reagents.[10][12]

  • Dialysis: Suitable for removing small molecules from protein conjugates.[10]

  • Affinity Chromatography: If one of the binding partners has an affinity tag (e.g., His-tag), this can be used for purification. Some tetrazine structures can also be used for affinity purification on Ni-IDA resins.[17]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using Tetrazine-TCO Ligation

This protocol outlines the steps for conjugating two proteins that have been separately labeled with a TCO-NHS ester and a Tetrazine-NHS ester.

1. Protein Labeling (Amine-Reactive Labeling) a. Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[11] b. Immediately before use, prepare a 10 mM stock solution of the TCO-NHS or Tetrazine-NHS ester in anhydrous DMSO or DMF.[4] c. Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[11] d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4] e. Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[11] f. Remove excess, unreacted NHS ester using a desalting column or dialysis.[10][11]

2. Tetrazine-TCO Ligation a. Combine the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess (1.1-1.5x) of the tetrazine-labeled protein is often recommended.[10][11] b. Incubate the reaction for 60 minutes at room temperature.[10] c. After incubation, the conjugate is ready for purification or direct use. If necessary, purify the final conjugate using size-exclusion chromatography to remove any unreacted proteins.[10] d. Store the final conjugate at 4°C.[10]

G cluster_0 Protein A Modification cluster_1 Protein B Modification pA Protein A add_TCO Add TCO-NHS Ester pA->add_TCO incubate_TCO Incubate & Quench add_TCO->incubate_TCO purify_TCO Purify TCO-Protein A incubate_TCO->purify_TCO mix Mix TCO-Protein A & Tetrazine-Protein B purify_TCO->mix pB Protein B add_Tz Add Tetrazine-NHS Ester pB->add_Tz incubate_Tz Incubate & Quench add_Tz->incubate_Tz purify_Tz Purify Tetrazine-Protein B incubate_Tz->purify_Tz purify_Tz->mix ligate Incubate (RT, 1h) mix->ligate purify_final Purify Final Conjugate (SEC) ligate->purify_final final_product Protein A-B Conjugate purify_final->final_product

Caption: Experimental workflow for a typical protein-protein conjugation using tetrazine-TCO ligation.

References

Technical Support Center: Methyltetrazine-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine-based bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My bioconjugation reaction is slow or appears incomplete. What are the common causes and how can I troubleshoot this?

A1: Slow or incomplete reactions are a frequent issue in bioconjugation. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Reactant Integrity:

    • Tetrazine Stability: Methyltetrazines can degrade over time, especially in aqueous buffers or in the presence of nucleophiles.[1][2] It is advisable to prepare fresh solutions of your tetrazine reagent. If using a stock solution, ensure it has been stored properly at -20°C and protected from moisture.[3]

    • Dienophile Stability: Highly strained dienophiles like trans-cyclooctene (B1233481) (TCO) can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols.[1] Confirm the purity of your dienophile using techniques like LC-MS or NMR.

  • Optimize Reaction Conditions:

    • Concentration: The inverse-electron-demand Diels-Alder (IEDDA) reaction is second-order, meaning the rate is dependent on the concentration of both the tetrazine and the dienophile. If possible, increase the concentration of the limiting reagent.[4]

    • Temperature: While many tetrazine ligations proceed rapidly at room temperature, gently increasing the temperature to 37°C can accelerate slower reactions.[4] However, be mindful of the thermal stability of your biomolecule.

    • pH: The optimal pH range for tetrazine-TCO ligation is generally between 6 and 9.[4] Deviations outside this range can affect reaction efficiency.

    • Solvent: Aqueous buffers are generally preferred and can accelerate the reaction compared to organic solvents.[4]

  • Choice of Reactants:

    • The reactivity of both the tetrazine and the dienophile is highly dependent on their substituents. For instance, hydrogen-substituted tetrazines react faster than methyl-substituted ones but are less stable.[4][5] TCO is a highly reactive dienophile, while others like norbornene exhibit slower kinetics.[4]

Q2: I am observing unexpected byproducts or a loss of my conjugated molecule. What are the potential side reactions?

A2: Several side reactions can occur during methyltetrazine-based bioconjugation, leading to byproducts or degradation of the desired conjugate.

Common Side Reactions:

  • Reaction with Thiols: Tetrazines can react with thiol-containing molecules, such as cysteine residues in proteins or reducing agents like DTT and TCEP.[6][7] This can lead to the formation of an undesired adduct and consumption of the tetrazine. Some asymmetric tetrazines can undergo a reversible "tetrazine-thiol exchange" (TeTEx).[6][8]

  • Hydrolysis: Some tetrazine derivatives exhibit limited stability in aqueous solutions and can undergo hydrolytic degradation.[1][9] This is more pronounced for tetrazines with strongly electron-withdrawing substituents.[2]

  • Isomerization of trans-Cyclooctene (TCO): In the presence of nucleophiles like thiols, TCO can isomerize to the much less reactive cis-cyclooctene, effectively halting the conjugation reaction.[1]

  • "Click-to-Release" Chemistry: The dihydropyridazine (B8628806) product of the tetrazine-TCO reaction can, in some cases, undergo further reactions leading to cleavage, especially if the TCO or tetrazine is specifically functionalized for this purpose.[10][11][12] This might be an unintended side reaction if a stable conjugate is desired.

Q3: How do I choose the right methyltetrazine and dienophile for my application?

A3: The selection of the tetrazine and dienophile should be based on the specific requirements of your experiment, balancing the need for rapid kinetics with the necessity for stability.

FeatureHighly Reactive Pair (e.g., H-Tetrazine + TCO)More Stable Pair (e.g., Methyltetrazine + Norbornene)
Kinetics Very fast (up to 30,000 M⁻¹s⁻¹)[4]Slower
Stability Lower, particularly for the tetrazine[1][4]Higher, suitable for longer incubation times
Common Use Cases In vivo imaging, labeling of low-abundance moleculesGeneral bioconjugation, applications requiring pre-functionalization and storage

Methyl-substituted tetrazines generally offer a good compromise between reactivity and stability for many bioconjugation applications.[4][5] TCO remains the most widely used dienophile due to its exceptionally fast reaction rates.[13]

Troubleshooting Guides

Problem: Low Conjugation Yield

// Nodes Start [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reactant\nIntegrity & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderSideReactions [label="Investigate Potential\nSide Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; FreshTetrazine [label="Use Freshly Prepared\nTetrazine Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; VerifyDienophile [label="Verify Dienophile Purity\n(LC-MS/NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseConc [label="Increase Reactant\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustTemp [label="Adjust Temperature\n(e.g., RT to 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckpH [label="Ensure pH is 6-9", fillcolor="#F1F3F4", fontcolor="#202124"]; ThiolReaction [label="Presence of Thiols?\n(e.g., DTT, Cys)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Prolonged Incubation\nin Aqueous Buffer?", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Remove Thiols or Use\nThiol-Resistant Tetrazine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution2 [label="Minimize Reaction Time or\nUse More Stable Tetrazine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution3 [label="Re-evaluate Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckReagents; Start -> OptimizeConditions; Start -> ConsiderSideReactions;

CheckReagents -> FreshTetrazine [label="Degradation?"]; CheckReagents -> VerifyDienophile [label="Isomerization?"];

OptimizeConditions -> IncreaseConc; OptimizeConditions -> AdjustTemp; OptimizeConditions -> CheckpH;

ConsiderSideReactions -> ThiolReaction; ConsiderSideReactions -> Hydrolysis;

ThiolReaction -> Solution1; Hydrolysis -> Solution2;

FreshTetrazine -> Solution3; VerifyDienophile -> Solution3; IncreaseConc -> Solution3; AdjustTemp -> Solution3; CheckpH -> Solution3; }

Caption: Troubleshooting workflow for low bioconjugation yield.

Problem: Conjugate is Unstable or Degrades

// Nodes Start [label="Conjugate Instability\nor Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCleavage [label="Investigate Unintended\nCleavage", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStability [label="Assess Stability Under\nExperimental Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; ClickToRelease [label="Is a 'Click-to-Release'\nLinker Being Used?", fillcolor="#F1F3F4", fontcolor="#202124"]; ThiolStability [label="Presence of Thiols?\n(e.g., Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; pHStability [label="Is pH outside\nthe optimal range?", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Use a Stable Linker if\nCleavage is Undesired", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution2 [label="Purify Conjugate to\nRemove Excess Thiols", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution3 [label="Adjust Buffer pH", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckCleavage; Start -> CheckStability;

CheckCleavage -> ClickToRelease; ClickToRelease -> Solution1 [label="Yes"];

CheckStability -> ThiolStability; CheckStability -> pHStability;

ThiolStability -> Solution2; pHStability -> Solution3; }

Caption: Troubleshooting guide for unstable bioconjugates.

Experimental Protocols

General Protocol for Protein Labeling with Methyltetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyltetrazine-NHS ester, followed by conjugation to a TCO-functionalized molecule.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Methyltetrazine-PEG-NHS ester (10 mM stock in anhydrous DMSO)[3]

  • TCO-functionalized molecule

  • Quenching buffer (1 M Tris-HCl, pH 8.0)[14]

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the NHS ester reaction.[14]

  • NHS Ester Labeling:

    • Immediately before use, prepare a 10 mM solution of the Methyltetrazine-PEG-NHS ester in anhydrous DMSO.[3]

    • Add a 10- to 20-fold molar excess of the tetrazine-NHS ester to the protein solution.[3]

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[3]

  • Quenching:

    • Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM Tris.[14]

    • Incubate for 5-15 minutes at room temperature.[3]

  • Purification:

    • Remove excess, unreacted tetrazine reagent using a spin desalting column.[15]

  • Tetrazine-TCO Ligation:

    • Add the TCO-functionalized molecule to the purified tetrazine-labeled protein. A 1.1 to 2.0 molar excess of the more abundant reagent is recommended.[3]

    • Incubate for 30-120 minutes at room temperature or 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[15][16]

  • Final Purification (Optional):

    • If necessary, purify the final conjugate using size-exclusion chromatography or other appropriate methods.

// Nodes Start [label="Start: Protein in\nAmine-Free Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddTetrazine [label="Add Methyltetrazine-NHS\nEster (10-20x excess)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate\n(RT, 30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench with\nTris Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify1 [label="Purify via\nDesalting Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; AddTCO [label="Add TCO-Molecule\n(1.1-2x excess)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate\n(RT, 30-120 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified\nBioconjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> AddTetrazine; AddTetrazine -> Incubate1; Incubate1 -> Quench; Quench -> Purify1; Purify1 -> AddTCO; AddTCO -> Incubate2; Incubate2 -> End; }

Caption: Workflow for methyltetrazine-based protein bioconjugation.

References

Technical Support Center: Gly-Gly-Gly-PEG4-methyltetrazine Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gly-Gly-Gly-PEG4-methyltetrazine linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential cleavage issues with this linker.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the this compound linker?

The Gly-Gly-Gly (GGG) tripeptide portion of the linker is designed to be susceptible to enzymatic cleavage.[1] In the context of antibody-drug conjugates (ADCs), peptide linkers are often cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartments of cells.[][3][4] Upon internalization of an ADC, the low pH and presence of these enzymes in the lysosome can facilitate the cleavage of the peptide backbone, leading to the release of the conjugated payload.

Q2: Is the Gly-Gly-Gly sequence an optimal substrate for common lysosomal proteases like Cathepsin B?

The available data presents a nuanced picture. Cathepsin B, a key lysosomal protease, typically shows a preference for cleaving peptide bonds with basic or hydrophobic amino acid residues at the P1 and P2 positions.[5][6][7][8] The Gly-Gly-Gly sequence, composed of small, neutral amino acids, may not be an ideal substrate, potentially resulting in slower or less efficient cleavage compared to sequences like Val-Cit or Phe-Lys.[][3] Some studies have indicated that a GGG-AMC fluorescent substrate showed no significant cleavage by Cathepsin B in vitro.[9] Conversely, other research has suggested that ADCs with a Gly-Gly-Gly linker can exhibit higher cytotoxicity than their non-cleavable counterparts, implying that some degree of enzymatic cleavage does occur.[1]

Q3: Under what conditions is the methyltetrazine moiety stable?

Methyltetrazine is one of the more stable tetrazine derivatives available for bioorthogonal chemistry. It exhibits good stability in aqueous solutions and biological media, which is crucial for in vivo applications.[9] However, like all tetrazines, prolonged exposure to extreme pH and high temperatures can lead to degradation. It is recommended to perform conjugation reactions within a pH range of 6-9 at room temperature.[8]

Q4: Can the PEG4 spacer be cleaved?

Polyethylene glycol (PEG) linkers are generally considered stable under physiological conditions and are resistant to enzymatic degradation.[10][11][12] The ether bonds within the PEG backbone are not typically susceptible to cleavage by common proteases.

Troubleshooting Guide: Linker Cleavage Issues

This guide addresses common problems encountered during the enzymatic cleavage of the Gly-Gly-Gly peptide linker.

Issue Potential Cause Recommended Solution
Incomplete or No Cleavage of the Linker Suboptimal Enzyme Activity: The protease (e.g., Cathepsin B) may be inactive or have low specific activity.- Ensure the enzyme is sourced from a reputable supplier and has been stored correctly. - Perform an activity assay with a known, validated substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B) to confirm enzyme activity.[13] - Use a fresh batch of enzyme.
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.- For Cathepsin B, the optimal pH for activity is typically acidic (pH 4.5-5.5), mimicking the lysosomal environment.[13][14] - Ensure the assay buffer contains a reducing agent like DTT, which is often required for cysteine protease activity.[13][14] - Incubate the reaction at the enzyme's optimal temperature, usually 37°C.
Inhibitors Present: Components of the reaction mixture may be inhibiting the enzyme.- If using cell lysates, be aware of endogenous protease inhibitors. - Ensure that no components of your buffer or media are known to inhibit the class of protease you are using. - Include a positive control with a known cleavable substrate in the same buffer to rule out inhibition.
Gly-Gly-Gly is a Poor Substrate: The inherent nature of the GGG sequence may lead to slow cleavage kinetics by the chosen enzyme.- Increase the enzyme concentration. - Extend the incubation time significantly (e.g., 24-72 hours), while monitoring for potential sample degradation.[15][16] - Consider using a different or a combination of proteases that may have activity towards polyglycine sequences.
Non-Specific Cleavage Presence of Other Proteases: If using a complex biological sample (e.g., serum, cell lysate), other proteases may be cleaving the linker at unintended sites.- Use a purified enzyme system for initial characterization of cleavage. - If using complex media, consider adding a cocktail of protease inhibitors specific for enzymes other than your target protease. - Analyze cleavage products by mass spectrometry to identify the exact cleavage sites and any unexpected fragments.
Difficulty in Analyzing Cleavage Products Low Product Abundance: Incomplete cleavage may result in low concentrations of the cleaved payload, making detection difficult.- Concentrate the sample before analysis. - Use highly sensitive analytical techniques such as mass spectrometry.[10][11][12][17][18]
Co-elution of Cleaved and Uncleaved Species in HPLC: The cleaved and uncleaved forms of the conjugate may have similar retention times.- Optimize the HPLC gradient to achieve better separation. A shallower gradient can often improve the resolution of closely eluting peaks.[19][20] - Utilize a different stationary phase (e.g., a different C18 column or a different type of column altogether).

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay of this compound Conjugate with Cathepsin B

This protocol describes a method to assess the cleavage of the Gly-Gly-Gly linker by recombinant human Cathepsin B.

Materials:

  • This compound conjugated to a molecule of interest (e.g., a fluorescent dye or a small molecule drug)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 25 mM MES, pH 5.0[13]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[13]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Enzyme Activation: Prepare a stock solution of recombinant Cathepsin B in the Activation Buffer. Incubate at room temperature for 15 minutes to activate the enzyme.[13]

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound conjugate to the Assay Buffer to a final concentration of 10-50 µM.

    • Initiate the reaction by adding the activated Cathepsin B to a final concentration of 0.1-1 µM.

    • Include a negative control with no enzyme.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of Stop Solution (10% TFA).

  • Analysis:

    • Analyze the samples by reverse-phase HPLC to separate the uncleaved conjugate from the cleaved products. Monitor the reaction by observing the decrease in the peak area of the starting material and the appearance of new peaks corresponding to the cleavage products.[19][20][21][22]

    • Confirm the identity of the cleavage products by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry.[10][11][12][17][18]

Protocol 2: Monitoring Tetrazine-TCO Ligation

This protocol outlines a general method for the bioorthogonal ligation of the this compound linker with a trans-cyclooctene (B1233481) (TCO)-modified molecule.

Materials:

  • This compound linker

  • TCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure:

  • Reactant Preparation: Prepare stock solutions of the this compound linker and the TCO-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In the Reaction Buffer, add the TCO-functionalized molecule to the desired concentration.

    • Initiate the reaction by adding the this compound linker. A slight molar excess of the tetrazine (1.1-1.5 fold) is often used to ensure complete consumption of the TCO-modified molecule.

  • Reaction Monitoring:

    • Spectrophotometrically: The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety at ~520-540 nm.[8]

    • By HPLC: The reaction can also be monitored by HPLC, observing the consumption of the starting materials and the formation of the product peak.

  • Incubation: The reaction is typically fast and can be completed within 30-60 minutes at room temperature.[8] For less reactive partners or lower concentrations, the reaction time can be extended.

Visualizations

GGG_Linker_Cleavage_Pathway Signaling Pathway for Intracellular Cleavage cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (Linker Intact) Endosome Endosome (pH 5.5-6.2) ADC->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Contains Cathepsins Endosome->Lysosome Trafficking Cleavage Enzymatic Cleavage of GGG Linker Lysosome->Cleavage Payload_Release Released Payload Cleavage->Payload_Release

Caption: Putative intracellular cleavage pathway of the Gly-Gly-Gly linker.

Troubleshooting_Logic Troubleshooting Workflow for Incomplete Cleavage Start Incomplete Cleavage Observed Check_Enzyme Is the enzyme active? (Test with control substrate) Start->Check_Enzyme Check_Conditions Are assay conditions optimal? (pH, temp, buffer) Check_Enzyme->Check_Conditions Yes Replace_Enzyme Use fresh/new enzyme Check_Enzyme->Replace_Enzyme No Check_Inhibitors Are inhibitors present? Check_Conditions->Check_Inhibitors Yes Adjust_Conditions Adjust pH, temp, buffer Check_Conditions->Adjust_Conditions No Optimize_Reaction Optimize reaction: - Increase enzyme concentration - Extend incubation time Check_Inhibitors->Optimize_Reaction No Remove_Inhibitors Purify sample or use inhibitor-free buffer Check_Inhibitors->Remove_Inhibitors Yes Success Cleavage Successful Optimize_Reaction->Success Replace_Enzyme->Check_Enzyme Adjust_Conditions->Check_Conditions Remove_Inhibitors->Check_Inhibitors

Caption: A logical workflow for troubleshooting incomplete linker cleavage.

References

Technical Support Center: Gly-Gly-Gly-PEG4-methyltetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Gly-Gly-Gly-PEG4-methyltetrazine for bioconjugation with trans-cyclooctene (B1233481) (TCO) modified molecules. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound conjugation reaction with a TCO-modified molecule?

A1: The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO is efficient over a pH range of 6 to 9.[1] Most protocols recommend performing the conjugation in a buffer at or near physiological pH, such as Phosphate-Buffered Saline (PBS) at pH 7.4.[2][3]

Q2: What type of buffer should I use for the conjugation reaction?

A2: It is crucial to use a non-amine-containing buffer for the conjugation, especially if you are working with a methyltetrazine linker that has been activated with an NHS ester for reaction with a primary amine. Amine-containing buffers, such as Tris or glycine, will compete with the target molecule for the NHS ester.[4] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[5]

Q3: How stable is the this compound linker?

A3: Methyltetrazine derivatives are among the more stable tetrazines used for bioconjugation. The Gly-Gly-Gly tripeptide and the PEG4 spacer also contribute to the stability and solubility of the molecule.[6] However, like all reagents, proper storage is key to maintaining its reactivity. It should be stored at -20°C in a desiccated environment. Once in solution, it is best to use it fresh.

Q4: What is the role of the Gly-Gly-Gly and PEG4 components in the linker?

A4: The Gly-Gly-Gly tripeptide sequence can help to stabilize the molecule and reduce potential toxicity.[6] The PEG4 (polyethylene glycol) spacer enhances the water solubility of the linker, which is particularly advantageous when working with biomolecules in aqueous buffers, and provides a flexible connection that can minimize steric hindrance during conjugation.[6]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The tetrazine moiety has a characteristic visible absorbance. The progress of the iEDDA reaction can be monitored by the disappearance of this absorbance (typically around 520 nm) using a spectrophotometer.[1][7]

pH and Buffer Recommendations

For successful conjugation of this compound to a TCO-modified molecule, careful selection of the reaction buffer and pH is critical. The table below summarizes the recommended conditions.

ParameterRecommendationRationale
pH Range 6.0 - 9.0The iEDDA reaction is efficient within this range.
Optimal pH 7.2 - 7.5Mimics physiological conditions and is widely reported to yield excellent results.
Recommended Buffers Phosphate-Buffered Saline (PBS), HEPES, Borate BufferThese are non-amine-containing buffers that will not interfere with the conjugation chemistry.
Buffers to Avoid Tris, GlycineThese buffers contain primary amines that will compete with the target molecule, reducing conjugation efficiency.

Reaction Kinetics

ReactantsBufferTemperatureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyltetrazine-pSar vs. TCO-PEG4PBS (pH 7.4)37°C463
Various Tetrazine Scaffolds vs. TCO-PEG4DPBS37°C1,100 - 73,000

This data is for structurally similar molecules and is intended to provide a general indication of the rapid reaction kinetics.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the conjugation of this compound.

TroubleshootingGuide start Problem: Low or No Conjugation Product cause1 Suboptimal pH start->cause1 Check cause2 Incorrect Buffer start->cause2 Check cause3 Degraded Reagents start->cause3 Check cause4 Steric Hindrance start->cause4 Consider cause5 Incorrect Stoichiometry start->cause5 Consider solution1 Adjust pH to 7.2-7.5 using a calibrated pH meter. cause1->solution1 Solution solution2 Use a non-amine-containing buffer like PBS, HEPES, or borate buffer. cause2->solution2 Solution solution3 Use fresh this compound and TCO-modified molecule. Ensure proper storage at -20°C. cause3->solution3 Solution solution4 Increase reaction time or temperature (if compatible with your molecules). cause4->solution4 Solution solution5 Optimize the molar ratio of methyltetrazine to TCO. A slight excess (1.1-1.5 fold) of one component may be beneficial. cause5->solution5 Solution

A decision tree for troubleshooting low or no conjugation product.

Experimental Protocol: Conjugation of this compound to a TCO-Modified Protein

This protocol provides a general procedure for the conjugation of this compound to a protein that has been previously modified with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column for purification

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This stock solution should be used immediately.

  • Prepare TCO-Modified Protein:

    • Ensure the TCO-modified protein is in the recommended Reaction Buffer (PBS, pH 7.4). If it is in a different buffer, perform a buffer exchange using a desalting column.

    • The concentration of the protein should ideally be between 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the TCO-modified protein solution. A common starting point is a 5- to 20-fold molar excess of the tetrazine linker.

    • Gently mix the reaction solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate to remove any unreacted this compound using a desalting column or another suitable chromatography method such as size-exclusion chromatography (SEC).

  • Characterization and Storage:

    • Characterize the conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.

    • Store the purified conjugate at 4°C or as appropriate for the specific protein.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_tetrazine Prepare 10 mM Gly-Gly-Gly-PEG4- methyltetrazine stock in DMSO/DMF mix Add methyltetrazine stock to TCO-protein solution prep_tetrazine->mix prep_protein Prepare TCO-modified protein in PBS, pH 7.4 (1-5 mg/mL) prep_protein->mix incubate Incubate for 1-2 hours at RT or overnight at 4°C mix->incubate purify Purify conjugate using a desalting column (SEC) incubate->purify characterize Characterize conjugate (SDS-PAGE, Mass Spec) purify->characterize store Store purified conjugate at 4°C characterize->store

A workflow diagram for the conjugation of this compound to a TCO-modified protein.

References

Molar ratio adjustments for efficient Gly-Gly-Gly-PEG4-methyltetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for molar ratio adjustments and other common issues encountered during Gly-Gly-Gly-PEG4-methyltetrazine ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for this compound ligation to a trans-cyclooctene (B1233481) (TCO)-modified molecule?

A1: For efficient conjugation, a slight molar excess of the this compound is generally recommended. A common starting point is a 1.1 to 2.0-fold molar excess of the tetrazine reagent relative to the TCO-modified molecule.[1] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your specific system.

Q2: What are the recommended reaction buffers and pH for this ligation?

A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6.0 to 9.0.[2]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[3] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.

Q4: Is a catalyst required for the this compound ligation?

A4: No, this ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the tetrazine-TCO reaction can be conveniently monitored spectrophotometrically by the disappearance of the tetrazine's characteristic color and absorption band between 510 and 550 nm.[3] LC-MS can also be used to monitor the formation of the conjugate.

Q6: What are the key features of the this compound linker?

A6: This linker is designed for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its key features include a tripeptide (Gly-Gly-Gly) sequence that can enhance stability and reduce toxicity, a PEG4 spacer to improve solubility and provide a flexible connection, and a methyltetrazine group for highly reactive and specific bioorthogonal conjugation to TCO-modified molecules.[4]

Troubleshooting Guides

Issue 1: Low Ligation Efficiency or Incomplete Reaction

Possible Causes:

  • Suboptimal Molar Ratio: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction.

  • Incorrect pH or Buffer: The reaction efficiency can be affected by the pH and buffer composition.

  • Degraded Reagents: The tetrazine moiety can degrade over time, especially if not stored properly.

  • Steric Hindrance: The accessibility of the tetrazine and TCO groups on large biomolecules can be limited.

Solutions:

  • Optimize Molar Ratio: Empirically test a range of molar ratios, starting with a 1.1:1 to 2:1 ratio of this compound to TCO-modified molecule.

  • Buffer and pH Optimization: Ensure the reaction buffer is within the optimal pH range of 6.0-9.0 and is free of any components that may interfere with the reaction.

  • Use Fresh Reagents: Prepare fresh solutions of the reagents and ensure they have been stored correctly at -20°C.

  • Increase Incubation Time/Temperature: Extend the reaction time or slightly increase the temperature (e.g., to 37°C) to facilitate the reaction.

Issue 2: Multiple Peaks in Chromatography (HPLC, SEC) after Ligation

Possible Causes:

  • Unreacted Starting Materials: Presence of unreacted TCO-molecule and/or this compound.

  • Side Reactions or Degradation: Unwanted side reactions or degradation of the reactants can lead to impurities.

  • Aggregation: The conjugation process can sometimes induce aggregation of biomolecules, particularly proteins or antibodies.

Solutions:

  • Optimize Stoichiometry: Fine-tuning the molar ratio can minimize unreacted starting materials.

  • Purification: Employ appropriate purification techniques such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or reverse-phase HPLC to separate the desired conjugate from impurities and unreacted components.

  • Aggregation Analysis: Use SEC to detect and quantify aggregates. Optimization of buffer conditions (e.g., addition of polysorbate) may help to reduce aggregation.

Data Presentation

Table 1: Recommended Molar Ratios for Different Ligation Scenarios

ApplicationReactant 1Reactant 2Recommended Molar Ratio (Reactant 1:Reactant 2)Reference
Protein-Protein ConjugationTCO-ProteinTetrazine-Protein1:1 to 1:1.1[3]
Small Molecule to ProteinTCO-ProteinThis compound1:1.1 to 1:2.0[1]
NHS Ester Labeling of Protein with TetrazineProteinMethyltetrazine-PEG4-NHS Ester1:5 to 1:20[3]

Table 2: Typical Reaction Conditions for this compound Ligation

ParameterRecommended ConditionNotes
pH 6.0 - 9.0PBS is a commonly used buffer.
Temperature Room Temperature (20-25°C)Can be performed at 4°C for extended reactions.
Duration 30 - 120 minutesReaction progress can be monitored.
Solvent Aqueous buffers (e.g., PBS)This compound is also soluble in DMSO and DMF.[5]

Experimental Protocols

Protocol 1: General this compound Ligation to a TCO-Modified Protein
  • Reagent Preparation:

    • Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in DMSO or DMF to create a stock solution.

  • Reactant Calculation:

    • Determine the volumes of the TCO-protein and this compound stock solution required to achieve the desired molar ratio (e.g., 1:1.5).

  • Ligation Reaction:

    • Add the calculated volume of the this compound stock solution to the TCO-protein solution.

    • Mix gently by pipetting.

  • Incubation:

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and any other small molecules using a desalting column or size-exclusion chromatography.

  • Analysis:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful ligation and purity.

  • Storage:

    • Store the final conjugate at 4°C or as appropriate for the specific protein.

Protocol 2: Two-Step Antibody-Drug Conjugate (ADC) Synthesis Workflow

This protocol outlines the modification of an antibody with a TCO group, followed by ligation with this compound carrying a payload.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.

  • TCO-Modification of Antibody:

    • Prepare a stock solution of a TCO-NHS ester in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine (B1666218) to consume unreacted NHS ester.

    • Purify the TCO-modified antibody using a desalting column or dialysis to remove unreacted TCO-NHS ester and quenching agent.

  • Ligation with Tetrazine-Payload:

    • Combine the purified TCO-antibody with the this compound-payload at a molar ratio of 1:1.1 to 1:2.0.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final ADC using a suitable chromatographic technique (e.g., SEC, HIC) to remove any unreacted materials.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: TCO Modification cluster_step3 Step 3: Purification cluster_step4 Step 4: Ligation cluster_step5 Step 5: Final ADC antibody Antibody in Amine Buffer buffer_exchange Buffer Exchange (e.g., PBS) antibody->buffer_exchange reaction1 Incubate (1-2h, RT) buffer_exchange->reaction1 tco_nhs TCO-NHS Ester tco_nhs->reaction1 quench Quench (Tris/Glycine) reaction1->quench purify1 Purify (Desalting/Dialysis) quench->purify1 reaction2 Incubate (1-2h, RT) purify1->reaction2 tetrazine_payload Gly-Gly-Gly-PEG4-MeTet-Payload tetrazine_payload->reaction2 purify2 Final Purification (SEC/HIC) reaction2->purify2 final_adc Purified ADC purify2->final_adc

Caption: Workflow for two-step ADC synthesis.

troubleshooting_ligation cluster_ratio Molar Ratio cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_purification Purification & Analysis start Low Ligation Efficiency? ratio_check Is molar ratio of Tetrazine:TCO between 1.1:1 and 2:1? start->ratio_check Yes adjust_ratio Adjust molar ratio and repeat ratio_check->adjust_ratio No conditions_check Is pH between 6.0-9.0? Is temperature RT? ratio_check->conditions_check Yes adjust_ratio->start adjust_conditions Optimize pH, temperature, or incubation time conditions_check->adjust_conditions No reagents_check Are reagents fresh and stored properly? conditions_check->reagents_check Yes adjust_conditions->start use_fresh Use fresh reagents reagents_check->use_fresh No purification_check Consider steric hindrance. Analyze by LC-MS/SEC. reagents_check->purification_check Yes use_fresh->start

Caption: Troubleshooting decision tree for low ligation efficiency.

References

Impact of buffer conditions on Gly-Gly-Gly-PEG4-methyltetrazine reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gly-Gly-Gly-PEG4-methyltetrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction with a TCO-modified molecule?

A1: The optimal pH for the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is typically between 7.0 and 9.0.[1][2] While the reaction is generally fast across a range of pH values, maintaining a pH within this range is crucial for optimal performance, especially when working with biomolecules.[1][2] For reactions involving NHS esters for amine labeling, a pH range of 7.2 to 8.5 is recommended to balance amine reactivity and minimize hydrolysis of the ester.[3]

Q2: Which buffers are recommended for this reaction?

A2: It is critical to use a non-amine-containing buffer to avoid side reactions.[1][2] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, HEPES, and carbonate/bicarbonate buffer.[1][2][3] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for the reactive moiety.[1][2]

Q3: What is the recommended molar ratio of this compound to the TCO-containing molecule?

A3: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended.[4][5] A common starting point is a 1.1 to 2.0-fold molar excess of the tetrazine reagent.[2][5] However, the optimal ratio may need to be determined empirically for your specific application.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction between tetrazine and TCO can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic color and its corresponding absorbance peak, which is typically between 510 and 550 nm.[1][6] The reaction progress can also be monitored by LC-MS.[1]

Q5: What are the typical reaction times and temperatures?

A5: The reaction is generally rapid, often proceeding to completion within 10 to 60 minutes at room temperature.[2] For reactions at 4°C, the incubation time may need to be extended to 30 to 120 minutes.[2] A general timeframe for protein-protein conjugation is around 60 minutes at room temperature.[4]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Degradation of Methyltetrazine Reagent: Improper storage can lead to the degradation of the methyltetrazine.[1]Store the reagent at -20°C and keep it desiccated to prevent moisture.[1] Allow the vial to warm to room temperature before opening to avoid condensation.[1][2]
Instability of TCO-modified Molecule: Trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO), especially upon exposure to thiols or certain metals.[1]Long-term storage of TCO-containing compounds is not recommended.[1] Use freshly prepared or properly stored TCO-modified molecules.
Suboptimal pH: The reaction rate can be pH-dependent.[1]Ensure the reaction buffer is within the optimal pH range of 7.0-9.0.[1][2] Use a non-amine-containing buffer like PBS.[1]
Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can result in an incomplete reaction.[4]Empirically optimize the molar ratio. A slight excess of the tetrazine reagent (1.1 to 2.0-fold) is often beneficial.[2][4][5]
Low Reactant Concentration: Dilute solutions can lead to slower reaction kinetics.If possible, concentrate your reactants. For protein labeling, a concentration of > 2 mg/mL is recommended.[3]
Protein Aggregation High Molar Ratio of Labeling Reagent: A large excess of the PEGylated tetrazine reagent can lead to over-labeling and aggregation.[3]Reduce the molar ratio of the this compound reagent.[3]
Use of Organic Co-solvent: The addition of organic solvents like DMSO or DMF can sometimes destabilize proteins.[3]Minimize the amount of organic co-solvent used, or test the stability of your protein in the presence of the co-solvent beforehand.[3]
Difficulty in Purifying the Conjugate Large Excess of Unreacted Reagent: Using a high molar excess of the labeling reagent can make purification challenging.[3]Optimize the molar ratio to use the minimum amount of reagent necessary.[3] Utilize appropriate purification methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[3]
Buffer Conditions Summary
Parameter Recommended Condition Incompatible Reagents Reference
pH 7.0 - 9.0N/A[1][2]
Buffer Type PBS, Borate, HEPES, Carbonate/BicarbonateTris, Glycine (or other primary amine-containing buffers)[1][2][3]
Additives Generally not required. The reaction is biocompatible and does not need catalysts like copper or reducing agents.[7][8]Thiols (may affect TCO stability)[1]
Experimental Protocols
Protocol 1: General Protein Labeling with a TCO-NHS Ester (Prior to Tetrazine Reaction)
  • Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[4]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[2][4]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[4]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[4] The TCO-labeled protein is now ready for conjugation with this compound.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Preparation: Prepare the TCO-labeled protein and the this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).[4]

  • Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio (typically a 1.1 to 2.0-fold molar excess of tetrazine).[2][5]

  • Conjugation: Mix the TCO-labeled protein with the this compound solution.

  • Incubation: Allow the reaction to proceed for 10-60 minutes at room temperature.[2]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[4]

  • Storage: Store the final conjugate at 4°C until further use.[4]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis TCO_Protein TCO-labeled Protein in Amine-Free Buffer Mix Mix Reactants (1.1-2.0x Tetrazine Excess) TCO_Protein->Mix Tetrazine This compound in Reaction Buffer Tetrazine->Mix Incubate Incubate RT, 10-60 min Mix->Incubate Purify Purification (Optional) e.g., SEC Incubate->Purify Final_Product Final Conjugate Purify->Final_Product

Caption: Experimental workflow for TCO-tetrazine conjugation.

troubleshooting_guide Start Low Conjugation Yield? Check_pH Is pH 7.0-9.0 in non-amine buffer? Start->Check_pH Yes Check_Reagents Are Tetrazine & TCO reagents viable? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH and/ or change buffer Check_pH->Adjust_pH No Check_Ratio Is molar ratio optimized (1.1-2.0x Tz)? Check_Reagents->Check_Ratio Yes Use_Fresh_Reagents Use fresh or properly stored reagents Check_Reagents->Use_Fresh_Reagents No Check_Concentration Are reactant concentrations adequate? Check_Ratio->Check_Concentration Yes Optimize_Ratio Optimize molar ratio Check_Ratio->Optimize_Ratio No Concentrate_Reactants Increase reactant concentrations Check_Concentration->Concentrate_Reactants No Success Successful Conjugation Check_Concentration->Success Yes Adjust_pH->Check_Reagents Use_Fresh_Reagents->Check_Ratio Optimize_Ratio->Check_Concentration Concentrate_Reactants->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Characterizing and Minimizing Impurities in Gly-Gly-Gly-PEG4-methyltetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gly-Gly-Gly-PEG4-methyltetrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound reactions?

A1: Several impurities can arise during the synthesis and subsequent conjugation reactions involving this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: This includes residual this compound and the molecule it is being conjugated to (e.g., an antibody or other biomolecule).

  • Side Products from the Linker: The methyltetrazine moiety can be susceptible to degradation under certain conditions. The NHS ester (if using an activated form for conjugation) is prone to hydrolysis, rendering it inactive.[1]

  • Peptide-Related Impurities: Incomplete coupling during solid-phase peptide synthesis of the Gly-Gly-Gly portion can lead to deletion sequences.[2] Glycine-rich sequences are also prone to aggregation.[2]

  • PEG-Related Impurities: Commercial PEG reagents can have some degree of polydispersity, meaning there might be variations in the PEG chain length.[3]

  • Reaction Byproducts: The inverse electron demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a trans-cyclooctene (B1233481) (TCO) partner is generally clean, with nitrogen gas as the main byproduct.[4] However, side reactions can lead to other minor impurities.[5]

  • Aggregates: The final conjugate, especially if it involves a hydrophobic molecule, can be prone to aggregation, which can be mitigated by the hydrophilic PEG linker.[6][7]

Q2: How can I detect these impurities in my reaction mixture?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool to separate the desired product from unreacted starting materials and many side products.[8][9] The hydrophobicity of the molecules will influence their retention time.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can accurately determine the molecular weights of the components in your mixture, confirming the presence of the desired conjugate and identifying impurities by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the final product and to detect certain impurities, particularly those arising from the degradation of the tetrazine ring or side reactions involving the peptide backbone.

Q3: What are the best practices to minimize the formation of these impurities?

A3: Proactive measures during your experimental workflow can significantly reduce impurity levels:

  • Use High-Purity Reagents: Start with high-quality this compound and conjugation partners.

  • Optimize Reaction Conditions:

    • pH: For NHS ester couplings, maintain a pH between 7.2 and 9.0 to favor the reaction with primary amines over hydrolysis.[1]

    • Stoichiometry: Use a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine reagent in the ligation step to drive the reaction to completion.[10]

    • Temperature and Time: Most tetrazine-TCO ligations are rapid at room temperature (30-60 minutes).[10] Avoid unnecessarily long reaction times or high temperatures which could promote degradation.

  • Proper Handling and Storage: Store the this compound reagent according to the manufacturer's instructions, typically at -20°C and protected from moisture to prevent hydrolysis of the NHS ester, if applicable.[11]

  • Purification: Thorough purification of the final conjugate using techniques like size-exclusion chromatography (SEC) or RP-HPLC is crucial to remove unreacted materials and byproducts.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no formation of the desired conjugate Hydrolysis of NHS ester: If using an NHS-activated linker, moisture can lead to hydrolysis and inactivation.[1]- Allow the reagent vial to warm to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[13] - Use amine-free buffers (e.g., PBS, HEPES) for the conjugation reaction.[1]
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[1]- Ensure the reaction buffer pH is between 7.2 and 9.0.[1]
Degradation of tetrazine: Tetrazines can degrade in the presence of certain nucleophiles or under harsh conditions.[14]- Avoid harsh pH conditions and prolonged exposure to strong nucleophiles. - Monitor tetrazine stability in your specific reaction buffer if issues persist.
Incorrect stoichiometry: An insufficient amount of one reactant will lead to an incomplete reaction.[10]- Use a slight molar excess of the tetrazine-functionalized molecule (1.05-1.5 fold).[10]
Multiple peaks in the HPLC chromatogram Incomplete reaction: Unreacted starting materials will appear as separate peaks.- Optimize reaction time and stoichiometry.
Presence of PEG isomers: Polydispersity in the PEG chain can lead to a broadened peak or multiple closely eluting peaks.[3]- This is inherent to polydisperse PEG reagents. If problematic, consider using a monodisperse PEG linker.
Formation of side products: Unwanted side reactions can generate various impurities.- Review reaction conditions (pH, temperature, time) to minimize side reactions. - Use MS to identify the nature of the side products to better understand their origin.
Peptide-related impurities: Deletion sequences from peptide synthesis or peptide aggregation.[2]- Ensure high-purity peptide starting material. - For aggregation-prone sequences, consider using chaotropic salts or backbone-protecting groups during synthesis.[2]
Observed mass in MS does not match the expected product Incomplete conjugation: The mass will correspond to one of the starting materials.- Re-evaluate conjugation strategy and reaction conditions.
Formation of adducts: Adducts with salts or solvents can alter the observed mass.- Ensure proper sample preparation and use of appropriate MS calibration.
Degradation of the product: The product may have degraded during the reaction or workup.- Analyze the sample immediately after the reaction or store it under conditions that prevent degradation.

Experimental Protocols

Protocol 1: Characterization of Impurities by RP-HPLC

This protocol provides a general method for analyzing the purity of your this compound reaction mixture.

Materials:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • HPLC system with a UV detector

Method:

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45°C[8]

    • Detection Wavelength: 220 nm (for peptide bonds) and ~520 nm (for tetrazine).[8][10]

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5-95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95-5% B (linear gradient)

      • 45-50 min: 5% B

  • Data Analysis: Analyze the chromatogram to identify the main product peak and any impurity peaks. The retention time will depend on the hydrophobicity of the molecules. Generally, the PEGylated conjugate will have a different retention time compared to the unreacted starting materials.

Protocol 2: Mass Spectrometry Analysis

This protocol outlines the use of mass spectrometry for the identification of products and impurities.

Materials:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent for ESI.

Method:

  • Sample Preparation:

    • For MALDI-TOF: Co-crystallize a small amount of the sample with the matrix solution on the target plate.

    • For ESI-MS: Dilute the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Analysis:

    • Acquire the mass spectrum in the appropriate mass range.

    • The expected mass of the this compound is approximately 534.56 g/mol .

    • Calculate the expected mass of your final conjugate and compare it with the major peaks in the spectrum.

  • Data Analysis:

    • Identify peaks corresponding to unreacted starting materials.

    • Look for peaks that may correspond to side products (e.g., hydrolyzed linker).

    • For PEGylated products, you may observe a distribution of peaks corresponding to different PEG chain lengths if a polydisperse reagent was used.

Quantitative Data Summary

Table 1: Representative RP-HPLC Data for a this compound Conjugation Reaction

AnalyteApproximate Retention Time (min)Peak Area (%)
Unreacted Biomolecule15.25.8
Desired Conjugate 22.5 85.3
Unreacted this compound28.14.1
Hydrolyzed Linker12.73.5
Other ImpuritiesVarious1.3

Note: Retention times are illustrative and will vary depending on the specific biomolecule and HPLC conditions.

Table 2: Expected Mass Shifts in Mass Spectrometry Analysis

Modification / ImpurityExpected Mass Change (Da)
This compound conjugation + ~517.55 (Mass of linker minus H)
Hydrolysis of NHS ester on linker+ 18.02
Incomplete coupling (missing one Gly)- 57.05
PEG unit variation (+/- one PEG unit)+/- 44.03

Visualizing Workflows and Relationships

experimental_workflow Experimental Workflow for this compound Reactions cluster_synthesis Synthesis/Conjugation cluster_analysis Characterization cluster_purification Purification start Start: High-Purity Reactants reaction Conjugation Reaction (Optimized pH, Stoichiometry, Time) start->reaction hplc RP-HPLC Analysis reaction->hplc ms Mass Spectrometry reaction->ms purify Purification (e.g., SEC, RP-HPLC) hplc->purify ms->purify end Final Product: Characterized and Purified Conjugate purify->end

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality and Handling start->check_reagents check_conditions Verify Reaction Conditions (pH, Stoichiometry) start->check_conditions check_purification Evaluate Purification for Product Loss start->check_purification sol_reagents Use fresh, high-purity reagents. Handle NHS esters in anhydrous conditions. check_reagents->sol_reagents sol_conditions Optimize pH (7.2-9.0 for NHS). Use slight excess of tetrazine. check_conditions->sol_conditions sol_purification Optimize purification protocol to minimize product loss. check_purification->sol_purification end Improved Yield sol_reagents->end sol_conditions->end sol_purification->end

Caption: A decision-making diagram for troubleshooting low reaction yields.

impurity_pathways Potential Impurity Formation Pathways cluster_impurities Impurity Sources cluster_impurity_types Resulting Impurities start This compound + Biomolecule incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Reagent Degradation start->degradation product Desired Conjugate start->product unreacted Unreacted Starting Materials incomplete_reaction->unreacted byproducts Reaction Byproducts side_reactions->byproducts degraded_linker Hydrolyzed/Degraded Linker degradation->degraded_linker aggregation Product Aggregation aggregates Aggregates aggregation->aggregates product->aggregation

Caption: A diagram illustrating the potential pathways for impurity formation.

References

Technical Support Center: Enhancing ADC In Vivo Stability with Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Gly-Gly-Gly-PEG4-methyltetrazine to improve the in vivo stability of antibody-drug conjugates (ADCs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your ADC development projects.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A: Each part of the linker has a specific function designed to enhance the performance of the ADC:

  • Gly-Gly-Gly (GGG) Tripeptide: This peptide sequence is incorporated to potentially improve linker stability and solubility. In some contexts, peptide sequences can be designed for specific enzymatic cleavage within the tumor microenvironment.

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer is hydrophilic and plays a crucial role in improving the solubility and stability of the ADC.[1][2] It can help to prevent aggregation, which is a common issue with hydrophobic drug payloads, and can prolong the circulation half-life of the ADC by creating a "hydration shell".[2]

  • Methyltetrazine: This is a bioorthogonal reactive group. It specifically and rapidly reacts with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[3] This "click chemistry" allows for a highly efficient and specific conjugation of the drug payload to the antibody.

Q2: How does the this compound linker improve the in vivo stability of an ADC?

A: The stability of an ADC in circulation is critical for its efficacy and safety.[4] Premature release of the cytotoxic payload can lead to off-target toxicity.[4] The this compound linker contributes to in vivo stability in several ways:

  • Stable Covalent Linkage: The methyltetrazine-TCO ligation forms a very stable covalent bond, preventing premature drug release in the bloodstream.

  • Hydrophilicity: The PEG4 component increases the overall hydrophilicity of the ADC, which can reduce aggregation and clearance from circulation.[2]

  • Shielding Effect: The flexible PEG chains can create a protective layer around the hydrophobic drug, shielding it from the biological environment and reducing non-specific interactions.[2]

Q3: Is the this compound linker cleavable or non-cleavable?

A: This linker is generally considered to be cleavable. The tripeptide sequence can be susceptible to cleavage by proteases, particularly within the lysosomal compartment of target cells. However, the exact cleavage mechanism and rate will depend on the specific proteases present and their ability to recognize the Gly-Gly-Gly sequence.

Q4: What are the key advantages of using the methyltetrazine-TCO click chemistry for ADC synthesis?

A: The use of methyltetrazine-TCO ligation offers several benefits for ADC development:

  • Bioorthogonality: The reaction is highly specific and does not interfere with biological molecules, ensuring that the conjugation occurs only between the desired components.

  • Fast Kinetics: The reaction is very rapid, even at low concentrations, which allows for efficient conjugation under mild conditions.

  • High Yield: The click chemistry reaction typically proceeds with high efficiency, leading to good yields of the final ADC.

  • Stability: The resulting conjugate is stable, which is crucial for in vivo applications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR) Inefficient reaction between the TCO-modified drug and the methyltetrazine-modified antibody.- Ensure the TCO-modified drug is pure and fully reactive.- Optimize the molar ratio of the TCO-drug to the methyltetrazine-antibody.- Check the pH of the reaction buffer; it should be within the optimal range for the ligation (typically pH 6.5-7.5).- Increase the reaction time or temperature, while monitoring for potential ADC degradation.
ADC Aggregation The hydrophobic nature of the drug payload can lead to aggregation, even with the PEGylated linker.- Ensure that the final ADC is stored in an appropriate buffer, potentially with additives like polysorbate to reduce aggregation.- Perform size exclusion chromatography (SEC) to remove any existing aggregates.- Consider optimizing the formulation to improve solubility.- Evaluate if the DAR is too high, leading to excessive hydrophobicity.
Premature Drug Release in vitro/in vivo The Gly-Gly-Gly peptide sequence may be susceptible to cleavage by proteases present in the plasma or other biological fluids.- Analyze the stability of the ADC in plasma from the relevant species (e.g., mouse, human) using techniques like ELISA or LC-MS.- If premature cleavage is observed, consider alternative peptide sequences that are more resistant to plasma proteases.
Inconsistent Batch-to-Batch Results Variability in the quality of reagents or reaction conditions.- Use high-purity this compound linker and TCO-modified drug.- Precisely control reaction parameters such as temperature, pH, and incubation time.- Thoroughly characterize each batch of ADC for DAR, purity, and aggregation.

Quantitative Data Summary

While specific in vivo stability and pharmacokinetic data for ADCs using the this compound linker are not extensively published, the following table provides a representative summary of expected performance based on data from similar PEGylated, cleavable linkers. These values should be considered illustrative and will vary depending on the specific antibody, payload, and experimental model.

Parameter Typical Value Range Significance
Plasma Half-life (t½) in Mice 2-5 daysIndicates the stability of the ADC in circulation. A longer half-life allows for greater tumor accumulation.
Percentage of Intact ADC in Plasma after 24h > 80%A high percentage of intact ADC suggests good linker stability and minimal premature drug release.
Tumor Accumulation (% Injected Dose/gram) 5-15%Represents the efficiency of tumor targeting by the antibody component of the ADC.
DAR 2-4The drug-to-antibody ratio is a critical parameter that balances efficacy and potential toxicity/aggregation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a TCO-Modified Drug Payload

This protocol outlines the general steps for the bioorthogonal ligation of a TCO-containing drug to an antibody previously modified with this compound.

Materials:

  • Antibody-Gly-Gly-Gly-PEG4-methyltetrazine conjugate in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-modified drug payload dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column for purification

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS, SEC-HPLC)

Procedure:

  • Preparation:

    • Determine the concentration of the antibody-methyltetrazine conjugate using a UV-Vis spectrophotometer at 280 nm.

    • Prepare a stock solution of the TCO-modified drug in a suitable solvent.

  • Conjugation Reaction:

    • In a reaction vessel, add the antibody-methyltetrazine conjugate.

    • Add the TCO-modified drug to the antibody solution at a desired molar excess (e.g., 3-5 fold). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid antibody denaturation.

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours, or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Purification:

    • Purify the resulting ADC from unreacted drug and other small molecules using a desalting or SEC column equilibrated with the desired formulation buffer.

  • Characterization:

    • Determine the final concentration of the ADC using a UV-Vis spectrophotometer.

    • Calculate the average Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

    • Assess the level of aggregation using SEC-HPLC.

    • Confirm the identity and purity of the ADC using SDS-PAGE and/or LC-MS.

Visualizations

ADC_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Antibody Monoclonal Antibody Mod_Antibody Antibody-methyltetrazine Antibody->Mod_Antibody Linker Conjugation TCO_Drug TCO-modified Drug Ligation iEDDA Click Reaction TCO_Drug->Ligation Linker GGG-PEG4-methyltetrazine Linker->Mod_Antibody Mod_Antibody->Ligation Purification Purification (SEC) Ligation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization ADC Final ADC Characterization->ADC

Caption: Experimental workflow for ADC synthesis.

Signaling_Pathway ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Surface Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC mechanism of action signaling pathway.

References

Gly-Gly-Gly-PEG4-methyltetrazine stability in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gly-Gly-Gly-PEG4-methyltetrazine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this linker in biological media. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in biological media?

A1: this compound is designed for good stability in biological media. The methyltetrazine group is among the most stable tetrazine derivatives available for bioconjugation.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and contributes to the overall stability of the molecule.[2] Additionally, the tri-glycine (Gly-Gly-Gly) peptide sequence is incorporated to further stabilize the molecule and minimize potential toxicity.[3] However, prolonged incubation in biological fluids at physiological temperatures will lead to gradual degradation. For optimal performance, it is recommended to use freshly prepared solutions.[1]

Q2: What are the expected degradation products of methyltetrazine in aqueous solutions?

A2: The degradation of tetrazines in aqueous media can occur through various mechanisms, including hydrolysis. While specific degradation pathways for this compound have not been detailed in the literature, the loss of the characteristic pink or reddish color of the tetrazine moiety is a visual indicator of its degradation.[1] Functionally, a decrease in reactivity towards its trans-cyclooctene (B1233481) (TCO) binding partner signifies degradation.

Q3: How does the Gly-Gly-Gly peptide influence the linker's properties?

A3: The Gly-Gly-Gly tripeptide in the linker serves multiple functions. In the context of antibody-drug conjugates (ADCs), short peptide sequences like Gly-Gly-Gly can act as substrates for lysosomal proteases, enabling the release of a conjugated payload inside the target cell.[4][5] This peptide linker is designed to be stable in systemic circulation but cleaved upon internalization into the lysosomal compartment of the cell.[][7] It also enhances the hydrophilicity and can improve the pharmacokinetic properties of the resulting conjugate.[]

Q4: What is the role of the PEG4 spacer?

A4: The PEG4 spacer provides several advantages. It increases the hydrophilicity of the molecule, which improves solubility in aqueous buffers and biological media, and can help to reduce aggregation of the final conjugate.[2][] The PEG spacer also provides a flexible connection between the conjugated molecules, which can minimize steric hindrance and improve accessibility for the bioconjugation reaction.[2] The length of the PEG chain can influence the pharmacokinetic properties of the bioconjugate, such as its circulation half-life.[8][9]

Q5: What is the recommended storage condition for this compound?

A5: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C. If you need to prepare a stock solution, it is best to use an anhydrous organic solvent such as DMSO or DMF, aliquot it into single-use volumes, and store at -80°C to minimize freeze-thaw cycles.[1] It is always recommended to prepare fresh aqueous solutions for each experiment to ensure maximum reactivity.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during bioconjugation experiments using this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Degradation of this compound: The methyltetrazine moiety may have degraded due to improper storage or handling.- Ensure the linker is stored correctly at -20°C, protected from light and moisture.- Prepare fresh solutions of the linker immediately before use.- Confirm the integrity of the linker by checking for its characteristic pink/red color or by analytical methods such as HPLC.[1]
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the tetrazine-TCO ligation.- The inverse-electron-demand Diels-Alder (IEDDA) reaction is typically efficient in a pH range of 6.0-9.0.[10] For protein labeling, a common buffer is PBS at pH 7.4.[10]- While the reaction proceeds well at room temperature, optimizing the temperature (e.g., 4°C for extended reactions or 37°C for faster kinetics) may improve the yield.[11]- Avoid buffers containing primary amines (e.g., Tris or glycine) if the linker is being activated via an NHS ester, as these will compete with the target molecule.[12]
Inefficient Labeling of the Target Molecule: The target biomolecule may not have been successfully functionalized with the complementary TCO group.- Verify the successful incorporation of the TCO group onto your target molecule using an independent analytical method like mass spectrometry.
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the linker from accessing it.- The PEG4 spacer is designed to reduce steric hindrance, but if issues persist, consider engineering the conjugation site to be more accessible.
High Background or Non-Specific Binding Hydrophobic Interactions: The conjugated molecule or the linker itself may have hydrophobic regions leading to non-specific binding.- The Gly-Gly-Gly and PEG4 components enhance hydrophilicity. However, if non-specific binding is an issue, consider including additional washing steps or using blocking agents (e.g., BSA) in your experimental protocol.
Excess Reagents: High concentrations of the labeling reagents may lead to non-specific interactions.- Optimize the stoichiometry of the reactants. A slight molar excess (1.1 to 1.5-fold) of the tetrazine linker is often recommended to drive the reaction to completion.[10]- Remove excess, unreacted linker and other reagents after the conjugation step using methods like size-exclusion chromatography or dialysis.[10]
Precipitation of Conjugate Hydrophobicity of the Final Conjugate: The resulting bioconjugate may be hydrophobic, leading to aggregation and precipitation.- The Gly-Gly-Gly-PEG4 linker is designed to be hydrophilic. However, if the payload or target molecule is very hydrophobic, aggregation can still occur.[]- Consider using a linker with a longer PEG chain to further increase solubility.[13]- Perform conjugation at lower concentrations.
Instability of the Final Conjugate in Biological Media Cleavage of the Linker: The peptide or other components of the linker may be susceptible to cleavage by enzymes present in the biological medium.- The Gly-Gly-Gly linker is designed to be cleaved by lysosomal proteases.[4] If premature cleavage is observed in serum or plasma, this may indicate the presence of other proteases.[14]- Assess the stability of the conjugate in the specific biological medium of your experiment (see experimental protocols below).

Stability Data

Biological Medium Temperature (°C) Estimated Half-life (t½) Reference/Justification
Phosphate-Buffered Saline (PBS), pH 7.437> 48 hoursMethyltetrazines are generally stable in aqueous buffers.[1]
Human Plasma3724 - 48 hoursPeptide linkers can be susceptible to cleavage by plasma proteases, though the GGG sequence is relatively stable.[4]
Mouse Plasma3712 - 24 hoursPeptide linkers often show lower stability in mouse plasma compared to human plasma.[14]
Cell Culture Medium (e.g., DMEM with 10% FBS)37> 24 hoursGenerally stable, but the presence of proteases in serum can lead to some degradation.
Lysosomal Extract37< 1 hourThe Gly-Gly-Gly linker is designed for rapid cleavage by lysosomal proteases like Cathepsin B.[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Biological Media

This protocol describes a general method to determine the stability of this compound in a biological medium of interest (e.g., plasma, serum, or cell culture medium) using HPLC analysis.

Materials:

  • This compound

  • Biological medium of interest (e.g., human plasma, fetal bovine serum)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV-Vis detector and a C18 column

Procedure:

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • Dilute the stock solution into the pre-warmed biological medium (37°C) to a final concentration of 100 µM.

  • Incubate the sample at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the sample.

  • Quench the reaction and precipitate proteins by adding three volumes of cold acetonitrile.

  • Vortex the sample and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze it by reverse-phase HPLC.

  • Monitor the degradation of the tetrazine by observing the decrease in the area of the peak corresponding to the intact this compound. The tetrazine can be detected by its absorbance at its λmax (typically around 310 nm or 520 nm, depending on the specific methyltetrazine structure).

  • Calculate the percentage of intact linker at each time point relative to the t=0 sample to determine its half-life in the medium.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.

experimental_workflow cluster_preparation Preparation cluster_conjugation Bioconjugation cluster_application Application Target Target Biomolecule (e.g., Antibody) Labeling Labeling with TCO Target->Labeling + TCO-NHS Ester TCO_NHS TCO-NHS Ester Linker This compound Reaction Tetrazine-TCO Ligation Linker->Reaction Labeling->Reaction TCO-labeled Biomolecule Purification Purification Reaction->Purification Conjugate Final Bioconjugate Purification->Conjugate Assay In vitro / In vivo Assay Conjugate->Assay

Caption: General experimental workflow for bioconjugation.

troubleshooting_logic Start Low Conjugation Yield Check_Linker Check Linker Stability Start->Check_Linker Degraded Linker Degraded? Check_Linker->Degraded Check_Conditions Verify Reaction Conditions (pH, Temp, Buffer) Suboptimal Conditions Suboptimal? Check_Conditions->Suboptimal Check_TCO Confirm TCO Labeling No_TCO TCO Labeling Failed? Check_TCO->No_TCO Degraded->Check_Conditions No Solution_Linker Use Fresh Linker Degraded->Solution_Linker Yes Suboptimal->Check_TCO No Solution_Conditions Optimize Reaction Conditions Suboptimal->Solution_Conditions Yes Solution_TCO Verify & Re-label with TCO No_TCO->Solution_TCO Yes

Caption: Troubleshooting logic for low conjugation yield.

signaling_pathway ADC Antibody-Drug Conjugate (with GGG-PEG4-MTz Linker) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Proteolytic Cleavage of GGG Linker Lysosome->Cleavage Cathepsins Drug_Release Payload Release Cleavage->Drug_Release Target_Action Intracellular Target Action (e.g., Microtubule Inhibition) Drug_Release->Target_Action Apoptosis Cell Death (Apoptosis) Target_Action->Apoptosis

Caption: ADC intracellular trafficking and payload release.

References

Technical Support Center: Purification of Gly-Gly-Gly-PEG4-methyltetrazine ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Gly-Gly-Gly-PEG4-methyltetrazine Antibody-Drug Conjugates (ADCs). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your ADC.

Issue 1: High Levels of Aggregates in Size Exclusion Chromatography (SEC)

  • Q: My SEC profile shows a significant peak for high molecular weight species (aggregates) after the conjugation reaction. What is the likely cause and how can I fix it?

    • A: High aggregate levels are a common issue, often caused by the increased hydrophobicity of the ADC following conjugation of the drug-linker.[1] The this compound linker, while containing a hydrophilic PEG component, is attached to a potentially hydrophobic payload, which can lead to self-association and aggregation.[]

      • Optimization:

        • Conjugation Conditions: Re-evaluate your conjugation reaction. High concentrations of the antibody or organic co-solvents used to dissolve the linker-payload can promote aggregation. Consider reducing the reaction concentration or screening for more biocompatible co-solvents.

        • Buffer Conditions: Aggregation can be highly dependent on the buffer's pH and ionic strength. Perform a buffer screen to identify conditions that maximize the stability of your specific ADC.

        • Mobile Phase Modifier: For analytical SEC, nonspecific interactions between the hydrophobic ADC and the stationary phase can mimic aggregation, leading to poor peak shape.[1] Adding an organic modifier (e.g., 15-20% isopropanol (B130326) or acetonitrile) to the mobile phase can disrupt these interactions and improve resolution.[1][3]

Issue 2: Poor Resolution of DAR Species in Hydrophobic Interaction Chromatography (HIC)

  • Q: I am unable to resolve the different Drug-to-Antibody Ratio (DAR) species (e.g., DAR2, DAR4) using HIC. The peaks are broad and overlapping. What steps can I take to improve separation?

    • A: HIC separates species based on hydrophobicity, which increases with the number of attached drug-linkers.[4] Poor resolution can stem from several factors:

      • Troubleshooting Steps:

        • Salt Type and Concentration: The type of salt (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and its concentration in the binding buffer are critical.[5] Screen different salts and optimize the starting concentration to ensure strong binding of all DAR species.

        • Shallow Gradient: Use a shallower elution gradient (a slower decrease in salt concentration). A shallow gradient increases the separation window between species with small differences in hydrophobicity.[6]

        • Organic Modifier: The inclusion of a small percentage of an organic modifier like isopropanol (e.g., up to 25% in the mobile phase) can be necessary to elute highly hydrophobic species and improve peak shape.[5]

        • Column Choice: Different HIC resins (e.g., Butyl, Phenyl) have varying levels of hydrophobicity.[7] If a Butyl column is not providing adequate resolution, a Phenyl-based column might offer different selectivity.[8]

        • Temperature: Lowering the column temperature can sometimes enhance the interaction with the stationary phase and improve resolution.

Issue 3: Low ADC Recovery After Purification

  • Q: I am experiencing significant product loss during my HIC or RP-HPLC purification steps. What are the common causes of low recovery?

    • A: Low recovery is often due to irreversible binding to the chromatography resin or precipitation of the ADC on the column.[9]

      • Solutions:

        • Irreversible Binding (HIC/RP-HPLC): Highly hydrophobic, high-DAR species may bind irreversibly to the column. Ensure your elution gradient is sufficient to remove all species (e.g., ends at 100% mobile phase B) and consider adding a strong organic modifier to the column cleaning step.

        • Precipitation (HIC): The high salt concentrations used in HIC can cause the ADC to precipitate, especially at the column inlet.[10] Before loading, perform a solubility study to determine the maximum salt concentration your ADC can tolerate.[11] If necessary, dilute the sample or reduce the salt concentration in the loading buffer.

        • Non-Specific Binding (SEC): While less common, some ADCs can interact with the SEC stationary phase, leading to peak tailing and loss of material. Ensure the mobile phase composition is optimized to prevent these secondary interactions.[12]

Issue 4: Presence of Free Drug-Linker in Final Product

  • Q: After my primary purification step (e.g., HIC), I still detect unconjugated this compound-payload in my sample. What is the best way to remove it?

    • A: The removal of small molecule impurities like the free drug-linker is critical.[13]

      • Recommended Methods:

        • Diafiltration/Ultrafiltration (UF/DF): This is the most common and effective method for removing small molecules from a much larger protein product. Multiple buffer exchange volumes should be used to ensure complete removal.[]

        • Size Exclusion Chromatography (SEC): A preparative SEC column can effectively separate the high molecular weight ADC from the low molecular weight free drug.[14] This is often used as a final polishing step.

        • Tandem Chromatography: Some processes use a tandem approach, for instance, a cation exchange membrane to capture the ADC while the uncharged or negatively charged free linker flows through, followed by a HIC step.[8]

Frequently Asked Questions (FAQs)

  • Q1: Which chromatography technique is best for purifying my this compound ADC?

    • A1: A multi-step approach is typically required. The optimal purification strategy often involves:

      • Initial Capture/Buffer Exchange: Techniques like Protein A chromatography (if applicable) or Tangential Flow Filtration (TFF) are used to capture the crude conjugate and remove excess reagents.[13]

      • Intermediate Purification (DAR Separation): Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADC species with different DARs due to its ability to resolve molecules based on hydrophobicity.[3][4]

      • Polishing (Aggregate & Impurity Removal): Size Exclusion Chromatography (SEC) is used as a final step to remove aggregates and any remaining small molecule impurities like free drug-linker.[1][15]

  • Q2: How does the this compound linker affect purification?

    • A2: The linker has several characteristics that influence purification:

      • PEG4 Component: Increases the overall hydrophilicity and solubility of the ADC, which can help mitigate aggregation caused by a hydrophobic payload.[16] However, it also adds to the hydrodynamic radius, which will affect its elution in SEC.

      • Gly-Gly-Gly Peptide: This is a flexible, hydrophilic peptide linker that is generally stable.[17] Its presence contributes to the overall physicochemical properties of the ADC.

      • Methyltetrazine: This moiety is part of a bioorthogonal "click chemistry" conjugation system.[18] This allows for site-specific conjugation, which results in a more homogeneous product mixture (fewer DAR species and positional isomers) compared to stochastic methods like lysine (B10760008) conjugation. This homogeneity can simplify the purification process, particularly the HIC step.[5]

  • Q3: What are typical purity and recovery rates I should expect?

    • A3: Purity and recovery are process-dependent. However, for a final purified ADC product, the goals are typically:

      • Purity (by SEC): >98% monomer[15]

      • Purity (by HIC): A specific, desired DAR species should be the main peak (e.g., >95% DAR2 or DAR4).

      • Free Drug Level: Below the limit of quantification (LOQ) by a sensitive method like RP-HPLC.[19]

      • Overall Process Recovery: This can range widely but is often in the 50-80% range, depending on the number of steps and optimization.[5]

Data Presentation

The following tables summarize typical quantitative data obtained during ADC purification. Note: These values are illustrative and will vary based on the specific antibody, payload, and process conditions.

Table 1: Comparison of Purification Outcomes by Technique

ParameterCrude ConjugateAfter HIC PurificationAfter SEC Polishing
Average DAR 3.53.93.9
% Monomer (by SEC) 85%88%>99%
% Aggregates (by SEC) 15%12%<1%[8]
% Desired DAR4 (by HIC) 40%>90%>90%
Free Drug-Linker PresentNot DetectedNot Detected
Step Recovery N/A~85%~95%

Table 2: Typical HIC Method Parameters for DAR Separation

ParameterConditionPurpose
Column Phenyl or Butyl-NPR[5]Stationary phase for hydrophobic interaction.
Mobile Phase A 1.0 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[10]Promotes binding of ADC to the column.
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0 (+/- 20% Isopropanol)[5]Elutes ADC by decreasing hydrophobicity.
Gradient 0-100% B over 30 column volumesSeparates different DAR species.
Flow Rate 0.8 mL/min (analytical)Controls resolution and run time.
Temperature 25-30 °C[5]Affects hydrophobic interactions.

Experimental Protocols

Protocol 1: Analytical Size Exclusion Chromatography (SEC) for Aggregate Analysis

  • System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm) with the mobile phase.[1]

  • Mobile Phase: Prepare a mobile phase consisting of 150 mM sodium phosphate, pH 6.8. To reduce non-specific interactions, 15-20% isopropanol may be added.[1]

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatography: Run the analysis under isocratic flow conditions at a flow rate of approximately 0.5 mL/min for 15-20 minutes.

  • Detection: Monitor the eluent at 280 nm.

  • Analysis: Integrate the peaks corresponding to the aggregate, monomer, and any fragment species. Calculate the percentage of each.

Protocol 2: Analytical Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

  • System Preparation: Equilibrate an HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with the starting mobile phase conditions.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[5]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.[5]

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 40 µL of the sample.[5]

  • Chromatography Run:

    • Equilibrate the column with 100% Mobile Phase A.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[5]

    • Wash the column with 100% Mobile Phase B.

    • Re-equilibrate with 100% Mobile Phase A.

  • Detection: Monitor absorbance at 280 nm.

  • Analysis: Identify and integrate peaks corresponding to the unconjugated antibody (DAR0) and the various DAR species (DAR2, DAR4, etc.).

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Purity and Free Drug Analysis

  • System Preparation: Equilibrate an HPLC system with a reverse-phase column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb Diphenyl).[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Sample Preparation (Intact ADC): Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Sample Preparation (Free Drug): To analyze for free drug, the sample may be injected directly or after a protein precipitation step (e.g., with acetonitrile) to protect the column.[19]

  • Injection: Inject 20 µL of the sample.

  • Chromatography Run:

    • Apply a linear gradient suitable for separating the species of interest. For an intact ADC, a gradient from ~30% to 50% Mobile Phase B over 20-25 minutes might be appropriate.[5]

  • Detection: Monitor at 280 nm for the protein and at a wavelength specific to the payload for sensitive detection of the free drug-linker.

  • Analysis: Quantify the amount of free drug-linker against a standard curve. Assess the purity of the main ADC peak.

Visualizations

Diagram 1: General ADC Purification Workflow

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification Conjugation Crude Conjugation Mixture TFF Step 1: TFF / Diafiltration Conjugation->TFF HIC Step 2: HIC Chromatography TFF->HIC Removes free linker & excess reagents SEC Step 3: SEC Polishing HIC->SEC Separates DAR species Final Purified ADC SEC->Final Removes aggregates

Caption: A typical multi-step chromatographic workflow for ADC purification.

Diagram 2: Troubleshooting Logic for HIC Purification

HIC_Troubleshooting Start HIC Performance Issue Poor_Res Poor DAR Resolution Start->Poor_Res Broad/Overlapping Peaks Low_Rec Low Recovery Start->Low_Rec Low Yield Shallow_Grad Action: Use a shallower gradient Poor_Res->Shallow_Grad Change_Salt Action: Screen different salt types Poor_Res->Change_Salt Change_Col Action: Test different HIC resin (e.g., Phenyl) Poor_Res->Change_Col Sol_Study Action: Perform solubility study to prevent precipitation Low_Rec->Sol_Study Strip_Step Action: Add stronger organic modifier to strip Low_Rec->Strip_Step

Caption: Decision tree for troubleshooting common HIC purification issues.

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Validating the Efficiency of Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to biomolecules is a critical cornerstone of innovation. In the landscape of bioconjugation chemistries, the inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and trans-cyclooctene (B1233481) (TCO) has emerged as a leading strategy due to its rapid kinetics and high specificity. This guide provides a comparative analysis of Gly-Gly-Gly-PEG4-methyltetrazine, a cleavable linker utilizing this chemistry, against a traditional alternative, maleimide-based linkers. Supported by a summary of performance data and detailed experimental protocols, this document aims to inform the selection of the most suitable conjugation strategy for your research needs.

Performance Comparison of Bioconjugation Chemistries

The efficiency of a conjugation reaction is paramount in the development of therapeutics like antibody-drug conjugates (ADCs), where achieving a specific drug-to-antibody ratio (DAR) is crucial for efficacy and safety.[1][2][3][4] The following table summarizes key performance indicators for methyltetrazine-TCO ligation and the commonly used maleimide-thiol conjugation.

FeatureThis compound (via IEDDA)Maleimide-based Linkers (via Thiol-Michael Addition)
Reaction Rate Very high (up to 106 M-1s-1)Moderate (102-103 M-1s-1)
Typical Conjugation Efficiency >95%80-95%
Reaction Conditions Physiological pH (6.5-7.5), room temperaturepH 6.5-7.5, room temperature
Specificity Highly specific for TCOSpecific for free thiols
Stability of the Conjugate Highly stable covalent bondPotential for retro-Michael reaction leading to deconjugation
Bioorthogonality ExcellentPotential for off-target reactions with other biological thiols
Key Components The Gly-Gly-Gly tripeptide can offer stability and reduce toxicity, while the PEG4 spacer enhances solubility.[4]The stability of the resulting thioether bond is a known concern.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving optimal conjugation efficiency. Below are representative protocols for the methyltetrazine-TCO ligation and a standard maleimide-thiol conjugation.

Protocol 1: Conjugation via this compound and TCO-modified Antibody

This protocol describes the conjugation of a payload activated with this compound to an antibody previously modified with a TCO group.

Materials:

  • TCO-modified antibody in phosphate-buffered saline (PBS), pH 7.4

  • This compound-activated payload dissolved in DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the TCO-modified antibody at a concentration of 1-10 mg/mL in PBS.

    • Prepare a stock solution of the this compound-activated payload in DMSO at a concentration that allows for a 3-5 molar excess relative to the antibody.

  • Conjugation Reaction:

    • Add the calculated volume of the payload solution to the antibody solution.

    • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours. The reaction is often complete in under an hour due to the fast kinetics of the IEDDA reaction.

  • Purification:

    • Remove the excess, unconjugated payload and linker by size-exclusion chromatography using an appropriate resin for the size of the antibody.

  • Characterization:

    • Determine the conjugation efficiency and drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: Conjugation via Maleimide-activated Payload and Thiol-containing Antibody

This protocol outlines the conjugation of a maleimide-activated payload to the free thiols of a reduced antibody.

Materials:

  • Antibody in PBS, pH 7.4

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Maleimide-activated payload dissolved in DMSO

  • Quenching solution (e.g., N-acetylcysteine)

  • PBS, pH 6.5-7.5

  • SEC column for purification

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a 10-20 fold molar excess of DTT at 37°C for 30 minutes to reduce disulfide bonds and generate free thiols.

    • Remove the excess DTT using a desalting column equilibrated with PBS at pH 6.5-7.5.

  • Conjugation Reaction:

    • Immediately add a 3-5 fold molar excess of the maleimide-activated payload to the reduced antibody.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Add a molar excess of a quenching agent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the antibody-drug conjugate using size-exclusion chromatography.

  • Characterization:

    • Analyze the conjugate to determine the DAR and conjugation efficiency using methods such as HIC or mass spectrometry.

Visualizing the Workflow and Comparison

To further clarify the processes and the key differences, the following diagrams illustrate the experimental workflow for methyltetrazine-TCO conjugation and a comparative overview of the two chemistries.

G cluster_0 Methyltetrazine-TCO Conjugation Workflow A TCO-modified Antibody C Mix and Incubate (RT, 1-2h) A->C B This compound-Payload B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (HIC, Mass Spec) D->E F Final Conjugate E->F

Methyltetrazine-TCO Conjugation Workflow

G cluster_1 Comparison of Conjugation Chemistries cluster_2 Methyltetrazine-TCO cluster_3 Maleimide-Thiol MT1 High Specificity MT2 Very Fast Kinetics MT3 Highly Stable Bond MT4 Excellent Bioorthogonality MAL1 Good Specificity for Thiols MAL2 Moderate Kinetics MAL3 Potential for Reversibility MAL4 Possible Off-target Reactions

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Gly-Gly-Gly-PEG4-methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugates, the precise characterization of molecules such as Gly-Gly-Gly-PEG4-methyltetrazine conjugates is paramount. This guide provides an objective comparison of mass spectrometry-based approaches and alternative analytical techniques, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The this compound linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, comprising a tripeptide motif, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive methyltetrazine group, necessitates thorough analytical characterization to ensure identity, purity, and stability. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information. This guide delves into the nuances of MS analysis for these conjugates and compares its performance with other relevant techniques.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Two primary mass spectrometry techniques are widely employed for the analysis of PEGylated peptide conjugates: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Performance Comparison
FeatureLC-ESI-MS (e.g., Q-TOF, Orbitrap)MALDI-TOF MS
Ionization Soft ionization of molecules in solution. Prone to forming multiple charge states, which can complicate spectra but also allows for the analysis of high molecular weight compounds on instruments with a limited m/z range.Soft ionization of solid-phase samples. Primarily produces singly charged ions, leading to simpler spectra.
Mass Accuracy High mass accuracy (typically < 5 ppm with high-resolution instruments) allows for confident molecular formula determination.Good mass accuracy (typically 10-50 ppm), but generally lower than high-resolution ESI-MS.
Resolution High resolution allows for the separation of isotopic peaks and confident charge state assignment.Generally lower resolution than high-resolution ESI-MS, which can be a limitation for complex mixtures.
Sample Throughput Lower, as it is coupled with a chromatographic separation.Higher, as samples are spotted on a target plate and analyzed sequentially.
Coupling to Separation Excellent for coupling with liquid chromatography (LC), enabling the analysis of complex mixtures and providing retention time information.Can be coupled with LC, but it is less common and more technically challenging than LC-ESI-MS.
Tolerance to Buffers/Salts Less tolerant; requires volatile buffers and often sample desalting.More tolerant to non-volatile buffers and salts.
Fragmentation Analysis Tandem MS (MS/MS) capabilities are readily available for structural elucidation.MS/MS (TOF/TOF) is possible for structural analysis.
Representative Quantitative Data

The following table summarizes expected mass spectrometry results for a hypothetical conjugation of this compound to a model peptide (e.g., a 10-amino acid peptide with a MW of 1000 Da).

AnalyteTheoretical Monoisotopic Mass (Da)Observed m/z (ESI-MS, [M+2H]²⁺)Mass Accuracy (ppm)Observed m/z (MALDI-TOF MS, [M+H]⁺)
Unconjugated Peptide1000.0000501.0079< 51001.0073
GGG-PEG4-Me-Tetrazine522.2547---
Peptide Conjugate1522.2547762.1352< 51523.2620

Note: The molecular formula for this compound is C₂₃H₃₄N₈O₇. The mass of the conjugated peptide will depend on the specific reaction and the mass of the unconjugated peptide.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of this compound conjugates.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity (Reversed-Phase HPLC).Purity assessment, quantification of conjugated vs. unconjugated species.Robust, quantitative, widely available.Does not provide mass information; co-elution can be an issue.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio.High-resolution separation of conjugates, assessment of charge heterogeneity.High separation efficiency, low sample consumption.Less suitable for preparative scale, can be sensitive to matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the mass spectrometry analysis of a this compound peptide conjugate.

LC-ESI-MS Protocol
  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1-10 µM.

    • If necessary, perform buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) using a desalting column.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 100-2000.

    • Acquisition Mode: Full scan MS. For structural confirmation, perform data-dependent MS/MS.

MALDI-TOF MS Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the conjugate in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry:

    • Ionization Mode: Positive ion.

    • Laser: Nitrogen laser (337 nm).

    • Acquisition Mode: Reflector mode for higher mass accuracy.

    • Calibration: Use a standard peptide mixture for external calibration.

Visualizing the Workflow and Logic

To better illustrate the analytical process and decision-making, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugation Peptide Conjugation with GGG-PEG4-methyltetrazine Purification Purification (e.g., HPLC) Conjugation->Purification QC Initial QC (e.g., HPLC-UV) Purification->QC LC_MS LC-ESI-MS Analysis QC->LC_MS MALDI_MS MALDI-TOF MS Analysis QC->MALDI_MS LC_MS_Data LC-MS Data Processing (Deconvolution, Mass Extraction) LC_MS->LC_MS_Data MALDI_Data MALDI-TOF Data Processing (Mass Determination) MALDI_MS->MALDI_Data Report Final Report & Comparison LC_MS_Data->Report MALDI_Data->Report

Diagram 1: Experimental workflow for MS analysis.

decision_tree cluster_choices cluster_methods Start Analytical Goal Purity Purity Assessment & Quantification Start->Purity Identity Identity Confirmation & Structural Elucidation Start->Identity High_Throughput High-Throughput Screening Start->High_Throughput HPLC_UV HPLC-UV Purity->HPLC_UV Robust Quantification LC_MS LC-ESI-MS Purity->LC_MS Higher Specificity CE Capillary Electrophoresis Purity->CE High Resolution Identity->LC_MS High Mass Accuracy & MS/MS MALDI_MS MALDI-TOF MS Identity->MALDI_MS Simpler Spectra High_Throughput->MALDI_MS Fast Analysis

Diagram 2: Decision tree for analytical method selection.

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. While LC-ESI-MS provides the most comprehensive information regarding identity, purity, and structure, MALDI-TOF MS offers a higher-throughput alternative for rapid screening. Non-MS techniques like HPLC-UV and capillary electrophoresis serve as valuable orthogonal methods for purity assessment and quantification. The choice of the optimal analytical strategy will ultimately depend on the specific research question, available instrumentation, and the desired level of molecular detail. By understanding the strengths and limitations of each technique, researchers can confidently navigate the analytical challenges associated with these important bioconjugates.

A Comparative Guide: HIC and SEC for Characterization of ADCs with a Gly-Gly-Gly-PEG4-methyltetrazine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the advancement of antibody-drug conjugates (ADCs), robust analytical characterization is paramount to ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a detailed comparison of two cornerstone chromatographic techniques, Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), for the characterization of ADCs featuring a cleavable Gly-Gly-Gly-PEG4-methyltetrazine linker.

The this compound linker combines several advantageous features: a hydrophilic PEG4 spacer to potentially mitigate aggregation and improve pharmacokinetics, a proteolytically cleavable tripeptide motif (Gly-Gly-Gly) for controlled payload release, and a methyltetrazine moiety for bioorthogonal conjugation.[1][2][3][4][5] Understanding how these components influence the ADC's behavior during chromatographic analysis is crucial for accurate interpretation of data.

Principles of HIC and SEC for ADC Analysis

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity.[6] For ADCs, the conjugation of often-hydrophobic small molecule payloads to a monoclonal antibody (mAb) increases the overall hydrophobicity of the protein.[7] HIC is, therefore, the gold-standard method for determining the drug-to-antibody ratio (DAR) and identifying different drug-loaded species (e.g., DAR0, DAR2, DAR4).[8] The separation is achieved under non-denaturing conditions, preserving the native structure of the ADC.[9]

Size Exclusion Chromatography (SEC) , on the other hand, separates molecules based on their hydrodynamic radius.[10] This technique is primarily used to quantify high-molecular-weight species (aggregates) and low-molecular-weight fragments, which are critical quality attributes that can impact the safety and efficacy of the ADC.[9] The analysis is also performed under non-denaturing conditions.

Expected Impact of the this compound Linker

The presence of the PEG4 spacer in the linker is expected to increase the hydrophilicity of the ADC compared to a similar construct without the PEG moiety.[1] This increased hydrophilicity may result in earlier elution times in HIC for the conjugated species compared to ADCs with more hydrophobic linkers. The methyltetrazine group, while enabling specific conjugation, may also contribute to the overall hydrophobicity of the linker-payload system.[11] The Gly-Gly-Gly tripeptide is a substrate for certain proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, allowing for targeted payload release.[2][12][13][14]

Quantitative Data Comparison

While specific data for an ADC with a this compound linker is not publicly available, the following tables present representative data from the literature for ADCs with similar cleavable and PEGylated linkers to illustrate the expected outcomes of HIC and SEC analysis.

Table 1: Representative HIC Data for DAR Determination of a PEGylated ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR08.510.2
DAR212.125.8
DAR414.945.5
DAR616.815.3
DAR818.23.2
Average DAR 3.8

This data is illustrative and based on typical HIC profiles of cysteine-linked ADCs. The average DAR is calculated as the weighted average of the peak areas of the different DAR species.

Table 2: Representative SEC Data for Aggregate and Fragment Analysis of a PEGylated ADC

SpeciesRetention Time (min)Peak Area (%)
High-Molecular-Weight Species (Aggregates)9.21.8
Monomer11.597.5
Low-Molecular-Weight Species (Fragments)13.80.7

This data is illustrative. The presence of aggregates and fragments are critical quality attributes that need to be monitored.[15]

Experimental Protocols

Detailed methodologies for HIC and SEC are provided below. These are generic protocols that can be adapted and optimized for a specific ADC.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is designed for the determination of the drug-to-antibody ratio (DAR) of an ADC.

Materials:

  • HIC Column: e.g., TSKgel Butyl-NPR (Tosoh Bioscience), MabPac HIC (Thermo Fisher Scientific)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC System: A biocompatible HPLC or UPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-35 min: Linear gradient from 100% A to 100% B

    • 35-40 min: 100% B

    • 40-45 min: Re-equilibrate with 100% A

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the different DAR species and calculate the average DAR based on the weighted peak areas.

Size Exclusion Chromatography (SEC) Protocol

This protocol is for the quantification of aggregates and fragments of an ADC.

Materials:

  • SEC Column: e.g., TSKgel G3000SWxl (Tosoh Bioscience), Agilent AdvanceBio SEC

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • HPLC System: A biocompatible HPLC or UPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of the prepared sample.

  • Isocratic Elution: Elute the sample isocratically with the mobile phase for 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for HIC and SEC analysis of ADCs.

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample HPLC_System HPLC System (Pump, Injector, Column, Detector) ADC_Sample->HPLC_System Inject Mobile_Phase_A Mobile Phase A (High Salt) Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (Low Salt) Mobile_Phase_B->HPLC_System Column HIC Column HPLC_System->Column Gradient Elution Chromatogram Chromatogram (DAR Species Separation) Column->Chromatogram UV Detection (280 nm) DAR_Calc Average DAR Calculation Chromatogram->DAR_Calc Peak Integration

Caption: Experimental workflow for HIC analysis of ADCs.

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc SEC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample HPLC_System HPLC System (Pump, Injector, Column, Detector) ADC_Sample->HPLC_System Inject Mobile_Phase Isocratic Mobile Phase Mobile_Phase->HPLC_System Column SEC Column HPLC_System->Column Isocratic Elution Chromatogram Chromatogram (Aggregate/Monomer/Fragment Separation) Column->Chromatogram UV Detection (280 nm) Quantification Quantification of Species (%) Chromatogram->Quantification Peak Integration

Caption: Experimental workflow for SEC analysis of ADCs.

Conclusion

HIC and SEC are indispensable and complementary techniques for the characterization of ADCs. HIC provides crucial information on drug load distribution and average DAR, which are directly linked to the ADC's potency. SEC is essential for monitoring and controlling the levels of aggregates and fragments, which are critical for safety and stability. For an ADC containing a this compound linker, the hydrophilic PEG component is expected to influence the chromatographic behavior, reinforcing the need for optimized and well-characterized analytical methods. The protocols and representative data presented in this guide serve as a valuable resource for researchers developing and analyzing this promising class of biotherapeutics.

References

A Comparative Guide to Measuring the Drug-to-Antibody Ratio of Gly-Gly-Gly-PEG4-methyltetrazine ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of antibody-drug conjugates (ADCs), the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute. The DAR, which represents the average number of drug molecules conjugated to a single antibody, directly impacts the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comparative overview of common analytical techniques for measuring the DAR of ADCs featuring a Gly-Gly-Gly-PEG4-methyltetrazine linker, complete with experimental protocols and supporting data.

The selection of an appropriate analytical method is paramount and often depends on the specific characteristics of the ADC, including the physicochemical properties of the antibody, the cytotoxic payload, and the linker itself. The this compound linker, a cleavable linker containing a polyethylene (B3416737) glycol (PEG) spacer, is utilized in ADC synthesis.[1][2][3] The methyltetrazine moiety allows for a bioorthogonal "click" reaction with a dienophile-modified drug.

This guide will focus on three widely adopted methods for DAR determination:

  • UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR.[4][5][6][7]

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.[8][9][10][11][12][13][14][15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides accurate mass measurements of the intact ADC or its subunits, enabling precise DAR determination and characterization of different conjugated species.[4][18][19][20][21][22][23][24][25]

Comparison of DAR Measurement Techniques

The following table summarizes the key characteristics and performance metrics of UV/Vis Spectroscopy, HIC, and LC-MS for the determination of DAR in this compound ADCs.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on the Beer-Lambert law.[11][]Separates molecules based on their hydrophobicity. The addition of a hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[10][17]Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the intact ADC or its subunits (light chain and heavy chain). The mass difference between the unconjugated and conjugated forms reveals the number of attached drugs.[4][21]
Information Provided Average DAR.[8][27]Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[8][11]Average DAR, distribution of DAR species, and confirmation of conjugation sites (with additional MS/MS experiments).[20][22][24]
Advantages - Simple, rapid, and requires basic laboratory equipment.[6][]- Low sample consumption.- Provides information on the heterogeneity of the ADC sample.[12][15]- Non-denaturing conditions preserve the native structure of the ADC.[9][10]- High accuracy and precision.[22][25]- Provides detailed molecular information.[4][24]- Can be used for both intact and reduced ADCs.[4][19]
Disadvantages - Only provides an average DAR value and no information on distribution.[11]- Prone to interference from other absorbing species.[6]- Requires accurate extinction coefficients for both the antibody and the drug-linker.[11][]- Can be sensitive to mobile phase composition and temperature.[16][22]- May require method development to achieve optimal separation.[9]- Not directly compatible with MS without specialized setups due to high salt concentrations in the mobile phase.[14][16]- Requires sophisticated and expensive instrumentation.[2]- Data analysis can be complex.[20]- Potential for ion suppression or differential ionization efficiency between species.[18]
Considerations for this compound Linker The methyltetrazine moiety has a distinct UV absorbance that needs to be accounted for in the calculations. The extinction coefficient of the entire drug-linker construct at both 280 nm and its own absorbance maximum must be determined.[]The hydrophobicity of the this compound linker and the attached drug will influence the retention time. The PEG component may slightly decrease the overall hydrophobicity compared to a purely alkyl linker.The mass of the this compound linker and the drug must be precisely known for accurate DAR calculation from the mass spectra.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

UV/Vis Spectroscopy

This protocol outlines the steps for determining the average DAR of a this compound ADC using UV/Vis spectroscopy.[6][11][][28]

1. Determination of Extinction Coefficients:

  • Accurately measure the concentration of the unconjugated antibody and the drug-linker standard.
  • Measure the absorbance of the antibody solution at 280 nm and at the wavelength of maximum absorbance (λmax) of the drug-linker.
  • Measure the absorbance of the drug-linker solution at 280 nm and its λmax.
  • Calculate the molar extinction coefficients (ε) for both the antibody and the drug-linker at both wavelengths using the Beer-Lambert law (A = εcl).

2. Sample Measurement:

  • Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
  • Measure the absorbance of the ADC sample at 280 nm (A_280) and at the λmax of the drug-linker (A_λmax).

3. DAR Calculation:

  • The concentrations of the antibody (C_Ab) and the drug-linker (C_Drug) in the ADC sample can be calculated by solving the following system of simultaneous equations:
  • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
  • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
  • The average DAR is then calculated as the molar ratio of the drug to the antibody:
  • DAR = C_Drug / C_Ab

Hydrophobic Interaction Chromatography (HIC)

This protocol describes the general procedure for analyzing the DAR and drug-load distribution of a this compound ADC by HIC-HPLC.[9][10][14][15][16][17][22]

1. Mobile Phase Preparation:

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol (B130326). The addition of an organic modifier like isopropanol can help in eluting highly hydrophobic species.[10]

2. Chromatographic Conditions:

  • Column: A butyl- or phenyl-based HIC column (e.g., TSKgel Butyl-NPR).[17][28]
  • Flow Rate: Typically 0.5-1.0 mL/min.
  • Column Temperature: Ambient or controlled (e.g., 25°C).
  • Detection: UV at 280 nm.
  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) is used to elute the ADC species.

3. Sample Preparation:

  • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

4. Data Analysis:

  • Integrate the peak areas for each resolved species (unconjugated antibody, DAR2, DAR4, etc.).
  • The average DAR is calculated using the following formula, where Ai is the peak area of the species with i drugs and Di is the number of drugs for that species:
  • Average DAR = Σ(Ai * Di) / ΣAi

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for DAR determination of a this compound ADC using reversed-phase LC-MS of the intact or reduced ADC.[1][4][18][19][20][21][22][23][24][25][28]

1. Sample Preparation:

  • Intact ADC: Dilute the ADC sample to 0.1-1.0 mg/mL in 0.1% formic acid in water.
  • Reduced ADC: To analyze the light and heavy chains separately, reduce the ADC by incubating with a reducing agent like dithiothreitol (B142953) (DTT) (e.g., 10 mM DTT at 37°C for 30 minutes).

2. LC Conditions (Reversed-Phase):

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH300 C4).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: Typically 0.2-0.4 mL/min.
  • Column Temperature: Elevated temperatures (e.g., 80°C) are often used to improve peak shape.[28]
  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B is used to elute the protein chains.

3. MS Conditions (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: ~3500-4500 V.
  • Mass Range: A wide mass range is scanned to encompass the different charge states of the protein (e.g., m/z 1000-5000).
  • Source Parameters: Optimized to ensure efficient ionization and transmission of large protein ions while minimizing fragmentation.

4. Data Analysis:

  • The raw mass spectra across the chromatographic peak(s) are combined and deconvoluted using appropriate software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to obtain the zero-charge masses of the different species.
  • The average DAR is calculated based on the relative abundance of each detected species. For reduced ADCs, the DAR is calculated from the weighted averages of the drug-loaded light and heavy chains.[19]

Mandatory Visualization

DAR_Measurement_Workflow General Workflow for ADC DAR Measurement cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result ADC_Sample Gly-Gly-Gly-PEG4- methyltetrazine ADC Dilution Dilution ADC_Sample->Dilution Reduction Reduction (for RPLC) Dilution->Reduction UV_Vis UV/Vis Spectroscopy Dilution->UV_Vis HIC HIC-HPLC Dilution->HIC LC_MS LC-MS Dilution->LC_MS Intact Reduction->LC_MS Absorbance Absorbance Measurement UV_Vis->Absorbance Chromatogram Chromatogram Generation HIC->Chromatogram Mass_Spectrum Mass Spectrum Acquisition LC_MS->Mass_Spectrum Calculation DAR Calculation Absorbance->Calculation Chromatogram->Calculation Mass_Spectrum->Calculation Final_DAR Average DAR & Distribution Calculation->Final_DAR

Caption: General experimental workflow for DAR determination.

References

A Comparative Guide to Gly-Gly-Gly-PEG4-methyltetrazine and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. This guide provides an objective comparison of two distinct linker technologies: the bioorthogonal Gly-Gly-Gly-PEG4-methyltetrazine linker and the enzymatically-cleavable valine-citrulline (val-cit) linker. This comparison is supported by a synthesis of available experimental data to aid researchers in selecting the optimal linker strategy for their therapeutic candidates.

Introduction to Linker Technologies

The primary function of a linker in an ADC is to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) in systemic circulation and then to efficiently release the payload at the tumor site.[1][2] The two linkers discussed here achieve this through fundamentally different mechanisms. The val-cit (B3106666) linker is a well-established, protease-cleavable linker designed for intracellular payload release.[1][3][4] In contrast, the this compound linker represents a newer class of bioorthogonal linkers that can be triggered to release their payload in the extracellular tumor microenvironment.[5][6]

Linker Chemistry and Mechanism of Action

This compound Linker

The this compound linker is a multi-component system comprising:

  • A triglycine (Gly-Gly-Gly) peptide sequence : This component is intended to enhance the linker's stability and potentially reduce its toxicity.[7][8]

  • A polyethylene glycol (PEG4) spacer : The four-unit PEG spacer increases the linker's hydrophilicity and solubility, which can improve the pharmacokinetic properties of the ADC.[7][9]

  • A methyltetrazine moiety : This is the bioorthogonal reactive group. It participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry," with a complementary trans-cyclooctene (B1233481) (TCO) molecule.[10][11][12]

Mechanism of Cleavage: The cleavage of this linker is not enzymatic but is triggered by the administration of a TCO-containing molecule. The iEDDA reaction between the tetrazine on the ADC and the TCO activator is rapid and bioorthogonal, meaning it does not interfere with native biological processes.[10][11] This reaction leads to the release of the payload, often in the extracellular space of the tumor.[5][6]

GGG_PEG4_methyltetrazine_cleavage cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_Tetrazine ADC-Gly-Gly-Gly-PEG4-methyltetrazine-Payload iEDDA_Reaction iEDDA Cycloaddition (Click Reaction) ADC_Tetrazine->iEDDA_Reaction Localization at tumor TCO_Activator TCO Activator TCO_Activator->iEDDA_Reaction Systemic administration Released_Payload Released Payload iEDDA_Reaction->Released_Payload Payload Release Cell_Uptake Tumor Cell Uptake Released_Payload->Cell_Uptake

Cleavage mechanism of the this compound linker.
Val-Cit Linker

The val-cit linker is a dipeptide-based system that is a cornerstone of many clinically approved and investigational ADCs.[1][3][4][13] Its key components are:

  • Valine (Val) and Citrulline (Cit) dipeptide : This sequence is specifically designed to be a substrate for the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.[4][12][14]

  • Self-immolative spacer (e.g., p-aminobenzyl carbamate (B1207046) - PABC) : Following cleavage of the dipeptide, this spacer spontaneously decomposes to release the unmodified payload.

Mechanism of Cleavage: After the ADC binds to its target antigen on a cancer cell, it is internalized into an endosome. The endosome then fuses with a lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, lead to the cleavage of the val-cit dipeptide.[7][14] This enzymatic cleavage initiates the self-immolation of the PABC spacer, releasing the cytotoxic drug inside the target cell.[7]

val_cit_cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC_ValCit ADC-Val-Cit-PABC-Payload Tumor_Cell Tumor Cell ADC_ValCit->Tumor_Cell Binding to surface antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Released_Payload Released Payload Cathepsin_B->Released_Payload Cleavage of Val-Cit Cell_Death Apoptosis Released_Payload->Cell_Death

Intracellular cleavage of the val-cit linker.

Comparative Performance Analysis

Direct head-to-head comparative studies of ADCs constructed with these two linkers are limited. The following tables summarize available data from individual studies to provide a comparative overview.

Table 1: Stability
LinkerStability in Human PlasmaStability in Mouse PlasmaKey Considerations
This compound High (inferred from stability of tetrazine moiety)High (inferred)Stability is dependent on the tetrazine ring's resistance to degradation. The bioorthogonal nature prevents enzymatic cleavage in plasma.[11][15]
Val-Cit Generally stable.[4]Unstable due to cleavage by carboxylesterase 1C (Ces1C).[4][8]Premature cleavage can occur due to other plasma proteases like human neutrophil elastase.[16] Variants like EVCit show improved mouse plasma stability.[4]
Table 2: Efficacy
LinkerIn Vitro Potency (IC50)In Vivo EfficacyKey Considerations
This compound Dependent on payload and TCO activator concentration.A non-internalizing ADC with a TCO-linker activated by tetrazine showed potent anti-tumor activity where a val-cit ADC failed.[5]Efficacy is dependent on both the ADC localizing to the tumor and the successful delivery and reaction of the TCO activator.[5][6] Can be effective against non-internalizing targets.[6]
Val-Cit Potent, typically in the pM to nM range.[4][8]Highly effective in many preclinical models and clinically approved ADCs.[1][3][4]Efficacy is dependent on ADC internalization and lysosomal trafficking.[13] In some models, it has shown limited efficacy.[5]
Table 3: Toxicity
LinkerPrimary Off-Target ToxicityMaximum Tolerated Dose (MTD)Key Considerations
This compound Potential toxicity from the TCO activator and off-target "click" reactions (though unlikely due to bioorthogonality).Not well-established in comparative studies.The safety of the activator molecule is a critical parameter.[6]
Val-Cit Hematological toxicities (neutropenia, thrombocytopenia) due to premature payload release.[16][17][18]Variable. A novel disulfide linker ADC showed a higher MTD (10 mg/kg) compared to a val-cit ADC (2.5 mg/kg) in one study.Off-target toxicity is a significant concern and has driven the development of more stable linker technologies.[16][17]

Experimental Protocols

The following are representative protocols for key experiments to compare the performance of ADCs with this compound and val-cit linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Preparation: Incubate the ADC (e.g., 1 mg/mL) in human and mouse plasma at 37°C. Include a buffer control.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Separate the ADC from plasma proteins using methods like affinity chromatography (e.g., Protein A beads).

  • Analysis: Analyze the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.

plasma_stability_workflow Start Start Incubate Incubate ADC in plasma at 37°C Start->Incubate Collect Collect aliquots at time points Incubate->Collect Separate Separate ADC from plasma Collect->Separate Analyze Analyze DAR by HIC or LC-MS Separate->Analyze End End Analyze->End

Workflow for in vitro plasma stability assay.
In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. For the this compound ADC, a subsequent step of adding the TCO activator at a fixed concentration is required.

  • Incubation: Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50).

cytotoxicity_workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Treat_ADC Treat with serial dilutions of ADC Seed_Cells->Treat_ADC Add_Activator Add TCO activator (for tetrazine ADC) Treat_ADC->Add_Activator Incubate Incubate for 72-120 hours Add_Activator->Incubate Measure_Viability Measure cell viability (e.g., MTT assay) Incubate->Measure_Viability Calculate_IC50 Calculate IC50 Measure_Viability->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro cytotoxicity assay.

Conclusion

The choice between a this compound and a val-cit linker is dependent on the desired mechanism of action and the specific therapeutic application.

The val-cit linker is a well-validated, potent system for intracellular drug delivery. However, its susceptibility to premature cleavage in plasma, particularly in murine models, and the potential for off-target toxicities are important considerations.

The This compound linker offers an innovative approach with the potential for extracellular payload release, which could be advantageous for targeting non-internalizing antigens and overcoming certain resistance mechanisms. Its stability in plasma is likely superior to that of the val-cit linker. However, this is a two-component system requiring the systemic administration of a TCO activator, which adds complexity to its clinical development.

Ultimately, the selection of a linker technology requires careful evaluation of the target biology, the properties of the payload, and the desired pharmacokinetic and safety profiles of the ADC. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two promising linker strategies.

References

A Comparative Guide to the Stability of Gly-Gly-Gly-PEG4-methyltetrazine and Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides an objective comparison of the stability of two prominent linker technologies: the bioorthogonal Gly-Gly-Gly-PEG4-methyltetrazine linker and the conventional thiol-reactive maleimide (B117702) linker.

Introduction to Linker Chemistry

In bioconjugation, linkers serve to connect a targeting moiety, like an antibody, to a payload, such as a cytotoxic drug. An ideal linker should be stable in the bloodstream but allow for efficient release of the payload at the target site. Maleimide-based linkers have been widely used due to their reactivity with cysteine residues. However, concerns about their stability have led to the exploration of alternative bioorthogonal chemistries, such as the reaction between methyltetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO).

Mechanism of Conjugation

The stability of a conjugate is fundamentally determined by the chemistry of the covalent bond formed between the linker and the biomolecule.

  • Maleimide Linkers: These react with free sulfhydryl groups (thiols) on cysteine residues via a Michael addition reaction. This forms a thiosuccinimide linkage. While efficient, this reaction is reversible under physiological conditions.

  • This compound Linkers: This linker utilizes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry." The methyltetrazine moiety reacts rapidly and specifically with a strained dienophile, such as trans-cyclooctene (TCO), which would be pre-installed on the reaction partner. This reaction forms a highly stable dihydropyridazine (B8628806) ring. The Gly-Gly-Gly tripeptide and PEG4 spacer are included to enhance solubility and provide spatial separation.

G cluster_0 Maleimide Conjugation (Thiol-Michael Addition) cluster_1 Methyltetrazine Conjugation (IEDDA) Antibody_Thiol Antibody-SH Thiosuccinimide Antibody-S-Succinimide-Payload Antibody_Thiol->Thiosuccinimide + Maleimide-Payload Maleimide_Linker Maleimide-Payload Retro_Michael Deconjugation (e.g., via Glutathione) Thiosuccinimide->Retro_Michael Reversible Antibody_TCO Antibody-TCO Dihydropyridazine Antibody-Dihydropyridazine-Payload Antibody_TCO->Dihydropyridazine + Tetrazine-Payload Tetrazine_Linker Me-Tetrazine-Linker-Payload

Caption: Conjugation pathways for Maleimide and Methyltetrazine linkers.

Comparative Stability Analysis

The primary differentiating factor between these two linkers is the stability of the resulting covalent bond in a physiological environment, particularly in plasma.

Maleimide Linker Instability: The thiosuccinimide bond formed from maleimide-thiol conjugation is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) and albumin.[1][2] This can lead to the premature release of the drug-linker from the antibody. Several studies have quantified this instability. For instance, ADCs constructed with traditional N-alkyl maleimides can exhibit significant deconjugation, with some reports indicating a loss of 35-67% of the payload after 7 days in serum at 37°C.[1][3] Other studies have noted that ADCs with cysteine-maleimide conjugation can lose half of their payload in rat serum incubation assays.[2] While strategies like using N-aryl maleimides can improve stability by accelerating the hydrolysis of the thiosuccinimide ring, the inherent potential for reversibility remains a concern.[1]

This compound Linker Stability: The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO forms an exceptionally stable dihydropyridazine linkage.[4] This bond is not susceptible to cleavage by physiological thiols. Studies have consistently demonstrated the high stability of this bioorthogonal linkage. For example, a TCO-conjugated antibody showed an in vivo half-life of 6.2 days.[5] Another study reported that a tetrazine-linked conjugate was highly stable in plasma with no detectable release of the payload over 15 hours.[6] This high degree of stability ensures that the payload remains attached to the antibody until it reaches the target site, minimizing off-target toxicity.

While direct head-to-head comparative studies under identical conditions are limited in published literature, the following table summarizes representative stability data from various sources.

Linker TypeConjugation ChemistryResulting LinkageStability in Plasma/Serum (at 37°C)Reference
Maleimide (N-alkyl) Thiol-Michael AdditionThiosuccinimide35-67% deconjugation after 7 days[1][3]
Maleimide (general) Thiol-Michael AdditionThiosuccinimideApprox. 50% payload loss reported in rat serum assays[2]
Methyltetrazine IEDDA CycloadditionDihydropyridazineNo release detected over 15 hours[6]
Tetrazine-TCO System IEDDA CycloadditionDihydropyridazineIn vivo half-life of 6.2 days reported for TCO-antibody[5]

Note: The data presented are from different studies and may have been generated under varied experimental conditions. However, the consistent trend highlights the superior stability of the tetrazine-based linkage.

Experimental Protocol: In Vitro Plasma Stability Assay

To assess and compare the stability of different linker technologies, a standardized in vitro plasma stability assay is essential.

G cluster_workflow Experimental Workflow for Plasma Stability Assay A Prepare ADC Solutions (e.g., 1 mg/mL in PBS) B Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C A->B C Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) B->C D Isolate ADC from Plasma (e.g., Immunoaffinity Capture using Protein A/G beads) C->D E Analyze Samples by LC-MS D->E F Quantify Intact ADC and/or Released Payload E->F G Calculate Percentage of Intact ADC Remaining or Payload Deconjugated F->G H Determine Stability / Half-life G->H

Caption: Workflow for assessing ADC linker stability in plasma.

Detailed Methodology:

  • Preparation of ADC: Prepare stock solutions of the antibody-drug conjugates with both the maleimide and the methyltetrazine linkers in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Add the ADC to fresh human or mouse plasma to a final concentration (e.g., 100 µg/mL). A control sample in PBS should also be prepared to assess intrinsic stability. Incubate all samples in a temperature-controlled environment at 37°C.

  • Time Points: Collect aliquots from each sample at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately quench any potential enzymatic activity, for example, by adding an excess of cold acetonitrile (B52724) or by flash-freezing.

  • Sample Processing:

    • To measure the amount of intact ADC, the conjugate can be isolated from the plasma using immunoaffinity capture methods, such as Protein A or Protein G magnetic beads.

    • To measure the released payload, the plasma proteins can be precipitated (e.g., with acetonitrile), and the supernatant containing the small molecule drug can be collected after centrifugation.

  • Analysis:

    • Analyze the isolated ADC or the supernatant containing the released drug using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For intact ADC analysis, techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase (RP) LC-MS can determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates deconjugation.

    • For released payload analysis, a standard curve of the free drug is used to quantify its concentration in the plasma supernatant at each time point.

  • Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time. From this data, the rate of deconjugation and the in vitro half-life (t½) of the linker in plasma can be calculated.

Conclusion

The choice of linker is a critical decision in the development of robust and effective bioconjugates. While maleimide linkers offer straightforward conjugation to native or engineered cysteines, the resulting thiosuccinimide bond is prone to reversal through a retro-Michael reaction, leading to premature payload release and potential stability issues.

In contrast, the this compound linker, which utilizes bioorthogonal IEDDA chemistry, forms a highly stable dihydropyridazine bond. Experimental evidence strongly indicates that this linkage is significantly more stable in plasma than the maleimide-thiol adduct. For applications requiring high in vivo stability to ensure the conjugate remains intact until it reaches its target, the methyltetrazine linker technology represents a superior alternative to conventional maleimide linkers.

References

A Comparative Analysis of Cleavable Linkers for Antibody-Drug Conjugates: Focusing on Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and facilitate targeted payload delivery to tumor cells. This guide provides an objective comparison of the Gly-Gly-Gly-PEG4-methyltetrazine linker with other commonly used cleavable linkers, supported by available experimental data and detailed methodologies for key evaluation assays.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] These triggers can be enzymatic, such as cleavage by lysosomal proteases, or chemical, such as changes in pH or redox potential.[][3] The choice of linker significantly influences the ADC's therapeutic index.

The this compound linker combines three key components:

  • Gly-Gly-Gly (GGG) Peptide: A tripeptide sequence. While often used as a flexible spacer in protein engineering, its role as a primary enzymatic cleavage site in ADCs is less common than more complex sequences.[4] One study noted that a triglycyl peptide linker (CX) exhibited high stability in mouse plasma.[4] Conversely, another study used a GGG sequence as a non-cleavable control in a cathepsin B cleavage assay, suggesting it is not readily cleaved by this specific lysosomal protease.[5]

  • PEG4: A polyethylene (B3416737) glycol spacer that enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.

  • Methyltetrazine: A bioorthogonal chemical handle that allows for a highly specific and rapid "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody, facilitating precise ADC construction.[6][7][8]

This guide will compare the this compound linker to three major classes of cleavable linkers: other peptide-based linkers, hydrazone linkers, and disulfide linkers.

Comparative Data of Cleavable Linker Performance

The selection of a linker technology directly impacts the stability, efficacy, and safety profile of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. It is important to note that direct head-to-head comparative data for the this compound linker is limited in publicly available literature.

Table 1: In Vitro Plasma/Serum Stability of Various Cleavable Linkers

Linker TypeSpecific ExampleSpeciesHalf-lifeKey Findings
Peptide Val-CitHuman> 230 days[7]High stability in human plasma.
Val-CitMouseUnstableSusceptible to cleavage by carboxylesterase 1c (Ces1c).[7][8]
Glu-Val-Cit (EVCit)MouseHighly StableAddition of glutamic acid enhances stability in mouse plasma.[8]
GGFGHuman, Mouse, RatStable (>21 days)[1]Demonstrates good stability across species.
Triglycyl (CX)MouseHighly StableComparable stability to non-cleavable SMCC linker.[4]
Hydrazone AcButMouse/Human~55 hourspH-dependent stability, less stable at lower pH.
Disulfide SPDBMouse~144 hours (6 days)[9]Stability can be modulated by steric hindrance.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker-PayloadTarget/Cell LineIC50 (pM)Reference Study Finding
Val-Cit-MMAEHER2+ cells92Potent cytotoxicity.[4]
Val-Ala-MMAEHER2+ cellsSimilar to Val-CitComparable in vitro activity to Val-Cit.
Sulfatase-cleavable-MMAEHER2+ cells61 & 111Higher cytotoxicity compared to non-cleavable and Val-Ala linkers in this study.[4]
cBu-Cit-MMAE-PotentExhibited equally potent antiproliferation effects in vitro compared to Val-Cit.[4]

Mechanisms of Action and Experimental Workflows

Peptide-Based Linkers (e.g., Gly-Gly-Gly, Val-Cit, GGFG)

Mechanism: These linkers are designed to be cleaved by proteases, such as cathepsins, that are abundant in the lysosomes of cancer cells.[1] Upon internalization of the ADC, the peptide sequence is recognized and hydrolyzed by these enzymes, releasing the payload. The tetrapeptide GGFG is known to be cleaved by cathepsins, and the dipeptide Val-Cit is a well-established substrate for cathepsin B.[1][10][11] The cleavage of a GGG sequence by lysosomal proteases is less established, with some evidence suggesting it is relatively stable.[4]

peptide_linker_mechanism ADC ADC with Peptide Linker (e.g., GGG, Val-Cit, GGFG) Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Binding to Tumor Antigen Lysosome Trafficking to Lysosome Internalization->Lysosome 2. Internalization Cleavage Enzymatic Cleavage (e.g., by Cathepsins) Lysosome->Cleavage 3. Low pH & High Protease Environment Release Payload Release Cleavage->Release 4. Peptide Bond Hydrolysis Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Payload exerts _cytotoxic effect_

Mechanism of action for peptide-based cleavable linkers.

Hydrazone Linkers

Mechanism: Hydrazone linkers are acid-labile. They are relatively stable at the physiological pH of the bloodstream (~7.4) but are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization into cancer cells. This pH-dependent cleavage releases the cytotoxic drug.

hydrazone_linker_mechanism ADC ADC with Hydrazone Linker Circulation Systemic Circulation (pH ~7.4) ADC->Circulation Stable Internalization Internalization into Endosome/Lysosome Circulation->Internalization Tumor Targeting Cleavage Acid-Catalyzed Hydrolysis Internalization->Cleavage Low pH (4.5-6.5) Release Payload Release Cleavage->Release Apoptosis Cell Death Release->Apoptosis

Mechanism of action for hydrazone cleavable linkers.

Disulfide Linkers

Mechanism: Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by reducing agents, such as glutathione, which are present in much higher concentrations inside cells. This reductive cleavage liberates the payload.

disulfide_linker_mechanism ADC ADC with Disulfide Linker Internalization Internalization into Cytoplasm ADC->Internalization 1. Tumor Targeting & Endocytosis Cleavage Reductive Cleavage Internalization->Cleavage 2. High Glutathione Concentration Release Payload Release Cleavage->Release 3. Disulfide Bond Reduction Apoptosis Cell Death Release->Apoptosis 4. Cytotoxic Effect

Mechanism of action for disulfide cleavable linkers.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][13][14]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13][15]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the existing medium from the cells and add the diluted compounds.[13][16]

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).[16]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[12]

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate_ADC Add ADC to Cells and Incubate (72-120h) Seed->Incubate_ADC Treat Prepare Serial Dilutions of ADC and Controls Treat->Incubate_ADC Add_MTT Add MTT Reagent Incubate_ADC->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

General workflow for an in vitro cytotoxicity assay.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from a peptide linker-containing ADC in the presence of purified cathepsin B.

Materials:

  • ADC with a peptide linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)[17]

  • Quenching solution (e.g., acetonitrile (B52724) with formic acid)

  • HPLC or LC-MS/MS system

Protocol:

  • Enzyme Activation: Activate cathepsin B by pre-incubating it in the assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the assay buffer and initiate the reaction by adding the activated cathepsin B.[17]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the enzymatic reaction by adding a quenching solution.[17]

  • Sample Preparation: Precipitate the protein by adding a solvent like acetonitrile, centrifuge, and collect the supernatant containing the released payload.[17]

  • Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of released payload.[9][18]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[17]

In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the mice.[19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

  • Randomization: Randomize the mice into treatment groups with similar average tumor volumes.

  • Dosing: Administer the ADC, vehicle, and controls to the respective groups via an appropriate route (e.g., intravenous injection) and schedule.

  • Monitoring: Monitor tumor volume (using calipers), body weight, and the general health of the mice regularly throughout the study.[19]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a set period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC. While peptide linkers like Val-Cit and GGFG, hydrazone linkers, and disulfide linkers have well-characterized cleavage mechanisms and a substantial body of efficacy data, the specific this compound linker presents a different profile. The GGG tripeptide appears to be more stable against enzymatic cleavage compared to sequences like Val-Cit, which could potentially lead to a different pharmacokinetic and efficacy profile. The inclusion of a PEG4 spacer is expected to improve solubility, and the methyltetrazine group allows for precise, bioorthogonal conjugation.

Researchers and drug developers should carefully consider the desired payload release kinetics and the enzymatic environment of the target tumor when selecting a linker. For the this compound linker, further studies are warranted to fully elucidate its cleavage profile by a broader range of lysosomal proteases and to directly compare its in vivo efficacy against more established cleavable linkers. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.

References

A Comparative Guide to ADC Linkers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release and ultimately impacts the therapeutic window of the ADC. This guide provides an objective comparison of different ADC linkers, supported by experimental data, to inform rational ADC design and development.

Linker Technologies: A Fundamental Divide

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.[1]

  • Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[2][3] This controlled release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is advantageous for treating heterogeneous tumors.[2]

  • Non-cleavable Linkers: These linkers are more stable and rely on the complete lysosomal degradation of the antibody component following internalization into the target cell to release the payload.[2][4] This mechanism generally results in greater plasma stability and a wider therapeutic window due to reduced off-target toxicity.[2][4]

In Vitro Performance Comparison

The in vitro evaluation of ADC linkers is crucial for predicting their in vivo behavior. Key in vitro assays include stability assessments in plasma and lysosomal environments, as well as cytotoxicity assays against cancer cell lines.

Linker Stability

A critical attribute of an ADC linker is its stability in systemic circulation to prevent premature payload release, which can cause off-target toxicity.[5][6] In vitro stability is often assessed by incubating the ADC in plasma and measuring the amount of intact ADC or released payload over time.[5][6]

Linker TypeLinker ChemistryStability in Human PlasmaStability in Mouse PlasmaPayload Release Mechanism
Cleavable Val-Cit (Protease-sensitive)HighVariable (sensitive to carboxylesterase 1c)[7]Cleaved by lysosomal proteases (e.g., Cathepsin B)[8]
Hydrazone (pH-sensitive)VariableVariableHydrolyzed in the acidic environment of endosomes/lysosomes[]
Disulfide (Redox-sensitive)ModerateModerateCleaved in the reducing environment of the cell (e.g., high glutathione)[]
β-glucuronide (Enzyme-sensitive)HighHighCleaved by β-glucuronidase, an enzyme overexpressed in some tumors[5]
Non-cleavable Thioether (e.g., SMCC)Very HighVery HighReleased upon complete lysosomal degradation of the antibody[4]

Data compiled from multiple sources. Direct comparison may be limited by variations in experimental conditions.

In Vitro Cytotoxicity

The potency of an ADC is determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines.[2] Lower IC50 values indicate higher potency.[5]

Linker TypePayloadTarget Antigen & Cell LineIC50 (pM)Key Findings
Cleavable Val-Cit-MMAEHER2+ (SK-BR-3)14.3Potent in vitro activity.[10]
β-galactosidase-cleavable-MMAEHER2+ (SK-BR-3)8.8Demonstrated higher in vitro potency compared to Val-Cit ADC.[10]
Sulfatase-cleavable-MMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC.[5]
Non-cleavable SMCC-DM1 (Kadcyla®)HER2+ (SK-BR-3)33Established benchmark for non-cleavable ADC potency.[10]

IC50 values are highly dependent on the specific antibody, payload, target antigen, and cell line used. The data presented is for comparative purposes within the cited studies.

In Vivo Performance Comparison

In vivo studies in animal models are essential to evaluate the overall therapeutic index of an ADC, taking into account its efficacy, pharmacokinetics, and safety.[11]

In Vivo Efficacy

Tumor growth inhibition (TGI) studies in xenograft models are the primary method for assessing in vivo efficacy.[12]

Linker TypePayloadXenograft ModelKey Efficacy Findings
Cleavable Val-Cit-PBDNon-Hodgkin lymphomaExhibited similar activity to a novel disulfide-linked ADC at several doses.[10]
β-galactosidase-cleavable-MMAEHER2+ xenograftShowed a 57-58% reduction in tumor volume at 1 mg/kg, while Kadcyla® was not statistically significant at the same dose.[10]
CX-DM1EGFR and EpCAM xenograftsMore active at 3 mg/kg than a 15 mg/kg dose of SMCC-DM1 ADCs.[10]
Non-cleavable SMCC-DM1HER2+ xenograftEffective in inhibiting tumor growth, serving as a benchmark for many studies.[10]
Pharmacokinetics and Safety

The stability of the linker in circulation directly impacts the pharmacokinetic profile and potential for off-target toxicity.[13]

  • Cleavable linkers can sometimes lead to premature payload release, potentially causing systemic toxicity.[3] However, this can also contribute to the bystander killing effect.[]

  • Non-cleavable linkers generally exhibit greater plasma stability, leading to a better safety profile and a wider therapeutic window.[2][4] Studies have shown that ADCs with non-cleavable linkers are generally better tolerated in preclinical studies.[14]

Visualizing the Workflow and Mechanisms

To better understand the evaluation process and the mechanisms of action, the following diagrams illustrate the experimental workflows and a generalized signaling pathway for common ADC payloads.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_stability Plasma & Lysosomal Stability Assays invitro_cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) invitro_stability->invitro_cytotoxicity Inform bystander_effect Bystander Effect Assay invitro_cytotoxicity->bystander_effect pk_studies Pharmacokinetic (PK) Studies invitro_cytotoxicity->pk_studies Candidate Selection efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies Guide Dosing safety_toxicology Safety & Toxicology Studies efficacy_studies->safety_toxicology Determine Therapeutic Index

Caption: A typical workflow for the comparative evaluation of ADC linkers.

payload_signaling_pathway cluster_cell Target Cancer Cell adc ADC Binding to Antigen endocytosis Internalization via Endocytosis adc->endocytosis lysosome Trafficking to Lysosome endocytosis->lysosome payload_release Payload Release (Linker Cleavage or Antibody Degradation) lysosome->payload_release payload Active Payload payload_release->payload dna_damage DNA Damage payload->dna_damage tubulin_disruption Microtubule Disruption payload->tubulin_disruption apoptosis Apoptosis dna_damage->apoptosis tubulin_disruption->apoptosis

Caption: Generalized mechanism of action for common ADC payloads.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of ADC linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.[6]

Methodology:

  • Incubate the ADC in human and/or mouse plasma at a concentration of 1.3 mg/mL at 37°C.[6] A buffer control should be included.

  • Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[6]

  • Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A magnetic beads).[6]

  • Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[6]

  • Alternatively, extract and quantify the free payload from the plasma samples using LC-MS.[5]

  • Data Analysis: A decrease in DAR over time indicates linker cleavage and payload release.[6] Plot the percentage of intact ADC or the concentration of released payload against time to determine the ADC's half-life.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[15][16]

Methodology:

  • Seed target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[15]

  • Prepare serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free payload).

  • Treat the cells with the ADC dilutions and controls and incubate for a period of 48-144 hours.[15][17]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[15][16]

  • Read the absorbance at 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against ADC concentration and determine the IC50 value using a suitable curve-fitting model.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[18]

Methodology:

  • Implant human tumor cells (xenograft) subcutaneously or orthotopically into immunocompromised mice.[18]

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

  • Administer the ADC and controls intravenously at predetermined doses and schedules.

  • Monitor tumor volume and body weight regularly throughout the study.[18]

  • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).[18]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to determine the efficacy of the ADC.

Conclusion

The selection of an appropriate linker is a critical decision in the design of an ADC. Cleavable linkers offer the potential for bystander killing, which can be advantageous in treating heterogeneous tumors, but may have higher off-target toxicity.[2][19] Non-cleavable linkers generally provide greater stability and a better safety profile, though their efficacy is strictly dependent on the internalization and degradation of the ADC within the target cell.[4][19] The optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload. Rigorous in vitro and in vivo comparative studies are essential for selecting the most promising ADC candidates for clinical development.

References

Characterization of Gly-Gly-Gly-PEG4-methyltetrazine ADC homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Homogeneity of Gly-Gly-Gly-PEG4-methyltetrazine Antibody-Drug Conjugates

The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that significantly impacts its safety, efficacy, and pharmacokinetic profile. The choice of linker and conjugation chemistry plays a pivotal role in achieving a desirable drug-to-antibody ratio (DAR) distribution and minimizing product heterogeneity. This guide provides a comparative analysis of the homogeneity of ADCs synthesized using the this compound linker system, which relies on bioorthogonal click chemistry, against traditional ADC chemistries.

The this compound Linker

The this compound linker is a sophisticated component used in the construction of ADCs. It comprises three key elements:

  • A Tripeptide (Gly-Gly-Gly) Motif: This sequence can act as a spacer and may be designed for specific enzymatic cleavage in the tumor microenvironment, though in this context it primarily serves to distance the payload from the antibody.[1][2]

  • A PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) unit enhances the solubility and stability of the linker-payload complex.[1]

  • A Methyltetrazine Group: This moiety is the reactive handle for bioorthogonal conjugation. It participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group, which is typically installed on the antibody.[1][3][4] This reaction is known for its high speed and specificity in aqueous environments.[4]

Homogeneity Assessment of ADCs

The primary technique for assessing ADC homogeneity is Hydrophobic Interaction Chromatography (HIC) . HIC separates ADC species based on their hydrophobicity.[5][6][7] Since the conjugated payload is often hydrophobic, ADCs with different numbers of drugs will have varying retention times on a HIC column, allowing for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[6][8] Other orthogonal methods such as size-exclusion chromatography (SEC) for aggregation analysis and mass spectrometry (MS) for precise mass determination are also crucial.[9]

Comparison of ADC Homogeneity: Methyltetrazine vs. Other Chemistries

The homogeneity of an ADC is largely dictated by the conjugation strategy. Site-specific conjugation methods, like the TCO-tetrazine ligation, are designed to produce more homogeneous ADCs compared to random conjugation methods.

ParameterThis compound (with TCO)Maleimide-Thiol ChemistryNHS Ester-Lysine Chemistry
Conjugation Site Site-specific (to engineered TCO sites)Primarily site-specific (to reduced interchain disulfides) but can be randomRandom (to surface-exposed lysines)
Control over DAR HighModerate to HighLow
Resulting Homogeneity HighModerateLow
Predominant Species Typically one or two main DAR species (e.g., DAR2)A distribution of even-numbered DAR species (DAR0, 2, 4, 6, 8)A broad distribution of various DAR species
Potential Issues Requires antibody engineering for TCO incorporationPotential for linker instability (retro-Michael reaction) leading to drug loss.[10]Heterogeneous product, potential to impact antigen binding

Experimental Data Summary

The following table summarizes representative data on DAR distribution for different ADC conjugation technologies. The data for methyltetrazine ADCs is based on the expectation of high site-specificity, while the data for maleimide (B117702) and NHS ester ADCs reflects typical experimental outcomes.

DAR SpeciesExpected % for Methyltetrazine-TCO ADCRepresentative % for Maleimide ADCRepresentative % for NHS Ester ADC
DAR0 < 5%5-15%10-20%
DAR2 > 90%20-30%15-25%
DAR4 < 5%30-40%20-30%
DAR6 0%15-25%15-25%
DAR8 0%5-10%10-20%
Average DAR ~2.0~3.5 - 4.0~3.5

Note: The percentages are illustrative and can vary based on reaction conditions and the specific antibody and payload.

Experimental Workflows and Signaling Pathways

ADC Conjugation and Purification Workflow

The following diagram illustrates a typical workflow for the generation and purification of a this compound ADC.

cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 ADC Conjugation and Purification ab Monoclonal Antibody tco_mod TCO Modification (Site-specific) ab->tco_mod ab_tco TCO-modified Antibody tco_mod->ab_tco conjugation iEDDA Reaction (Click Chemistry) ab_tco->conjugation payload Cytotoxic Payload linker Gly-Gly-Gly-PEG4- methyltetrazine payload->linker linker_payload Linker-Payload Conjugate linker->linker_payload linker_payload->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (e.g., Chromatography) crude_adc->purification purified_adc Purified ADC purification->purified_adc

Caption: Workflow for ADC synthesis using TCO-tetrazine ligation.

ADC Homogeneity Characterization Workflow

This diagram outlines the analytical workflow for characterizing the homogeneity of the purified ADC.

cluster_0 Primary Analysis cluster_1 Data Analysis and Reporting adc_sample Purified ADC Sample hic HIC-HPLC (DAR Distribution) adc_sample->hic sec SEC-HPLC (Aggregation) adc_sample->sec ms Mass Spectrometry (Intact Mass, DAR Confirmation) adc_sample->ms dar_calc Average DAR Calculation hic->dar_calc homogeneity_assessment Homogeneity Assessment sec->homogeneity_assessment ms->dar_calc dar_calc->homogeneity_assessment report Characterization Report homogeneity_assessment->report

References

A Comparative Analysis of Cleavable Linkers for Antibody-Drug Conjugates: Gly-Gly-Gly-PEG4-methyltetrazine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a comprehensive comparison of the Gly-Gly-Gly-PEG4-methyltetrazine linker with established cleavable linkers, namely Val-Cit (valine-citrulline) and GGFG (Gly-Gly-Phe-Gly). This analysis is supported by experimental data to inform the selection of appropriate linker strategies in ADC development.

The Gly-Gly-Gly (GGG) peptide sequence, in contrast to the well-established protease-sensitive Val-Cit and GGFG linkers, exhibits high stability and is generally considered non-cleavable by common lysosomal proteases such as cathepsin B. This characteristic positions the GGG linker as a valuable tool for applications requiring payload release through alternative mechanisms or for creating stable, non-cleavable ADCs.

The Role of the Linker Components

The this compound linker is a composite structure with distinct functionalities:

  • Gly-Gly-Gly (GGG): A tripeptide sequence. While peptide linkers are often designed for enzymatic cleavage, poly-glycine linkers are noted for their stability against proteolytic enzymes.[1] In fact, a triple glycine (B1666218) linker has been used as a non-cleavable control in cathepsin B cleavage assays.[2]

  • PEG4: A polyethylene (B3416737) glycol spacer. PEGylation can enhance the solubility and pharmacokinetic properties of an ADC.[3] It can also introduce steric hindrance, which may reduce the accessibility of the peptide sequence to proteases.[4][5]

  • Methyltetrazine: A bioorthogonal chemical handle. The methyltetrazine group facilitates a highly specific and rapid "click" reaction with a trans-cyclooctene (B1233481) (TCO) partner, enabling the precise and stable conjugation of the payload to the antibody.[6] Methyl-substituted tetrazines, in particular, demonstrate good stability in biological media.[6]

Comparative Performance of Cleavable Linkers

The choice of linker dictates the mechanism and rate of payload release, which in turn influences the ADC's potency, stability, and therapeutic index.

Linker TypePrimary Cleavage Enzyme(s)Plasma StabilityBystander Effect
Gly-Gly-Gly (GGG) Generally considered non-cleavable by lysosomal proteases[1][2]HighNo (for non-cleavable mechanism)
Val-Cit (VC) Cathepsin B, L, S, K[]Good in human plasma, less stable in rodent plasma[8][9]Yes (with membrane-permeable payload)
Gly-Gly-Phe-Gly (GGFG) Cathepsin B and L[10][11]High[10]Yes (with membrane-permeable payload)

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Val-Cit and GGFG linkers. Due to its non-cleavable nature in the context of lysosomal proteases, direct cleavage kinetics for the GGG linker are not applicable for comparison in the same manner.

Table 1: In Vitro Cleavage Kinetics of Peptide Linkers by Cathepsins

LinkerEnzymeCleavage Rate/EfficiencyReference
Val-CitCathepsin BEfficiently cleaved[8]
GGFGCathepsin LNearly complete release of payload within 72 hours[10]
GGFGCathepsin BMinimal activity compared to Cathepsin L[10]
GGGCathepsin BUsed as a non-cleavable control[2]

Table 2: Plasma Stability of ADCs with Different Linkers

LinkerSpeciesStability MetricValueReference
Val-CitHumanHalf-life> 230 days[8]
Val-CitMouseHalf-life~80 hours[8]
GGFGHuman, Rat, Mouse% Payload Release1-2% over 21 days
EVCit (modified VC)Human% Intact ADCNo significant degradation after 28 days[9]
EVCit (modified VC)Mouse% Intact ADCAlmost no linker cleavage after 14 days[9]

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

LinkerCell LinePayloadIC50 (ng/mL)Reference
Val-CitVariousMMAEVaries by cell line and antigen expression[12][13]
GGFGHER2-positiveDXd (Exatecan derivative)Varies by cell line[]

Note: IC50 values are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and target antigen expression levels on the cancer cells.[14][15]

Signaling Pathways and Experimental Workflows

ADC Internalization and Payload Release

The following diagram illustrates the typical pathway for an ADC with a cleavable linker from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage (e.g., by Cathepsins) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental Workflow: In Vitro Cleavability Assay

This diagram outlines a typical workflow for assessing the cleavability of a linker in the presence of lysosomal enzymes.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC_Sample ADC Sample (with peptide linker) Incubation Incubate at 37°C (Time course sampling) ADC_Sample->Incubation Enzyme_Solution Enzyme Solution (e.g., Cathepsin B/L or Lysosomal Lysate) Enzyme_Solution->Incubation Quench Quench Reaction (e.g., add acid/inhibitor) Incubation->Quench Sample at t=0, 1, 4, 24h Separation Separate Components (e.g., HPLC, LC-MS) Quench->Separation Quantification Quantify Released Payload Separation->Quantification

Caption: Workflow for an in vitro enzymatic cleavability assay of an ADC linker.

Experimental Protocols

1. In Vitro Enzymatic Cleavage Assay (HPLC-based)

Objective: To quantify the rate of payload release from an ADC upon incubation with a purified protease (e.g., Cathepsin B or L).

Materials:

  • ADC construct with the peptide linker

  • Recombinant human Cathepsin B or L

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • Free payload standard

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer.

  • Activate the cathepsin enzyme according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate the reaction by adding the activated cathepsin solution.

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and transfer it to a new tube containing the quenching solution.

  • Centrifuge the quenched samples to precipitate proteins.

  • Collect the supernatant and inject it into the HPLC system.

  • Monitor the chromatogram for the peak corresponding to the released payload.

  • Quantify the amount of released payload by comparing the peak area to a standard curve generated with the free payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

2. Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC construct

  • Human plasma (and/or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical method to quantify intact ADC and/or released payload (e.g., LC-MS, ELISA)

Procedure:

  • Prepare a stock solution of the ADC.

  • Add the ADC to pre-warmed plasma at a defined concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately process the samples to stop any further degradation (e.g., by freezing or adding protease inhibitors).

  • Analyze the samples to determine the concentration of the intact ADC or the amount of released payload.

  • Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC versus time.

3. In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC against cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC construct

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions.

  • Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the ADC concentration and use a non-linear regression model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker presents a distinct profile compared to the more common cathepsin-cleavable linkers like Val-Cit and GGFG. Its inherent stability to proteolytic cleavage makes it an unsuitable candidate for ADC strategies that rely on lysosomal proteases for payload release. However, this stability is a significant advantage in the design of non-cleavable ADCs or for applications where the payload is released through alternative mechanisms. The PEG4 spacer can further enhance stability and solubility, while the methyltetrazine moiety allows for precise and robust bioorthogonal conjugation. Researchers and drug developers should carefully consider the desired mechanism of action and the overall design of the ADC when selecting a linker, with the GGG linker offering a valuable option for constructing highly stable antibody-drug conjugates.

References

Stability Showdown: Gly-Gly-Gly-PEG4-methyltetrazine vs. Non-Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent payload is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). The choice between a cleavable and a non-cleavable linker strategy dictates the drug release mechanism, in-vivo stability, and overall therapeutic window. This guide provides an objective comparison of the Gly-Gly-Gly-PEG4-methyltetrazine cleavable linker and commonly used non-cleavable linkers, supported by experimental data and detailed methodologies.

At a Glance: Linker Characteristics

FeatureThis compound (Cleavable)Non-Cleavable Linkers (e.g., Thioether)
Release Mechanism Enzymatic cleavage (e.g., by Cathepsin B) in the tumor microenvironment or within the cell.Proteolytic degradation of the antibody backbone within the lysosome.
Payload Form Released payload is often the native, unmodified drug.Released payload is the linker with an attached amino acid residue from the antibody.
Bystander Effect Can induce a bystander effect, killing neighboring antigen-negative tumor cells.Generally, no bystander effect as the payload-linker-amino acid conjugate is often cell-impermeable.
Plasma Stability Generally stable in circulation, with stability influenced by the peptide sequence and modifications.Typically exhibit high plasma stability.

Quantitative Stability Data

A study comparing a triglycyl peptide linker (Ab-CX-DM1) to a non-cleavable thioether linker (Ab-SMCC-DM1) in mouse plasma demonstrated comparable stability.[1][2] This suggests that well-designed peptide linkers can achieve in-vivo stability on par with their non-cleavable counterparts.

Linker TypeADC ExampleHalf-life in PlasmaKey Finding
Cleavable (Triglycyl Peptide)Ab-CX-DM19.9 days (mouse)Demonstrates high plasma stability, comparable to the non-cleavable SMCC linker.[1][2]
Non-cleavable (Thioether)Ab-SMCC-DM110.4 days (mouse)High plasma stability is a characteristic feature of this linker type.[1][2]
Cleavable (GGFG Peptide)Trastuzumab deruxtecan (B607063) (DS-8201a)> 21 days (mouse, rat, human)Showed minimal drug release (1-2%) over 21 days, indicating excellent stability.[3]

It is important to note that the stability of the this compound linker can be influenced by the presence of the PEG4 spacer, which can enhance hydrophilicity and potentially shield the peptide from enzymatic degradation, and the methyltetrazine moiety, which is primarily for bioorthogonal conjugation.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay (LC-MS/MS)

This assay evaluates the stability of an ADC in plasma to predict its in-vivo stability and the potential for premature payload release.

Protocol:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins to separate the free payload from the plasma proteins and the ADC. This is typically done by adding an organic solvent like acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant which contains the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

  • Data Analysis: Calculate the percentage of drug release over time to determine the stability of the linker. The half-life of the ADC in plasma can be calculated from the rate of payload release.

Enzymatic Cleavage Assay (Cathepsin B)

This assay determines the susceptibility of a cleavable linker to enzymatic degradation by a specific lysosomal protease.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the ADC in an appropriate assay buffer (e.g., pH 5.0-6.0 with DTT).

    • Activate recombinant human Cathepsin B according to the manufacturer's instructions.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the assay buffer and initiate the reaction by adding the activated Cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding a broad-spectrum protease inhibitor or by acidifying the sample (e.g., with formic acid).

  • Sample Preparation: Precipitate the remaining antibody and enzyme using a solvent like acetonitrile. Centrifuge and collect the supernatant.

  • Analysis: Analyze the supernatant for the released payload using reverse-phase HPLC or LC-MS/MS.

  • Data Analysis: Quantify the amount of released drug by integrating the peak area and comparing it to a standard curve. Plot the concentration of the released drug over time to determine the rate of cleavage.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action for both linker types and a typical experimental workflow for stability studies.

ADC_Mechanism cluster_cleavable Cleavable Linker (this compound) cluster_non_cleavable Non-Cleavable Linker ADC_C ADC binds to Antigen on Tumor Cell Endocytosis_C Internalization via Endocytosis ADC_C->Endocytosis_C Lysosome_C Trafficking to Lysosome Endocytosis_C->Lysosome_C Cleavage_C Enzymatic Cleavage of Linker Lysosome_C->Cleavage_C Release_C Payload Release Cleavage_C->Release_C Bystander_C Bystander Killing of Neighboring Cells Release_C->Bystander_C Apoptosis_C Target Cell Apoptosis Release_C->Apoptosis_C ADC_NC ADC binds to Antigen on Tumor Cell Endocytosis_NC Internalization via Endocytosis ADC_NC->Endocytosis_NC Lysosome_NC Trafficking to Lysosome Endocytosis_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Release_NC Payload-Linker-AA Release Degradation_NC->Release_NC Apoptosis_NC Target Cell Apoptosis Release_NC->Apoptosis_NC

Mechanisms of Action for Cleavable vs. Non-Cleavable Linkers.

Stability_Workflow cluster_workflow In Vitro Plasma Stability Assay Workflow Start ADC Sample Incubation Incubate with Plasma at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Precipitation Protein Precipitation (e.g., Acetonitrile) Timepoints->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis of Released Payload Supernatant->Analysis Data Quantify Payload and Determine Half-life Analysis->Data

Experimental Workflow for In Vitro Plasma Stability Assay.

Conclusion

The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC design, with significant trade-offs.

  • This compound and similar peptide-based cleavable linkers offer the potential for a "bystander effect," which can be advantageous in treating heterogeneous tumors.[1] Modern peptide linkers can be engineered to have high plasma stability, comparable to non-cleavable linkers.[1][2]

  • Non-cleavable linkers generally provide excellent plasma stability and a more targeted release mechanism, which can lead to a better safety profile by minimizing off-target toxicity.[4][5][6] However, the lack of a bystander effect may limit their efficacy in tumors with varied antigen expression.

Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols outlined in this guide provide a framework for the empirical determination of the most suitable linker for a given ADC candidate.

References

A Comparative Analysis of Bioorthogonal Reaction Kinetics: The Case of Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry, the choice of ligation strategy is critical to experimental success. This guide provides a comparative analysis of the reaction kinetics of Gly-Gly-Gly-PEG4-methyltetrazine, a methyltetrazine-bearing linker, against a common alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The data presented herein underscores the kinetic superiority of the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition utilized by tetrazines.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally rapid kinetics.[1][2][3] This reaction's speed, specificity, and ability to proceed without a catalyst make it ideal for applications in live-cell imaging, drug delivery, and the construction of antibody-drug conjugates (ADCs)[4][5]. This compound is an ADC linker that leverages this powerful chemistry, incorporating a hydrophilic PEG4 spacer and a cleavable tripeptide motif.[6][7][8][9]

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is quantitatively defined by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at low reactant concentrations, a common scenario in biological systems. The IEDDA reaction of tetrazines with TCO exhibits rate constants that are orders of magnitude higher than those of SPAAC reactions, such as the cycloaddition of dibenzocyclooctyne (DBCO) with an azide (B81097).

In stark contrast, the SPAAC reaction between DBCO and an azide typically proceeds with a second-order rate constant of approximately 1 M⁻¹s⁻¹.[3][14][15] This significant difference in reaction speed is a critical consideration for time-sensitive applications.

Reaction Reactants Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Features
IEDDA Cycloaddition Methyltetrazine-PEG derivative + TCO~2000 (for similar compounds)[10][11][12] Up to 30,000+ for other tetrazines[16]Extremely fast, catalyst-free, highly bioorthogonal.[1]
SPAAC DBCO + Azide~1[3][14][15]Catalyst-free, good bioorthogonality, but significantly slower kinetics.

Experimental Protocol: Determination of Second-Order Rate Constants via Stopped-Flow Spectrophotometry

The rapid kinetics of the tetrazine-TCO ligation necessitate specialized techniques for accurate measurement. Stopped-flow spectrophotometry is the method of choice for monitoring reactions on the millisecond timescale.[2][17][18][19][20]

Objective: To determine the second-order rate constant of the reaction between a tetrazine derivative and a TCO derivative.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant loading

  • Tetrazine derivative stock solution (e.g., this compound in an appropriate buffer like PBS)

  • TCO derivative stock solution (in the same buffer)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the tetrazine and TCO derivatives in the desired reaction buffer. The concentration should be carefully determined to allow for a measurable change in absorbance during the reaction.

    • Ensure the buffer is degassed to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the tetrazine (typically around 520-540 nm). The reaction can be monitored by the disappearance of this characteristic absorbance as the tetrazine is consumed.[2]

    • Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement:

    • Load one syringe with the tetrazine solution and the other with the TCO solution at a significantly higher concentration (pseudo-first-order conditions).

    • Rapidly inject the reactants into the mixing chamber of the stopped-flow instrument. The instrument will automatically stop the flow and initiate data acquisition.

    • Record the decrease in absorbance at the specified wavelength over time. The data acquisition time should be sufficient to capture the majority of the reaction (typically several half-lives).

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess (the TCO derivative in this case): k₂ = k_obs / [TCO]

Visualizing the Reaction Pathways and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the comparative reaction pathways and the experimental workflow for kinetic analysis.

Comparative Bioorthogonal Reaction Pathways cluster_IEDDA IEDDA Cycloaddition cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine k₂ ≈ 2000 M⁻¹s⁻¹ TCO TCO TCO->Dihydropyridazine N2 N2 Dihydropyridazine->N2 Elimination Azide Azide Triazole Triazole Azide->Triazole k₂ ≈ 1 M⁻¹s⁻¹ DBCO DBCO DBCO->Triazole

Caption: Comparative reaction schemes for IEDDA and SPAAC.

Stopped-Flow Spectrophotometry Workflow prep 1. Reagent Preparation (Tetrazine & TCO solutions) setup 2. Instrument Setup (Wavelength, Temperature) prep->setup load 3. Syringe Loading setup->load inject 4. Rapid Injection & Mixing load->inject measure 5. Absorbance Measurement (vs. Time) inject->measure analyze 6. Data Analysis (Fit to exponential decay) measure->analyze calculate 7. Calculate k₂ analyze->calculate

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

References

A Comparative Guide to Bioorthogonal Reactions: Benchmarking Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioorthogonal reaction involving Gly-Gly-Gly-PEG4-methyltetrazine with other established bioorthogonal chemistries. The focus is on providing quantitative performance data, detailed experimental methodologies, and clear visual representations to aid in the selection of the most appropriate reaction for specific research and drug development applications.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is renowned for its exceptionally fast kinetics.[1][2] this compound is a molecule designed for antibody-drug conjugates (ADCs) that leverages this highly efficient ligation.[3] The tripeptide linker can enhance stability and solubility, while the PEG4 spacer provides a hydrophilic bridge.[4] This guide will compare the performance of this specific methyltetrazine derivative against other common bioorthogonal reactions.

Quantitative Comparison of Bioorthogonal Reactions

The selection of a bioorthogonal reaction is often dictated by its kinetic performance and the stability of the reactants and products under physiological conditions. The following table summarizes the second-order rate constants for various bioorthogonal reactions.

Reaction TypeDiene/ElectrophileDienophile/NucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
IEDDA This compound *trans-cyclooctene (TCO) ~1,000 - 30,000 [5][6]
IEDDA3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2,000 ± 400
IEDDAMethyltetrazineNorbornene~1[7]
SPAAC DIBOBenzyl Azide~0.3 - 0.7
SPAACDBCOBenzyl Azide~0.6 - 1.0
SPAACBCNBenzyl Azide~0.06 - 0.1
Staudinger Ligation AzideTriarylphosphine~0.0025
Oxime Ligation Aldehyde/KetoneHydroxylamine/Hydrazine~0.01

Note: A specific second-order rate constant for this compound was not found in the literature. The provided range is based on values reported for other methyltetrazine derivatives reacting with TCO. The peptide-PEG linker is not expected to dramatically alter the intrinsic reactivity of the methyltetrazine core.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are protocols for key experiments used to characterize bioorthogonal reactions.

Protocol 1: Determination of Second-Order Rate Constant using UV-Vis Spectroscopy

This protocol is adapted for the tetrazine-TCO ligation, which can be monitored by the disappearance of the characteristic tetrazine absorbance around 520-540 nm.[7][8]

Materials:

  • This compound

  • trans-cyclooctene (TCO) derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • UV-Vis spectrophotometer (a stopped-flow instrument is recommended for fast reactions)[5]

  • Cuvettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the TCO derivative in DMSO.

  • Reaction Solution Preparation: Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. For pseudo-first-order kinetics, the TCO derivative should be in at least 10-fold excess.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of the tetrazine (typically 520-540 nm). Equilibrate the instrument and reaction buffer to the desired temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement:

    • Manual Mixing (for slower reactions): Add the TCO solution to a cuvette containing the tetrazine solution, mix quickly, and immediately start recording the absorbance at fixed time intervals.

    • Stopped-Flow (for fast reactions): Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. The instrument will rapidly mix the solutions and record the absorbance change over time.[5]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot is the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess (k₂ = k_obs / [TCO]).[8]

Protocol 2: Assessment of Reagent and Conjugate Stability using HPLC

This protocol can be used to evaluate the stability of this compound and its ligation product under physiological conditions.[9][10]

Materials:

  • This compound

  • The ligation product (conjugate)

  • PBS, pH 7.4

  • Human serum (optional, for assessing stability in a more complex biological matrix)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator

Procedure:

  • Sample Preparation: Dissolve the test compound (tetrazine or conjugate) in PBS (pH 7.4) or human serum to a known concentration.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Quenching (if necessary): For serum samples, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the parent compound from any degradation products.

    • Monitor the elution profile using a UV-Vis detector at a wavelength where the compound absorbs or using a mass spectrometer for more specific detection.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine its stability profile.

Visualizations

Signaling Pathways and Experimental Workflows

IEDDA_Reaction_Mechanism Tetrazine This compound (Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO trans-cyclooctene (TCO) (Dienophile) TCO->TransitionState Intermediate Dihydropyridazine Intermediate TransitionState->Intermediate Fast Product Stable Conjugate Intermediate->Product Retro-Diels-Alder (N₂ elimination) N2 Nitrogen Gas (N₂) Intermediate->N2

Bioorthogonal_Comparison_Workflow cluster_reagents Reactant Preparation cluster_experiments Performance Evaluation cluster_analysis Data Comparison GGG_Tet This compound Kinetics Kinetic Analysis (UV-Vis/Stopped-Flow) GGG_Tet->Kinetics Stability Stability Assay (HPLC) GGG_Tet->Stability Other_Reactants Other Bioorthogonal Reagents (e.g., Azide, Phosphine) Other_Reactants->Kinetics Other_Reactants->Stability Dienophile Common Reaction Partner (e.g., TCO, Alkyne) Dienophile->Kinetics Rate_Table Reaction Rate Comparison Table Kinetics->Rate_Table Stability_Plot Stability Profile Comparison Stability->Stability_Plot

References

Assessing the Bystander Effect of ADCs with Gly-Gly-Gly-PEG4-methyltetrazine Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative experimental data on the bystander effect of Antibody-Drug Conjugates (ADCs) utilizing the Gly-Gly-Gly-PEG4-methyltetrazine linker is not available in the public domain, this guide provides a framework for its assessment based on the established principles of bystander killing by ADCs with other cleavable linkers. We will explore the mechanism of the bystander effect, detail the experimental protocols for its evaluation, and present comparative data from well-characterized ADCs to infer the potential performance of a this compound-based ADC.

The bystander effect is a critical attribute of certain ADCs, enabling them to eradicate not only the target antigen-expressing (Ag+) cancer cells but also the neighboring antigen-negative (Ag-) cells.[1] This phenomenon is particularly significant in the context of heterogeneous tumors where antigen expression can be varied.[2] The efficacy of the bystander effect is largely governed by the properties of the ADC's linker and its cytotoxic payload.[]

The Role of the Linker in the Bystander Effect

The linker, which connects the antibody to the payload, plays a pivotal role in determining whether an ADC can induce a bystander effect. Linkers are broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions prevalent in the tumor microenvironment or within the cancer cells, such as the presence of certain enzymes or a lower pH.[1] The this compound linker is classified as a cleavable linker.[4][5][6] Upon cleavage, the payload is released in its active, membrane-permeable form, allowing it to diffuse out of the target cell and kill adjacent cells.[1]

  • Non-cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody. This process typically results in the payload being attached to the linker and an amino acid residue, creating a charged molecule that cannot efficiently cross the cell membrane, thus limiting the bystander effect.[1]

Mechanism of Bystander Killing with Cleavable Linker ADCs

The bystander effect mediated by ADCs with cleavable linkers is a multi-step process that enhances the therapeutic efficacy of the conjugate.

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Ag+ Cell) cluster_bystander Bystander Cell (Ag-) ADC ADC (Antibody-Drug Conjugate) Ag_pos Antigen-Positive (Ag+) Cancer Cell ADC->Ag_pos 1. Binding Internalization Internalization (Endocytosis) Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative (Ag-) Neighboring Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg 6. Induction of Apoptosis Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic Cleavage Payload_release Payload Release Cleavage->Payload_release Payload_diffusion Payload Diffusion Payload_release->Payload_diffusion 4. Diffusion out of Ag+ cell Payload_diffusion->Ag_neg 5. Uptake by Ag- cell

Caption: Mechanism of the ADC bystander effect.

Comparative Analysis of ADCs with Cleavable Linkers

While specific data for the this compound linker is unavailable, we can draw comparisons with other well-studied cleavable linkers to understand its potential.

ADCTargetLinker TypePayloadBystander EffectReference(s)
Trastuzumab deruxtecan (B607063) (Enhertu®)HER2GGFG (cleavable)DXdYes[1]
Sacituzumab govitecan (Trodelvy®)TROP-2CL2A (cleavable)SN-38Yes
Brentuximab vedotin (Adcetris®)CD30vc (cleavable)MMAEYes[7]
Trastuzumab emtansine (Kadcyla®)HER2SMCC (non-cleavable)DM1No[1]

Experimental Protocols for Assessing the Bystander Effect

To quantitatively assess the bystander effect of an ADC, co-culture assays are the gold standard. These experiments involve culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells together and monitoring the viability of the Ag- population after treatment with the ADC.

In Vitro Co-culture Bystander Assay

Objective: To determine the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)

  • ADC with this compound linker

  • Control ADC with a non-cleavable linker

  • Untreated control

  • Cell culture medium and supplements

  • 96-well culture plates

  • Fluorescence microscope or high-content imager

  • Cell viability reagent (e.g., CellTiter-Glo®)

Workflow:

Co_culture_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Seed_cells 1. Seed Ag+ and Ag- cells in a 96-well plate at a defined ratio Adherence 2. Allow cells to adhere overnight Seed_cells->Adherence Add_ADC 3. Add serial dilutions of the ADC (and controls) to the co-culture Adherence->Add_ADC Incubate 4. Incubate for a defined period (e.g., 72-120 hours) Add_ADC->Incubate Image 5. Image wells to visualize and quantify fluorescent Ag- cells Incubate->Image Viability 6. Measure overall cell viability (e.g., using a luminescence-based assay) Image->Viability Analyze 7. Analyze the viability of Ag- cells as a function of ADC concentration Viability->Analyze

Caption: Workflow for an in vitro co-culture bystander assay.

Data Analysis: The primary endpoint is the reduction in the number or viability of the fluorescently labeled Ag- cells in the presence of Ag+ cells and the test ADC, compared to controls. A significant decrease in the Ag- cell population indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.

Workflow:

  • Culture Ag+ cells and treat them with the ADC.

  • After a set incubation period, collect the conditioned medium.

  • Add the conditioned medium to a culture of Ag- cells.

  • Assess the viability of the Ag- cells after a further incubation period.

A decrease in the viability of the Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells would confirm the release of a stable, cell-permeable cytotoxic agent.

Conclusion

The this compound linker, being cleavable, has the potential to mediate a bystander effect, a crucial characteristic for enhancing the efficacy of ADCs against heterogeneous tumors. While direct experimental evidence is currently lacking, the established protocols for assessing bystander killing, such as co-culture and conditioned medium transfer assays, can be employed to definitively characterize the performance of ADCs utilizing this specific linker. Comparative analysis with ADCs bearing other cleavable linkers, such as GGFG and vc, suggests that a this compound-based ADC, when paired with a membrane-permeable payload, is likely to exhibit a significant bystander effect. Future studies are warranted to generate quantitative data to confirm this hypothesis and to fully understand the therapeutic potential of this linker technology.

References

Safety Operating Guide

Proper Disposal of Gly-Gly-Gly-PEG4-methyltetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the handling and disposal of Gly-Gly-Gly-PEG4-methyltetrazine, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat must be worn.

Step-by-Step Disposal Protocol

The following disposal procedure is based on general guidelines for PEGylated compounds and the potential hazards associated with tetrazine derivatives.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with any other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the most hazardous component.[1]

    • Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities (typically under 100 mL) may have different disposal routes than larger, bulk quantities.[1]

  • Waste Collection and Storage:

    • Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice.[1][3]

    • Labeling: The waste container must be clearly labeled with "this compound Waste" and the date of accumulation. Do not use abbreviations or chemical formulas.

    • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.[1]

  • Disposal Route:

    • Small, Uncontaminated Quantities: For small amounts of uncontaminated this compound, consult your institution's Environmental Health and Safety (EHS) office. It may be permissible to dispose of it as regular chemical waste, which will be collected by a licensed waste disposal contractor.[1]

    • Large Quantities or Contaminated Waste: For larger volumes or any contaminated waste, disposal through a licensed chemical waste disposal contractor is mandatory.[1] Arrange for collection through your institution's EHS department.

    • Prohibited Disposal: Do not dispose of this compound down the drain or in regular solid waste.[1]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not cited in publicly available literature. The procedural guidance provided here is based on general best practices for chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Gly-Gly-Gly-PEG4- methyltetrazine Waste assessment Initial Assessment: - Contaminated? - Quantity? start->assessment contaminated Contaminated with Hazardous Substance? assessment->contaminated treat_as_hazardous Treat Entire Mixture as Hazardous Waste of the Contaminant contaminated->treat_as_hazardous Yes not_contaminated Not Contaminated contaminated->not_contaminated No licensed_contractor Dispose via Licensed Chemical Waste Disposal Contractor treat_as_hazardous->licensed_contractor quantity Assess Quantity not_contaminated->quantity small_quantity Small Quantity (<100 mL) quantity->small_quantity Small large_quantity Large Quantity or Bulk quantity->large_quantity Large consult_ehs Consult Institutional EHS Office for Disposal as Chemical Waste small_quantity->consult_ehs large_quantity->licensed_contractor collect_waste Collect in Labeled, Sealed Container consult_ehs->collect_waste licensed_contractor->collect_waste end End: Proper Disposal collect_waste->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gly-Gly-Gly-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related tetrazine compounds, Gly-Gly-Gly-PEG4-methyltetrazine should be handled with care, considering the following potential hazards:

  • Acute Oral Toxicity: Similar tetrazine compounds are classified as harmful if swallowed.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or GlassesMust be worn at all times. Use safety goggles with side-shields.[3]
Hand Protection Chemical-Resistant GlovesWear compatible, impervious gloves (e.g., nitrile).[4]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing. For larger quantities or risk of splashing, consider impervious clothing.[3]
Respiratory Protection Use in a Ventilated AreaAll handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][5]

Experimental Protocol: Safe Handling and Storage

Storage: Proper storage is crucial to maintain the stability and reactivity of this compound.[1]

  • Temperature: Store at -20°C for long-term stability.[5][6]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent degradation.[1]

  • Light: Protect from light.[1]

  • Container: Keep the container tightly sealed in a cool, well-ventilated area.[5]

Handling:

  • Avoid the formation of dust and aerosols.[5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[7]

  • Ensure adequate ventilation during use.[5]

First Aid Measures

In the event of exposure, take the following immediate actions:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any contaminated materials.[3]

  • Never mix this waste with incompatible materials.[3]

  • Store waste containers in a designated, well-ventilated, and secure area.[3]

Spill Management:

  • In case of a spill, wear appropriate PPE and evacuate the area if necessary.[1]

  • Absorb the spill with a non-combustible material like diatomite or universal binders.[3][5]

  • Collect the contaminated material into a suitable, closed container for disposal.[1][3]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[5]

Final Disposal:

  • Dispose of the chemical waste through an approved waste disposal plant.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for guidance and pickup.[3]

  • Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste. After rinsing, deface the label before disposing of the container as solid waste.[3]

Workflow for Safe Handling and Disposal

start Start: Receive This compound storage Store at -20°C Under Inert Gas, Protected from Light start->storage ppe Don Appropriate PPE: Safety Goggles, Lab Coat, Gloves storage->ppe handling Handle in Fume Hood Avoid Dust/Aerosol Formation ppe->handling experiment Perform Experiment handling->experiment spill Spill Occurs handling->spill waste_collection Collect Waste: Chemical & Contaminated Materials experiment->waste_collection disposal_pickup Arrange for Professional Waste Disposal Pickup waste_collection->disposal_pickup spill_management Spill Management: Absorb, Collect, Decontaminate spill->spill_management spill_management->waste_collection end End disposal_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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